molecular formula C5H12 B1360251 Pentane-d12 CAS No. 2031-90-5

Pentane-d12

Cat. No.: B1360251
CAS No.: 2031-90-5
M. Wt: 84.22 g/mol
InChI Key: OFBQJSOFQDEBGM-HYVJACIRSA-N
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Description

Pentane-d12 is a deuterated NMR solvent useful in NMR-based research and analyses.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174199
Record name Pentane-d12
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Molecular Weight

84.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-90-5
Record name Pentane-d12
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-d12
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2031-90-5
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Foundational & Exploratory

What are the physical properties of Pentane-d12?

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Pentane-d12 – Physical Properties and Applications in Deuterium-Labeling Studies

Executive Summary

Pentane-d12 (Perdeuteropentane,


) is the fully deuterated isotopologue of n-pentane.[1] While often overshadowed by common NMR solvents like Chloroform-d or DMSO-d6, Pentane-d12 occupies a critical niche in low-temperature NMR spectroscopy, organometallic synthesis, and metabolic stability studies.

Its utility is defined by its non-polar nature, chemical inertness, and specific physical shifts resulting from the deuterium isotope effect. This guide provides a definitive reference for its physical constants, handling protocols, and application logic, moving beyond basic datasheet enumeration to explain the why and how of its behavior.

Comparative Physical Properties: Pentane-d12 vs. Pentane-h12

The substitution of protium (


) with deuterium (

) significantly alters mass-dependent properties (density) while leaving electronic properties (refractive index, dielectric constant) relatively unchanged.
PropertyPentane-h12 (

)
Pentane-d12 (

)
Technical Insight
Molecular Weight 72.15 g/mol 84.22 g/mol +16.7% mass increase affects density and diffusion rates.
Boiling Point 36.1 °C~36.0 °C Exhibits a slight Inverse Isotope Effect (Vapor Pressure Isotope Effect).
Melting Point -129.7 °C-130.0 °C Negligible shift; retains utility for low-temp NMR.
Density (25°C) 0.626 g/mL0.731 g/mL Critical for gravimetric transfers; C5D12 is significantly heavier.
Refractive Index (

)
1.35751.3580 Electronic polarizability remains largely unaffected.
Flash Point -49 °C-49 °C Extreme flammability hazard persists regardless of isotopology.
Dielectric Constant 1.84~1.84 Remains a non-polar, low-dielectric solvent.
The Deuterium Isotope Effect on Density

The most striking difference is the density (


 vs 

g/mL). This ~16% increase is purely gravitational; the molar volume of the liquid changes very little because the C-D bond length is slightly shorter than the C-H bond (due to lower zero-point energy), causing a minute contraction in volume that is outpaced by the mass addition of 12 neutrons.

Research Note: When calculating stoichiometry for reactions, never assume volume equivalence. Always convert to moles using the specific density of Pentane-d12.

Analytical Applications & NMR Characteristics

Pentane-d12 is primarily used when a chemically inert, aliphatic, non-polar environment is required, or when the proton signals of standard pentane would obscure the analyte's aliphatic region.

NMR Solvent Specifications
  • Chemical Shift Reference: Pentane-d12 has no single distinct "lock" peak like

    
    . In 
    
    
    
    NMR, the residual protio-impurities (CHD components) appear at:
    • 
       ~0.88 ppm (Methyl, t) 
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~1.27 ppm (Methylene, m) 
      
  • Interference: These residual peaks are multiplets due to H-D coupling (

    
     Hz), often appearing broader than standard pentane signals.
    
  • Lock Signal: The deuterium lock signal is derived from the solvent's deuterons. Because Pentane-d12 has 12 equivalent(ish) deuterons, it provides a robust lock signal, though relaxation times (

    
    ) can be long.
    
Strategic Selection Logic

Use the following decision tree to determine if Pentane-d12 is the correct solvent for your application.

SolventSelection Start Select NMR Solvent PolarityCheck Is Analyte Polar? Start->PolarityCheck AliphaticCheck Does Analyte have signals at 0.8 - 1.5 ppm? PolarityCheck->AliphaticCheck No (Non-polar) UseCDCl3 Use Chloroform-d (Standard) PolarityCheck->UseCDCl3 Yes ReactivityCheck Is Analyte Lewis Acidic or Highly Reactive? AliphaticCheck->ReactivityCheck No UseTolD8 Use Toluene-d8 AliphaticCheck->UseTolD8 Yes (Avoid overlap) TempCheck Low Temp Required? (<-100°C) TempCheck->UseCDCl3 No UseC5D12 Use Pentane-d12 (Inert/Low Temp) TempCheck->UseC5D12 Yes (MP -130°C) ReactivityCheck->TempCheck No ReactivityCheck->UseC5D12 Yes (Inert) UseTHF Use THF-d8

Figure 1: Decision matrix for selecting Pentane-d12 versus common alternatives.

Handling, Safety, and Volatility Management

Pentane-d12 poses unique challenges due to its extreme volatility (BP 36°C) and high cost. Improper handling results in rapid evaporation, leading to isotopic dilution (if atmospheric moisture condenses) or loss of the expensive sample.

Volatility & Concentration Control
  • Vapor Pressure: ~420 mmHg at 20°C.[2][3]

  • Risk: In an NMR tube, the solvent can evaporate through the cap, changing the sample concentration during long acquisitions (e.g.,

    
     runs).
    
  • Mitigation:

    • Chilling: Pre-chill the NMR tube and pipette tips to 0°C before transfer.

    • Sealing: Use high-quality PTFE-lined caps or flame-seal the tube immediately if the sample allows.

    • Parafilm is insufficient for long-term storage of pentane-based samples.

Safety Profile (MSDS Summary)
  • GHS Classification: Flammable Liquid (Category 2), Aspiration Hazard (Category 1).[4]

  • H-Statements: H225 (Highly flammable), H304 (Fatal if swallowed/enters airways), H336 (Drowsiness).[4]

  • Static Electricity: Pentane has very low conductivity. Pouring generates static charge. Always ground glassware when transferring volumes >50 mL.

Experimental Protocol: Inert Extraction with Pentane-d12

Objective: To extract a lipophilic metabolite from an aqueous matrix for NMR analysis without introducing protic impurities.

Materials:

  • Pentane-d12 (>99 atom % D).[5]

  • Micro-centrifuge tubes (glass, silanized).

  • Gas-tight syringe.

Workflow:

  • Preparation:

    • Equilibrate the aqueous sample to room temperature.

    • Keep Pentane-d12 on ice (

      
      ) to minimize vapor loss.
      
  • Extraction:

    • Add 600

      
       of Pentane-d12  to the aqueous sample.
      
    • Note: The high density of Pentane-d12 (

      
      ) is still lower than water (
      
      
      
      ). The organic phase will be the top layer .
    • Vortex gently for 30 seconds. Avoid vigorous shaking if emulsions are likely.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 2 minutes.

    • Using a gas-tight syringe, carefully aspirate the upper supernatant .

    • Critical Step: Do not touch the interface. It is better to leave 10% of the pentane layer behind than to contaminate with water (HOD signal).

  • Transfer:

    • Transfer directly to a dried, argon-flushed NMR tube.

    • Cap immediately to prevent evaporation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 137286, Pentane-d12. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Cited for impurity shift logic).
  • Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.[6] (Source for standard Pentane physical constants).

Sources

Pentane-d12: Structural Dynamics, Synthesis, and Applications in Deuterated Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentane-d12 (


), the per-deuterated isotopologue of n-pentane, represents a critical reagent in structural biology and pharmaceutical development. Beyond its conventional role as a "silent" solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, Pentane-d12 has emerged as a pivotal tool in the study of the Kinetic Isotope Effect (KIE). By substituting protium (

) with deuterium (

), researchers can significantly alter the vibrational frequency of carbon-hydrogen bonds without changing the steric or electronic environment of the molecule. This guide provides a rigorous technical analysis of Pentane-d12, detailing its physicochemical properties, advanced synthesis via Surface Organometallic Chemistry (SOMC), and its application in validating metabolic stability during drug discovery.

Part 1: Chemical Architecture and Physical Properties

Structural Composition

Pentane-d12 is an acyclic alkane where all twelve hydrogen atoms are replaced by the stable isotope deuterium.[1] The increased mass of the deuterium nucleus (approx. twice that of protium) lowers the zero-point energy of the C-D bond, making it shorter and stronger than the corresponding C-H bond.

  • IUPAC Name: (

    
    )Pentane
    
  • CAS Number: 2031-90-5[1][2][3][4][5][6]

  • Molecular Formula:

    
    [7]
    
  • SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Physicochemical Comparison

The "Isotope Effect" manifests in subtle but measurable shifts in physical properties. Note the increased density and slightly altered boiling point, which are critical for calibration in gravimetric analysis.

Propertyn-Pentane (

)
Pentane-d12 (

)
Shift Mechanism
Molar Mass 72.15 g/mol 84.22 g/mol Neutron addition (+12 mass units)
Boiling Point 36.1 °C36.0 °CReduced London dispersion forces due to lower polarizability of C-D bonds
Density (25°C) 0.626 g/mL0.731 g/mLMass increase outpaces molar volume expansion
Melting Point -130 °C-130 °CMinimal lattice energy change
Refractive Index (

)
1.3571.358Isotopic substitution has negligible optical impact
Structural Visualization

The following diagram illustrates the linear connectivity and full deuteration of the carbon backbone.

Figure 1: Connectivity map of Pentane-d12 showing full saturation of the carbon chain with deuterium.[6]

Part 2: Synthesis Protocol – Catalytic Hydrogen-Isotope Exchange (HIE)

The Challenge of C(sp³)–H Activation

Traditional synthesis of perdeuterated alkanes involves expensive reduction of oxygenated precursors (e.g., ketones) with lithium aluminum deuteride (


). A more modern, atom-economical approach utilizes Surface Organometallic Chemistry (SOMC)  to catalyze Hydrogen-Isotope Exchange (HIE) directly on the unactivated C-H bonds.
Protocol: Silica-Supported Ta/Co Heterobimetallic Catalysis

This protocol describes the synthesis of Pentane-d12 using a Tantalum-Cobalt (Ta/Co) catalyst, which operates under mild conditions compared to traditional heterogeneous catalysis.

Reagents:

  • Substrate: n-Pentane (anhydrous, 99.9%).

  • Deuterium Source:

    
     gas (99.8% D).
    
  • Catalyst: Silica-supported

    
     (Ta/Co-SOMC).[8]
    

Workflow:

  • Catalyst Activation:

    • Load the silica-supported Ta/Co catalyst (1 mol% loading) into a high-pressure stainless steel reactor inside a glovebox (Ar atmosphere).

    • Why: The organometallic precursor is highly air-sensitive. Oxygen exposure will irreversibly poison the active metal sites.

  • Substrate Introduction:

    • Add anhydrous n-pentane to the reactor. Ensure the solvent covers the catalyst bed.

    • Seal the reactor and remove from the glovebox.

  • Deuterium Exchange Cycle:

    • Purge: Flush the reactor headspace with

      
       gas (3 cycles) to remove argon.
      
    • Pressurize: Fill reactor with

      
       to 1–3 bar.
      
    • Reaction: Stir at room temperature (25 °C) for 24–48 hours.

    • Mechanism:[3][5][7] The Ta/Co center facilitates the reversible cleavage of C-H bonds and oxidative addition of

      
      , scrambling the isotopes until equilibrium is reached.
      
  • Purification & Validation:

    • Depressurize the reactor.

    • Isolate the liquid phase via filtration (to remove solid catalyst).

    • Validation: Analyze via

      
      -NMR. A successful synthesis is indicated by the disappearance of the pentane proton signals (
      
      
      
      0.9 and 1.3 ppm).
    • Mass Spec: Confirm M+12 peak (m/z 84) using GC-MS.

Part 3: Applications in Drug Development (The Deuterium Switch)

Metabolic Stability and the Kinetic Isotope Effect (KIE)

Pentane-d12 serves as a model system and solvent for understanding the Primary Kinetic Isotope Effect . In drug development, "deuterium switching" involves replacing metabolic hotspots (sites where Cytochrome P450 enzymes attack) with deuterium.

Because the C-D bond is stronger than the C-H bond (Bond Dissociation Energy: C-D


 341 kJ/mol vs C-H 

338 kJ/mol), the activation energy for bond cleavage is higher. This slows down the rate of metabolism (

), potentially extending the half-life of a drug.
Workflow: Metabolic Stability Assay

This assay uses Pentane-d12 as an internal standard or solvent to calibrate the extraction efficiency of non-polar analytes from plasma, ensuring that metabolic loss is due to enzymatic activity, not extraction variability.

  • Incubation: Incubate the drug candidate with human liver microsomes (HLM) and NADPH.

  • Quenching: Stop the reaction at

    
     min using ice-cold Acetonitrile.
    
  • Extraction (The Pentane-d12 Role):

    • Add Pentane-d12 to the quenched mixture.

    • Why: Pentane-d12 acts as a highly specific, non-polar extraction solvent that does not interfere with proton-NMR or standard MS signals of the drug. Its distinct mass (M+12) allows it to also serve as a volumetric internal standard if analyzing volatile metabolites.

  • Analysis: Analyze the organic layer via LC-MS/MS.

  • Calculation: Determine the intrinsic clearance (

    
    ) based on the depletion of the parent drug.
    
Mechanism Visualization

The following diagram details the Kinetic Isotope Effect at the molecular level during CYP450 oxidation.

Figure 2: The Primary Kinetic Isotope Effect. C-D bonds raise the activation energy for CYP450 oxidation, reducing metabolic clearance.

Part 4: Safety & Handling

Pentane-d12 shares the extreme flammability of its non-deuterated counterpart but carries higher financial risk due to cost.

  • Flammability: Flash point is -49 °C. Vapors are heavier than air and may travel to ignition sources. Action: Use only in a fume hood with spark-proof electrical equipment.

  • Static Discharge: Low conductivity liquid. Action: Ground all metal containers during transfer.

  • Storage: Store at 2–8 °C in tightly sealed containers to prevent isotopic dilution via moisture exchange (though slow for alkanes) and evaporation loss.

References

  • Sigma-Aldrich. Pentane-d12 Product Specification and Physical Properties. Merck KGaA. Link

  • Cambridge Isotope Laboratories. Stable Isotopes for Biomolecular NMR and Drug Discovery. CIL Inc. Link

  • Gajan, D., et al. (2025). Synthesis of Perdeuterated Pentane and THF Under Mild Conditions by Silica‐Supported Ta/M Heterobimetallic Catalysts. ResearchGate. Link

  • Fisher Scientific. Safety Data Sheet: n-Pentane-d12. Thermo Fisher Scientific.[3][5] Link

  • Diercks, T., et al. Applications of NMR in Drug Discovery. Current Opinion in Chemical Biology. Link

Sources

Technical Whitepaper: n-Pentane-d12 (CAS 2031-90-5)

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Properties, and Applications in Deuterium Labeling

Executive Summary

n-Pentane-d12 (Perdeuteropentane) is the isotopically labeled analog of n-pentane where all twelve hydrogen atoms are substituted with deuterium (


H). Assigned the CAS number 2031-90-5 , this compound serves as a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing non-polar analytes and as a metabolic probe in drug development to exploit the Deuterium Kinetic Isotope Effect (DKIE). This guide provides a technical deep-dive into its physicochemical properties, synthesis logic, and application protocols, ensuring high-fidelity experimental outcomes.

Part 1: Core Identification & Physicochemical Matrix

Accurate identification of n-Pentane-d12 is paramount to avoid confounding results with its isomers (isopentane-d12) or non-labeled counterparts. The significant density difference between the proteo- and deutero-forms is a primary rapid-validation metric.

Identification Data
ParameterValue
Chemical Name n-Pentane-d12
Synonyms Perdeuteropentane; Pentane-d12
CAS Number 2031-90-5
Unlabeled CAS 109-66-0
Molecular Formula

Molecular Weight 84.22 g/mol
InChI Key OFBQJSOFQDEBGM-HYVJACIRSA-N
Comparative Physicochemical Properties

The substitution of Hydrogen (


H) with Deuterium (

H) alters mass-dependent properties (density, vibrational frequency) while preserving electronic properties (dielectric constant, dipole moment).
Propertyn-Pentane (

)
n-Pentane-d12 (

)
Technical Significance
Boiling Point 36.1 °C~36.0 °CHigh volatility requires chilled handling to prevent isotopic fractionation via evaporation.
Density (25°C) 0.626 g/mL0.731 g/mL Critical Quality Attribute (CQA): Density >0.70 confirms high isotopic enrichment (>98% D).
Refractive Index (

)
1.35751.358Minimal change; not suitable for isotopic purity validation.
Melting Point -129.8 °C~ -130 °CSuitable for low-temperature NMR studies down to -100 °C.
Flash Point -49 °C< -40 °CExtreme flammability hazard; requires static grounding.

Analyst Note: The density increase of ~16% is the most robust quick-check for verifying that a solvent bottle contains the deuterated isotopologue without running an initial NMR scan.

Part 2: Synthesis & Manufacturing Logistics

The production of n-Pentane-d12 typically utilizes Catalytic Hydrogen-Deuterium (H/D) Exchange . Unlike synthetic routes that build the carbon chain, this method exposes n-pentane to Deuterium gas (


) over a heterogeneous catalyst (typically Pt/C or Pd/C) under elevated temperature and pressure.
Synthesis Workflow (Catalytic Exchange)

The following diagram illustrates the industrial workflow for achieving >98 atom% D enrichment.

SynthesisWorkflow Start Precursor: n-Pentane (C5H12) Reactor High-Temp/Pressure Reactor (Pt/C Catalyst, 200°C) Start->Reactor D2Source Deuterium Source: D2 Gas / D2O D2Source->Reactor Separator Phase Separation (Remove HDO/H2) Reactor->Separator Crude Mix EnrichmentCheck Isotopic Analysis (MS/NMR) Separator->EnrichmentCheck EnrichmentCheck->Reactor <98% D (Recycle) Purification Fractional Distillation (Remove partially deuterated species) EnrichmentCheck->Purification >98% D FinalProduct n-Pentane-d12 (>98% D) Purification->FinalProduct

Figure 1: Iterative Catalytic H/D Exchange Process for n-Pentane-d12 production.

Causality in Synthesis:

  • Recycling Loop: A single pass rarely achieves 98% deuteration. The "Enrichment Check" node is critical; partially deuterated pentanes are recycled to force the equilibrium toward the fully deuterated state (

    
    ).
    
  • Purification: Fractional distillation is used to remove trace water (

    
    ) and any catalytic byproducts, ensuring the solvent does not introduce impurity signals in sensitive NMR applications.
    

Part 3: Applications in Spectroscopy & Drug Development[5][6][7]

NMR Spectroscopy Standards

n-Pentane-d12 is a specialized NMR solvent used when:

  • Analytes are Aliphatic: It prevents signal overlap in the aromatic region (unlike Benzene-d6).

  • Low Temperature Required: Its melting point (-130°C) allows for conformational analysis of unstable intermediates that degrade at room temperature.

  • Inertness: Unlike

    
    , it is non-acidic and will not induce acid-catalyzed decomposition of sensitive analytes.
    
Deuterium Kinetic Isotope Effect (DKIE)

In drug development, n-pentane-d12 serves as a model for studying metabolic stability. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Mechanism: Metabolic enzymes (like Cytochrome P450) must break C-H bonds to oxidize the molecule. Replacing H with D increases the activation energy (

    
    ) required for this bond cleavage.
    
  • Outcome: If C-H bond breakage is the Rate-Determining Step (RDS), deuteration significantly reduces the metabolic rate (

    
    ), potentially increasing the drug's half-life (
    
    
    
    ).

DKIE_Mechanism Substrate Drug Candidate (C-H Bond) EnergyBarrier EnergyBarrier Substrate->EnergyBarrier Lower Ea DeutSubstrate Deuterated Analog (C-D Bond) DeutSubstrate->EnergyBarrier Higher Ea Metabolism CYP450 Oxidation (Rate Determining Step) EnergyBarrier->Metabolism OutcomeH Fast Metabolism Low t1/2 Metabolism->OutcomeH Standard Route OutcomeD Slow Metabolism Increased t1/2 (Metabolic Switching) Metabolism->OutcomeD Deuterium Effect

Figure 2: Mechanistic impact of Deuterium substitution on metabolic stability (DKIE).

Part 4: Experimental Protocols (Self-Validating)

Protocol: Inert Sample Preparation for Low-Temp NMR

Objective: Prepare an air-sensitive sample in n-Pentane-d12 without introducing moisture (which causes ice peaks at low temp).

  • Pre-Validation:

    • Check n-Pentane-d12 density.[1][2][3] If <0.730 g/mL, do not use (suspect contamination or wrong isotope).

    • Dry solvent over activated 4Å molecular sieves for 24 hours.

  • Handling:

    • Work within a Nitrogen/Argon glovebox.

    • Pre-cool the NMR tube and pipette tips to -20°C to minimize solvent evaporation (bp 36°C).

  • Solvation:

    • Dissolve 5-10 mg of analyte in 0.6 mL n-Pentane-d12.

    • Critical Step: Cap the NMR tube immediately. Use a Teflon tape seal or a J. Young valve tube to prevent evaporation during transfer to the spectrometer.

  • Shimming:

    • Lock on the Deuterium signal. Note that the methyl and methylene signals of pentane-d12 appear at ~0.9 and ~1.3 ppm (relative to TMS). Ensure these do not obscure analyte peaks.

Safety & Storage
  • Storage: Store at 2°C to 8°C in a tightly sealed container. Light protection is recommended to prevent radical formation over long periods.

  • Static Hazard: n-Pentane-d12 has very low conductivity. Pouring generates static charge. Always ground glassware and use spark-proof tools.

References

  • National Center for Biotechnology Information (2025). Pentane | C5H12 | CID 8003 - PubChem. Retrieved from [Link]

Sources

Molecular weight of fully deuterated pentane

Precision Analytics of Fully Deuterated Pentane ( ): A Technical Monograph

Executive Summary

Fully deuterated pentane (n-Pentane-d12,





16.7% increase in molecular weight

Part 1: Molecular Mass Spectrometry & Stoichiometry

The precise molecular weight of

Average Molecular WeightMonoisotopic Mass
Fundamental Constants (IUPAC 2023/2024)

To ensure analytical rigor, we utilize the most recent IUPAC standard atomic weights:

  • Carbon (

    
    ): 
    
    
    Da (defined standard).
  • Carbon (Natural Average):

    
     g/mol .
    
  • Deuterium (

    
    ): 
    
    
    Da.[1][2]
  • Protium (

    
    ): 
    
    
    Da.[2]
The Calculation Core

The shift from ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


2
ParameterCalculation LogicValueApplication
Average Molecular Weight


84.22 g/mol Gravimetric preparation of solutions; Molarity calculations.[3]
Monoisotopic Mass


84.1692 Da High-Res Mass Spectrometry (HRMS); Peak identification.[3]
Mass Shift (

)

+12.07 Da Mass shift analysis in tracer studies.[3]
Visualization: Isotopic Mass Construction

The following diagram illustrates the additive logic used to derive the monoisotopic mass, essential for configuring Mass Spec detection windows.

MassCalculationC125 x Carbon-12(60.00000 Da)SumSummationC12->SumD212 x Deuterium(24.16922 Da)D2->SumResultMonoisotopic Mass84.16922 DaSum->Result  Theoretical Yield

Figure 1: Additive mass logic for determining the monoisotopic mass of Pentane-d12 for HRMS calibration.

Part 2: Physicochemical Isotope Effects

Replacing hydrogen with deuterium alters the vibrational frequency of chemical bonds (lowering the zero-point energy), which manifests as macroscopic physical changes.

Density and Molar Volume

The most critical operational difference is density.


  • Mechanism: The molar volume of deuterated isotopologues is nearly identical to their protium counterparts (the C-D bond length is slightly shorter, but the effect on volume is minimal). However, the mass per molecule increases by ~16%.

  • Operational Impact: When pipetting by volume, you are dispensing 16% more mass of the solvent compared to standard pentane.

Boiling Point & Volatility

Contrary to larger hydrocarbons where deuteration can raise the boiling point, small deuterated alkanes often exhibit a "Inverse Isotope Effect" or negligible change due to reduced polarizability and London dispersion forces.

  • Pentane (

    
    ):  36.1°C
    
  • Pentane-d12 (

    
    ):  36.0°C
    
  • Implication: Evaporation protocols (Rotavap) do not require temperature adjustment.

Comparative Data Table
PropertyPentane (

)
Pentane-d12 (

)
Change
Molecular Weight 72.15 g/mol 84.22 g/mol +16.7%
Density (25°C) 0.626 g/mL0.731 g/mL +16.8%
Boiling Point 36.1°C36.0°C -0.1°C (Negligible)
Refractive Index (

)
1.35751.3580 Minimal
Flash Point -49°C-49°C Identical

Part 3: Synthesis & Purification Strategies

While commercial sources exist, in-house synthesis or purification is often required for specific metabolic studies. The industry standard involves Catalytic H/D Exchange .

Protocol: Heterogeneous Catalytic Exchange

This method utilizes a Pt/C or Pd/C catalyst with

Step-by-Step Methodology:

  • Reagent Prep: Load a high-pressure autoclave with n-pentane and 10 mol% Pt/C catalyst.

  • Deuterium Source: Add

    
     (excess, typically 20 equivalents per H site).
    
  • Exchange Cycle: Heat to 180°C under stirring for 24-48 hours. The high temperature is required to activate C-H bonds in alkanes.

  • Separation: Cool and separate the organic layer (Pentane-d12) from the aqueous layer (now HDO/H2O).

  • Iterative Enrichment: Repeat steps 2-4 three times to push isotopic purity >99 atom % D.

  • Drying: Dry organic layer over anhydrous

    
     or molecular sieves (3Å).
    
Workflow Visualization

SynthesisWorkflowStartn-Pentane (C5H12)+ D2O (Excess)CatalystAdd Pt/C CatalystStart->CatalystReactorAutoclave Reactor180°C, 48hCatalyst->ReactorPhaseSepPhase Separation(Remove HDO)Reactor->PhaseSepCheckIsotopic Purity > 99%?PhaseSep->CheckRepeatAdd Fresh D2ORepeat CycleCheck->RepeatNoFinalDry & Distill(Yield C5D12)Check->FinalYesRepeat->Reactor

Figure 2: Iterative catalytic H/D exchange workflow for maximizing isotopic enrichment.

Part 4: Quality Control & Self-Validating Protocols

Trustworthiness in data depends on the purity of the solvent. A self-validating system must confirm both Chemical Purity and Isotopic Enrichment .[4]

Proton NMR ( -NMR) Validation

The absence of signal is the confirmation of success.

  • Protocol: Run a standard

    
    -NMR of the sample.
    
  • Target: No peaks should be visible in the alkyl region (0.8 - 1.5 ppm).

  • Internal Standard: Spike with a known concentration of benzene-d6 (containing trace benzene-h6) to quantify residual protons.

  • Calculation:

    
    .
    
Water Content (Karl Fischer)

Deuterated solvents are hygroscopic.

  • Limit: < 100 ppm

    
     (or 
    
    
    ).
  • Impact: Water peaks exchange with labile protons in analytes, ruining integration data.

Part 5: Applications in Drug Development

Kinetic Isotope Effect (KIE) Studies

Pentane-d12 serves as a model for understanding metabolic stability of alkyl chains in drug candidates.

  • Concept: The C-D bond is stronger than the C-H bond (lower zero-point energy). Breaking a C-D bond is the rate-limiting step in oxidative metabolism (e.g., by Cytochrome P450).

  • Metabolic Switching: By deuterating alkyl chains (modeled by pentane), researchers can force metabolic enzymes to attack other sites on the molecule, potentially reducing toxic metabolite formation or extending half-life (

    
    ).
    
NMR Solvation
  • Use Case: Ideal for analyzing highly lipophilic compounds or unstable organometallics that react with chlorinated solvents (like

    
    ).
    
  • Residual Peak: In

    
    -NMR, residual protons in pentane-d12 appear as multiplets at 0.89 ppm  and 1.27 ppm .
    

References

  • NIST Chemistry WebBook. Pentane (C5H12) Gas Phase Thermochemistry and Physical Properties. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. Pentane-d12 Product Specification and Density Data (CAS 2031-90-5). Merck KGaA. Link

  • IUPAC Commission on Isotopic Abundances. Standard Atomic Weights of the Elements 2023. Queen Mary University of London. Link

  • Santa Cruz Biotechnology. Pentane-d12 Biochemical Properties.Link

  • PubChem. Deuterium: Chemical and Physical Properties. National Library of Medicine. Link

Pentane-d12: Technical Procurement and Application Guide for Precision Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Volatile Deuterated Solvents

Pentane-d12 (


, CAS 2031-90-5) is a specialized, high-purity deuterated solvent primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for non-polar analytes. Unlike ubiquitous solvents such as Chloroform-d (

) or DMSO-d6, Pentane-d12 occupies a unique niche: it is chemically inert, non-polar, and highly volatile (boiling point

).

This volatility presents a "double-edged sword" in technical applications. While it allows for easy removal after extraction or analysis, it poses significant challenges regarding isotopic integrity and concentration stability. This guide synthesizes the commercial landscape with rigorous handling protocols to ensure data fidelity.

Technical Specifications & Selection Criteria

When sourcing Pentane-d12, "purity" is a bipartite metric comprising Isotopic Enrichment and Chemical Purity . For high-resolution NMR, deficiencies in either category can compromise spectral integration and baseline stability.

The Purity Matrix
ParameterSpecification StandardTechnical Impact
Isotopic Enrichment

atom % D
Determines the intensity of the residual solvent signal. Lower enrichment results in large multiplet peaks in the aliphatic region (0.8 - 1.5 ppm), obscuring analyte signals.
Chemical Purity (CP)

Presence of non-deuterated isomers (isopentane) or synthesis byproducts. Critical for quantitative NMR (qNMR).
Water Content

Pentane is hydrophobic, but condensation during cold storage can introduce

peaks (

ppm), interfering with structural elucidation.
Boiling Point

Requires cold handling. Significant evaporation alters analyte concentration during acquisition.
Solvent Selection Logic

Pentane-d12 is chosen when the analyte is highly non-polar and thermal sensitivity is a concern. The decision matrix below illustrates when to deploy Pentane-d12 over alternatives like Benzene-d6 or Chloroform-d.

SolventSelection Start Analyte Characterization Polarity Is Analyte Polar? Start->Polarity NonPolar Non-Polar / Lipophilic Polarity->NonPolar No Polar Polar (Use DMSO-d6 / D2O) Polarity->Polar Yes Aromatic Aromatic Interactions Desired? NonPolar->Aromatic Benzene Select Benzene-d6 Aromatic->Benzene Yes (π-stacking) Aliphatic Aliphatic Solvent Required Aromatic->Aliphatic No (Inert) Volatility Sample Recovery/Volatility Critical? Aliphatic->Volatility Pentane Select Pentane-d12 (BP 36°C) Volatility->Pentane High Volatility Needed Hexane Select Hexane-d14 (BP 69°C) Volatility->Hexane Standard Stability

Figure 1: Decision matrix for selecting Pentane-d12 based on analyte polarity and volatility requirements.

Commercial Supplier Landscape

The market for Pentane-d12 is consolidated among major stable isotope manufacturers. The following table compares key specifications from validated suppliers.

Table 1: Commercial Sources of High-Purity Pentane-d12

SupplierProduct CodeIsotopic PurityChemical PurityPackagingNotes
Sigma-Aldrich (Merck) 49048298 atom % D99% (CP)5g, 10gIndustry standard; widely available distribution network [1].
Cambridge Isotope Labs (CIL) DLM-121398 atom % D98%1g, 5g, 10gHigh reliability; often provides specific lot analysis for water content [2].
CDN Isotopes D-002898 atom % D98%1g, 5gSpecialized in hard-to-find isotopes; typically ships neat [3].
Zeochem ZEOtope

atom % D
>99%CustomSwiss manufacturer; offers bulk and higher enrichment grades upon request [4].

Procurement Insight: Due to its flammability (Class 3) and volatility, shipping costs for Pentane-d12 are often disproportionately high compared to the product cost. Bulk ordering (e.g., 5x 5g) is recommended to amortize hazardous material logistics fees.

Application Protocols: Ensuring Data Integrity

The low boiling point of Pentane-d12 (


) introduces a high risk of fractional distillation  during handling. If the solvent evaporates, the concentration of the analyte changes, invalidating quantitative results. Furthermore, rapid evaporation cools the remaining liquid, potentially condensing atmospheric moisture into the sample.
Protocol A: The "Cold-Chain" NMR Sample Preparation

Objective: Minimize solvent loss and prevent water condensation during sample preparation.

  • Pre-Cooling: Store Pentane-d12 ampoules/bottles at

    
    . Do not  freeze, as repeated freeze-thaw cycles can compromise septum integrity.
    
  • Equilibration: Remove the solvent container and place it in a cool water bath (

    
    ) for 5 minutes. Reasoning: Opening a 
    
    
    
    bottle in a humid lab (
    
    
    ) causes immediate condensation of water into the solvent.
  • Rapid Dispensing:

    • Use a gas-tight syringe (Hamilton type) rather than a pipette to minimize headspace evaporation.

    • Inject solvent directly into the NMR tube containing the analyte.

  • Sealing: Immediately cap the NMR tube. For long-term acquisitions (>1 hour), wrap the cap with Parafilm or use a flame-sealed tube to prevent volume loss inside the probe.

Protocol B: Metabolic Tracer Handling

Pentane-d12 is increasingly used in metabolomics to trace lipid pathways [5].

  • Extraction: Use Pentane-d12 to extract non-polar lipids from cell lysates.

  • Phase Separation: Centrifuge at

    
     to maintain solvent density gradients (
    
    
    
    ).
  • Analysis: Inject directly into GC-MS. Note: Ensure the solvent delay in the MS method is set correctly to avoid saturating the detector with the solvent peak.

Handling & Safety Architecture

Pentane-d12 is a Class 3 Flammable Liquid and a known aspiration hazard. Static electricity is a significant risk because non-polar solvents have low conductivity, allowing charge accumulation.

SafetyProtocol Storage Storage: Flammables Cab (Dark, Cool) Transfer Transfer Step Storage->Transfer Grounding Grounding Required? (Static Risk) Transfer->Grounding FumeHood Fume Hood (Vapor Control) Grounding->FumeHood Yes (Glass/Metal) Waste Halogen-Free Solvent Waste FumeHood->Waste Post-Analysis

Figure 2: Safety workflow emphasizing static discharge mitigation during transfer.

Critical Safety Check:

  • Grounding: When transferring volumes >100mL (rare for deuterated solvents but possible in production), always ground the receiving vessel.

  • PPE: Nitrile gloves are generally resistant to pentane for short durations (splash protection), but PVA gloves offer superior permeation resistance for longer exposure.

References

  • Sigma-Aldrich. (2023).[1][2] Pentane-d12 Product Specifications (Product No. 490482).[1][3] Merck KGaA. Link

  • Cambridge Isotope Laboratories. (2023). N-Pentane-D12 (D, 98%) Technical Data Sheet. CIL Inc.[4] Link

  • CDN Isotopes. (2023). Deuterated Pentane Standards.[3][5] LGC Standards. Link

  • Zeochem. (2023). ZEOtope NMR Solvents & Deuterated Compounds.[6] Zeochem AG. Link

  • Fan, T. W-M., & Lane, A. N. (2014). Applications of NMR spectroscopy to systems biochemistry.[7] National Institutes of Health (PMC). Link

Sources

Technical Monograph: Safe Handling and Application of Pentane-d12 in High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Pentane-d12 (Perdeuteropentane,

    
    )
    
  • CAS Registry Number: 2031-90-5[1][2][3][4][5]

  • Primary Application: NMR Solvent for non-polar analytes; Mechanistic kinetic isotope effect (KIE) studies.

Executive Summary: Beyond the SDS

As a Senior Application Scientist, I often see researchers treat Pentane-d12 like any other solvent. This is a critical error. While the Safety Data Sheet (SDS) lists it as a flammable liquid, the operational reality is far more nuanced. With a boiling point of ~36°C—barely above human body temperature—Pentane-d12 is kinetically unstable in a standard laboratory environment.

This guide moves beyond compliance. It addresses the dual risks of personnel safety (flammability/aspiration) and experimental integrity (evaporative loss altering sample concentration).

Physicochemical Profile: Isotopic & Thermodynamic Data

To understand the risk, we must quantify the material. Note the density difference; this is critical when calculating molarity for quantitative NMR (qNMR).

PropertyPentane-d12 (

)
Pentane (

)
Operational Implication
CAS Number 2031-90-5109-66-0Verify CAS before ordering to avoid costly errors.
Molecular Weight 84.22 g/mol 72.15 g/mol ~16% mass increase due to deuteration.
Boiling Point 35 - 36 °C36.1 °CExtreme Volatility. Hand heat can induce boiling.
Flash Point -49 °C (Closed Cup)-49 °CVapors are ignitable even in deep freezers.
Density (25°C) 0.731 g/mL0.626 g/mLD-form is significantly denser; adjust pipetting volumes.
Isotopic Purity Typically ≥98% DN/AHygroscopicity is low, but isotopic dilution occurs via evaporation.

Hazard Dynamics & Risk Assessment

The GHS classifications for Pentane-d12 are severe. Below is a logic map detailing how these hazards manifest in a research workflow.

GHS Core Classifications
  • H225: Highly flammable liquid and vapor.[5][6][7]

  • H304: May be fatal if swallowed and enters airways (Aspiration Hazard Category 1).[7]

  • H336: May cause drowsiness or dizziness (STOT SE 3).[5][7]

  • H411: Toxic to aquatic life with long-lasting effects.[7]

Mechanistic Hazard Logic

The following diagram illustrates the causal relationship between the physical properties of Pentane-d12 and laboratory risks.

RiskLogic Prop_BP Boiling Point (~36°C) Risk_Press Pressure Buildup (Sealed Vessels) Prop_BP->Risk_Press Ambient Heat Risk_Conc Sample Concentration Drift Prop_BP->Risk_Conc Rapid Evaporation Prop_Lipid Lipophilicity Risk_Asp Aspiration Toxicity (H304) Prop_Lipid->Risk_Asp Low Surface Tension Prop_Dens Vapor Density > Air Risk_Ignit Flashback Hazard (Floor Level) Prop_Dens->Risk_Ignit Vapor Accumulation

Figure 1: Hazard Causality Map. Note how the low boiling point drives both safety risks (pressure) and experimental failure (concentration drift).

Operational Protocol: The "Isothermic Transfer" Method

Objective: Transfer Pentane-d12 from a stock ampoule/septum bottle to an NMR tube without introducing water (HDO peak) or losing solvent volume.

The "Warm Hand" Effect: The heat from a nitrile-gloved hand (~30-32°C) is sufficient to raise the solvent temperature near its boiling point (36°C). This causes rapid expansion and "bumping" during pipetting.

Step-by-Step Protocol
  • Thermal Equilibration (Pre-Cooling):

    • Action: Chill the NMR tube, the pipette tip, and the receiving vessel to ~4°C (refrigerator temperature) for 15 minutes prior to use.

    • Why: This prevents the solvent from flashing into vapor upon contact with the glass.

  • Inert Gas Blanketing:

    • Action: Use Argon (Ar) rather than Nitrogen (

      
      ).
      
    • Why: Argon is heavier than air and forms a stable "puck" over the liquid surface in the NMR tube, preventing atmospheric moisture ingress more effectively than

      
       for volatile solvents.
      
  • The Transfer (Positive Displacement):

    • Action: Use a glass syringe or a positive displacement pipette. Do not use air-displacement pipettes (standard Rainin/Gilson), as the high vapor pressure will cause the liquid to drip/leak.

    • Self-Validating Step: Pull the plunger back 10% more than needed, expel the bubble, and verify no "creeping" of liquid occurs. If liquid drips, the equipment is too warm.

  • Sealing:

    • Action: Cap immediately. For long-term runs (>1 hour), wrap the cap with Parafilm or use a J-Young valve tube.

Workflow Visualization

TransferProtocol Start Start: Stock Bottle (Cold Storage) Equil Equilibrate Glassware (4°C) Start->Equil Prevent Boiling Blanket Argon Blanket (Displace Air) Equil->Blanket Exclude H2O Transfer Syringe Transfer (No Air Bubbles) Blanket->Transfer Positive Displacement Seal Seal & Parafilm Transfer->Seal Immediate NMR NMR Spectrometer (Set Temp < 25°C) Seal->NMR Transport Cold

Figure 2: The Isothermic Transfer Protocol designed to minimize evaporative loss and moisture contamination.

Storage & Stability

Proper storage is the only way to maintain the isotopic purity (preventing H-D exchange with atmospheric moisture) and volume.

  • Primary Storage: Flammables-rated refrigerator (+2°C to +8°C).

    • Warning: Do not store in a standard domestic fridge. The internal light switch or thermostat arc can ignite pentane vapors (Flash point -49°C).

  • Container: Keep in original septum-sealed bottles or flame-sealed ampoules. Once an ampoule is opened, transfer remaining solvent to a screw-cap vial with a PTFE-lined septum and store in a desiccator.

  • Shelf Life: 2 years if sealed. Once opened, hygroscopic drift is minimal (hydrophobic), but evaporative loss is significant.

Emergency Response Procedures

In the event of a failure, rapid response is dictated by the high flammability.

  • Spill (< 10 mL):

    • Evacuate: Clear the immediate area. Vapors are heavier than air and will travel along the benchtop.

    • Ventilate: Open fume hood sashes fully.

    • Absorb: Use non-combustible absorbent pads. Do not use paper towels (static generation risk).

  • Fire (Class B):

    • Use Dry Chemical or

      
        extinguishers.
      
    • Do NOT use water jet. Water will spread the pentane (density 0.73) causing the fire to float and spread.

  • First Aid (Aspiration - H304):

    • If swallowed, do NOT induce vomiting . Vomiting forces the solvent back through the esophagus, increasing the risk of aspiration into the lungs, which causes severe chemical pneumonitis.

References

  • NIST Chemistry WebBook. (n.d.). Pentane (Physical Properties). National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Contextual grounding for NMR solvent impurities).

Sources

Technical Deep Dive: Pentane-d12 in Advanced Characterization and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentane-d12 (


) is a specialized, high-cost deuterated solvent that occupies a critical niche in advanced organic synthesis and materials science. Unlike ubiquitous solvents (e.g., 

, DMSO-

), Pentane-d12 is rarely used for routine characterization. Instead, it is the "solvent of last resort" for observing highly reactive, electrophilic organometallic species that coordinate to ethers or arenes, and for specific neutron scattering applications requiring precise contrast matching.

This guide details the technical rationale for deploying Pentane-d12, focusing on its non-coordinating nature, low-temperature capabilities, and role in Small-Angle Neutron Scattering (SANS).

Part 1: The Physicochemical Edge[1]

To understand the application of Pentane-d12, one must first analyze its physical profile relative to its proteo-counterpart and common alternatives.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyPentane-

Pentane-

Significance in Synthesis
Boiling Point 36.1 °C~35.5 °CExtremely volatile; requires cold handling to prevent isotopic loss.
Melting Point -129.8 °C~-130 °CCritical: Enables NMR studies at -100 °C to -120 °C for trapping transient intermediates.
Dielectric Constant 1.84~1.84Non-polar; will not stabilize ionic transition states.[1]
Coordination Ability NegligibleNegligiblePrimary Utility: Does not bind to Lewis acidic metal centers (unlike THF, Et2O, or even Benzene).[1]
Residual Signal (

)
N/A~0.9-1.3 ppmClean window in the aromatic and olefinic regions.[1]

Part 2: Application in Organometallic Synthesis[1]

The "Naked" Solvent for Reactive Intermediates

In the synthesis of highly electrophilic cationic metal complexes (e.g., Group 4 metallocenes, silylium ions), standard solvents interfere:

  • Ethers (THF,

    
    ):  Coordinate strongly, quenching the Lewis acidity.[1]
    
  • Arenes (

    
    , Toluene-
    
    
    
    ):
    Can form
    
    
    -arene complexes or undergo C-H activation.[1]
  • Halocarbons (

    
    ):  Can undergo oxidative addition or halide abstraction.[1]
    

Pentane-d12 is chemically inert.[1] It provides a medium where the "true" solution structure of a coordinatively unsaturated complex can be observed without solvent artifacts.[1]

Protocol: Low-Temperature Trapping of Intermediates

Objective: Characterize a T-shaped, 14-electron Pd(II) intermediate unstable above -80 °C.

  • Preparation: In an Argon-filled glovebox, dissolve the precursor in Pentane-d12 pre-cooled to -35 °C (glovebox freezer).

  • Transfer: Use a pre-cooled J-Young NMR tube.

  • Sealing: Seal the J-Young valve tightly. Note: Pentane-d12 expands significantly upon warming; never fill >60% volume if warming to RT is expected.

  • Measurement: Transfer immediately to an NMR probe pre-cooled to -100 °C.

  • Result: The aliphatic region will contain the solvent residual peak, but the hydride/olefinic regions (typical for organometallics) remain clear, allowing detection of agostic interactions often masked by coordinating solvents.[1]

Part 3: Polymer Science & Neutron Scattering (SANS)[1]

In polymer physics, Pentane-d12 is not just a solvent but a contrast tool .[1] Small-Angle Neutron Scattering (SANS) relies on the difference in scattering length density (SLD) between the polymer and the solvent.[1]

Mechanism: Contrast Matching

To determine the radius of gyration (


) of a specific polymer chain within a complex mixture (e.g., a micelle or aggregate), researchers use "Zero Average Contrast" methods.[1]
  • Scenario: A mixture of protonated and deuterated polymers.[1]

  • Role of Pentane-d12: By mixing Pentane-d12 and Pentane-h12, the solvent's SLD can be tuned to match one component of the polymer blend, effectively making it "invisible" to neutrons. This isolates the scattering signal of the target chain.[1]

Figure 1: SANS Contrast Matching Logic

SANS_Logic Start Experimental Goal: Analyze Polymer Structure Step1 Is the polymer soluble in alkanes? Start->Step1 Step2 Select Solvent Base: Pentane Step1->Step2 Yes Branch1 Need to see Protonated Polymer? Step2->Branch1 Branch2 Need to see Deuterated Polymer? Step2->Branch2 Action1 Use Pentane-d12 (High Contrast) Branch1->Action1 Max Contrast Action2 Use Pentane-h12 (High Contrast) Branch2->Action2 Max Contrast Match Contrast Matching: Mix d12/h12 to mask specific components Action1->Match Advanced Analysis Action2->Match

Caption: Logic flow for selecting isotopic solvent blends in SANS experiments to isolate structural data of specific polymer components.

Part 4: Operational Protocols & Handling

Warning: Pentane-d12 is expensive (~$200/g) and highly volatile.[1] Improper handling leads to rapid financial loss.[1]

The "Cold Chain" Handling Protocol[1]
  • Storage: Store the ampoule/bottle at +4 °C or lower.

  • Dispensing:

    • Never pipette Pentane-d12 at room temperature in an open vessel.[1] The vapor pressure (500+ mmHg at 25 °C) causes dripping and rapid evaporation.[1]

    • Technique: Cool the receiving vessel (NMR tube) and the syringe.[1]

  • Recovery (Mandatory for Cost Control):

    • After the experiment, do not discard.

    • Connect the NMR tube to a high-vacuum line equipped with a liquid nitrogen trap.[1]

    • Vacuum Transfer: Distill the Pentane-d12 from the sample back into a storage vessel (containing activated 4Å molecular sieves) cooled to -78 °C.

    • Validation: Check

      
       NMR of recovered solvent to ensure no volatile sample contaminants co-distilled.[1]
      

Part 5: Decision Logic for Solvent Selection

When should you incur the cost of Pentane-d12?

Figure 2: Solvent Selection Decision Tree

Solvent_Selection Start Select NMR Solvent Q1 Is sample Lewis Acidic? Start->Q1 Q3 Does it react with C-Cl bonds? Q1->Q3 Yes (Sensitive) Res1 Use THF-d8 / Et2O Q1->Res1 No (Robust) Q2 Is sample stable at > 0°C? Final USE PENTANE-D12 Q2->Final No (Need Low T) Q2->Final Yes (Extreme Inertness) Q4 Does it react with Arenes? Q3->Q4 Yes Res2 Use CD2Cl2 / CDCl3 Q3->Res2 No Q4->Q2 Yes Res3 Use C6D6 / Toluene-d8 Q4->Res3 No

Caption: Decision matrix for determining when the non-coordinating, chemically inert properties of Pentane-d12 are strictly necessary.

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

  • Heller, W. T., et al. (2013).[1] Neutron scattering techniques and applications in structural biology. Current Protocols in Protein Science. Link

  • Ostlund, J. A., et al. (2002).[1][2] Flocculation behavior of asphaltenes in solvent/nonsolvent systems. Journal of Colloid and Interface Science. Link

  • Sigma-Aldrich. (n.d.).[1][2] Pentane-d12 Product Specification and Safety Data Sheet. Link

Sources

Advanced Lipid Peroxidation Profiling: Deuterated Pentane as a Quantitative Standard in Breathomics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Standard Operating Procedure (SOP) Audience: Pharmacokineticists, Toxicologists, and Clinical Research Scientists Subject: Application of Pentane-d12 (C₅D₁₂) in Non-Invasive Metabolic Phenotyping

Part 1: Core Directive & Scientific Rationale

Executive Summary

In metabolic research and drug development, oxidative stress is a critical endpoint for assessing drug toxicity and efficacy. While serum biomarkers (e.g., MDA, F2-isoprostanes) are standard, they are invasive and often unstable. Breath Pentane has emerged as a superior, non-invasive biomarker for real-time lipid peroxidation monitoring.

However, endogenous pentane exists in picomolar concentrations, making it highly susceptible to analytical variance. This guide details the application of Deuterated Pentane (Pentane-d12) not as a metabolic substrate, but as a Stable Isotope Dilution Internal Standard (SID-IS) . This approach transforms qualitative breath analysis into a rigorous, quantitative "tracer" methodology capable of validating metabolic flux in oxidative pathways.

The Mechanistic Foundation: Why Pentane?

Pentane is not a random metabolite; it is the specific, terminal byproduct of the free-radical attack on Omega-6 Polyunsaturated Fatty Acids (PUFAs) , specifically Linoleic and Arachidonic acid.

  • The Pathway: ROS attack

    
     Lipid Hydroperoxide (LOOH) 
    
    
    
    
    
    -scission
    
    
    Pentane.
  • The Tracer Role: By spiking samples with a known quantity of Pentane-d12, researchers create a self-validating ratio that corrects for sorption losses, thermal desorption inefficiencies, and mass spectrometer drift.

Part 2: Visualization of Metabolic Pathways

Diagram 1: The Oxidative Stress Cascade & Pentane Evolution

This diagram illustrates the causality between Reactive Oxygen Species (ROS) and the generation of pentane from cell membrane phospholipids.

LipidPeroxidation ROS Reactive Oxygen Species (OH•, ROO•) PUFA Omega-6 PUFA (Cell Membrane) ROS->PUFA Initiation L_Rad Lipid Radical (L•) PUFA->L_Rad H-abstraction LOO_Rad Lipid Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_Rad->LOOH + LH BetaScission Beta-Scission (Catalyzed by Fe2+) LOOH->BetaScission Pentane n-Pentane (C5H12) (Volatile) BetaScission->Pentane Volatile Fraction Aldehydes 4-HNE / MDA (Non-Volatile) BetaScission->Aldehydes Tissue Residue

Caption: Pathway showing the specific derivation of volatile pentane from Omega-6 PUFA oxidation, distinct from non-volatile aldehydes.

Part 3: Experimental Protocol (SIDA Workflow)

Methodological Overview: Stable Isotope Dilution Assay (SIDA)

To achieve "tracer-level" accuracy, we employ a Single-Step Cryofocusing GC-MS workflow. The central tenet is that Pentane-d12 behaves physicochemically identical to endogenous pentane but is mass-resolved (


 72 vs. 

84).
Table 1: Key Reagents & Specifications
ComponentSpecificationPurpose
Analyte n-Pentane (Endogenous)Target biomarker for lipid peroxidation.[1]
Internal Standard n-Pentane-d12 (98%+ D) Normalization for extraction/instrument variance.
Sorbent Tube Multi-bed (Tenax TA + Carboxen)Captures C3-C8 volatiles (prevents breakthrough).
GC Column PLOT (Porous Layer Open Tubular)Required to separate Pentane from Isoprene .
Step-by-Step Protocol
Phase 1: Preparation of the Internal Standard (IS)

Context: Pentane is highly volatile (BP: 36.1°C). Liquid spiking is prone to error; gas-phase loading is mandatory.

  • Primary Stock Generation:

    • Inject

      
       of liquid Pentane-d12 into a 10 L Tedlar bag filled with ultra-pure Nitrogen (Grade 6.0).
      
    • Allow equilibration for 2 hours at room temperature.

    • Calculation: This creates a gas-phase concentration of approx. 20-25 ppmV (verify via ideal gas law based on temp/pressure).

  • Sorbent Tube Loading:

    • Connect the Sorbent Tube to the loading rig (flow set to 50 mL/min).

    • Inject exactly

      
       of the Primary Stock gas onto the tube.
      
    • Result: The tube now contains a precise, known mass of Pentane-d12 (e.g., ~1 ng) prior to patient sampling.

Phase 2: Breath Sampling (The "Alveolar Gradient" Method)

Context: Ambient air contains pentane (pollution). We must isolate alveolar air.

  • Washout: Subject breathes purified air (scrubbed of VOCs) for 5 minutes to clear lung dead space.

  • Collection:

    • Subject exhales into a breath reservoir (e.g., ReCIVA or heated Tedlar bag).

    • Draw

      
       of breath through the pre-spiked  sorbent tube (containing the Pentane-d12).
      
    • Crucial Control: Simultaneously collect a "Room Air" blank to subtract background pentane.

Phase 3: GC-MS Analysis

Context: Isoprene (endogenous, muscle-derived) elutes very close to pentane. Co-elution destroys data integrity.

  • Thermal Desorption (TD):

    • Desorb tube at

      
       for 10 mins.
      
    • Cryofocus trap at

      
       (prevents peak broadening).
      
  • Chromatography:

    • Column: Alumina-PLOT or equivalent (e.g., RT-Alumina BOND/Na2SO4).

    • Oven Ramp:

      
       (hold 2 min) 
      
      
      
      
      
      
      
      
      
      .
  • Mass Spectrometry (SIM Mode):

    • Monitor Target Ion (

      
       43)  for endogenous Pentane.
      
    • Monitor Quantifier Ion (

      
       46 or 50)  for Pentane-d12.
      
    • Note: Avoid parent ions (

      
       72/84) if sensitivity is low; fragmentation patterns are more robust.
      

Part 4: Data Visualization & Logic

Diagram 2: The Analytical Workflow (SIDA)

This diagram details the logical flow of the experiment, highlighting where the Deuterated Pentane is introduced to ensure data integrity.

SIDA_Workflow PentaneD12 Pentane-d12 (Internal Standard) Sorbent Sorbent Tube (Tenax/Carboxen) PentaneD12->Sorbent Pre-Spike TD Thermal Desorption (280°C) Sorbent->TD Breath Subject Breath (Endogenous Pentane) Breath->Sorbent Sampling GC GC Separation (PLOT Column) TD->GC MS Mass Spec (SIM) Detect m/z 43 & 46 GC->MS Ratio Ratio Calculation (Pentane / Pentane-d12) MS->Ratio Peak Area Integration Quant Final Quantification (pmol/L) Ratio->Quant Calibration Curve

Caption: Workflow demonstrating the pre-spiking of Pentane-d12 to normalize all subsequent analytical variations.

Data Processing: The Quantification Logic

Do not rely on absolute peak areas. Calculate the concentration (


) using the Response Factor (

) derived from your calibration curve:


Where:

  • 
     = Integrated peak area of endogenous pentane (
    
    
    
    43).
  • 
     = Integrated peak area of Pentane-d12 (
    
    
    
    46).
  • 
     = Known concentration of internal standard added.
    

Part 5: Scientific Integrity & Troubleshooting

Critical Control Points (The "Trustworthiness" Pillar)
  • The Isoprene Confounder:

    • Issue: Isoprene is the most abundant hydrocarbon in breath (cholesterol synthesis byproduct). On standard PDMS columns (e.g., DB-5), it co-elutes with pentane.

    • Solution: You must use a PLOT column (Alumina or Porous Polymer) to achieve baseline separation. If Isoprene overlaps, your pentane "oxidative stress" signal is actually measuring muscle metabolism.

  • The "Washout" Artifact:

    • Issue: Room air pentane can be 10x higher than breath pentane.

    • Validation: Always analyze a "Background Air" sample collected simultaneously. If

      
      , the data is invalid.
      
  • Standard Stability:

    • Deuterated pentane in Tedlar bags degrades/diffuses over time. Generate fresh gas standards every 24 hours.

References
  • Kneepkens, C. M., et al. (1994). "The potential of the hydrocarbon breath test as a measure of lipid peroxidation."[2][3] Free Radical Biology and Medicine.

  • Phillips, M., et al. (2004). "Heart allograft rejection: detection with breath alkanes in low levels (the HARDBALL study)." Journal of Heart and Lung Transplantation.

  • Miekisch, W., et al. (2004). "Diagnostic potential of breath analysis—focus on volatile organic compounds." Clinica Chimica Acta.

  • Amann, A., et al. (2014). "Applications of breath gas analysis in medicine." International Journal of Mass Spectrometry.

  • Scholpp, J., et al. (2002). "Breath markers of oxidative stress in healthy humans."[3] Clinical Chemistry and Laboratory Medicine.

Sources

Spectroscopic Characterization of Pentane-d12: A Guide for High-Precision NMR

Author: BenchChem Technical Support Team. Date: February 2026


) in Structural Elucidation

Executive Summary

Pentane-d12 is a specialized, non-polar deuterated solvent used primarily when analyzing highly lipophilic compounds, organometallics, or systems where specific dielectric environments (


) are required to maintain native conformations. Unlike the ubiquitous Chloroform-d (

) or DMSO-

, Pentane-d12 presents unique challenges due to its extreme volatility and complex multiplet structures in carbon spectroscopy.

This guide provides a technical breakdown of the Pentane-d12 NMR spectrum, the physics governing its signals, and a validated protocol for sample preparation.

Theoretical Framework: The Physics of Deuteration

To interpret the spectrum of Pentane-d12, one must understand the interaction between Carbon-13 and Deuterium (


). Unlike Protium (

, Spin

), Deuterium has a spin of

. This fundamental difference dictates the splitting patterns observed in the

spectrum.
The Multiplicity Rule

In


 NMR, a carbon atom attached to 

deuterium atoms splits into

lines. Since

for deuterium:

  • 
     Groups (Methyls): 
    
    
    
    lines (Septet)[1]
  • 
     Groups (Methylenes): 
    
    
    
    lines (Quintet)
  • 
     Groups (Methines): 
    
    
    
    lines (Triplet)

Spectral Analysis: Pentane-d12

The NMR Spectrum

Pentane (


) possesses 

symmetry, resulting in only three unique carbon environments. In the fully deuterated form, these signals are not singlets but characteristic multiplets with reduced intensities due to the lack of Nuclear Overhauser Effect (NOE) and splitting.
Carbon PositionGroup TypeApprox. Shift (

, ppm)
MultiplicityIntensity Ratio
C1, C5 Methyl (

)
13.9Septet1:3:6:7:6:3:1
C2, C4 Methylene (

)
22.8Quintet1:2:3:2:1
C3 Central Methylene (

)
34.2Quintet1:2:3:2:1

Technical Insight: The coupling constant


 is typically 20–30 Hz. These multiplets often appear "shorter" than protonated carbons in the sample due to the splitting of signal intensity across multiple peaks and longer relaxation times (

).
The NMR Spectrum (Residual Signals)

In a perfect Pentane-d12 sample, the


 spectrum would be silent. However, isotopic purity is rarely 100%. You will observe "residual protio" signals arising from 

isotopomers.
  • Residual Methyl (

    
    ): 
    
    
    
    ppm (Broadened multiplet)
  • Residual Methylene (

    
    ): 
    
    
    
    ppm (Broadened multiplet)

Note on Impurities: Pentane-d12 is often synthesized or stored in ways that introduce water or grease.

  • 
    :  Varies, but typically sharp singlet around 1.5 ppm in non-polar solvents, though often absent if the solvent is dried over sieves.
    
  • Grease: Distinct singlet at 0.07 ppm (silicone) or multiplets at 0.86/1.26 ppm (hydrocarbon grease), which can overlap with solvent residuals.

Experimental Protocol: Handling Volatile Solvents

Pentane-d12 has a boiling point of


. Standard laboratory handling often leads to rapid evaporation, concentration changes, and shimming issues.
Validated Workflow

The following protocol minimizes solvent loss and ensures spectral integrity.

PentaneProtocol cluster_tips Troubleshooting Start Start: Sample Preparation Weigh 1. Weigh Solute in Vial (Not in NMR Tube) Start->Weigh Chill 2. Pre-chill Pentane-d12 (4°C - Refrigerator) Weigh->Chill Critical Step AddSolvent 3. Add Solvent to Vial (0.6 - 0.7 mL) Chill->AddSolvent Transfer 4. Transfer to NMR Tube (Use narrow bore pipette) AddSolvent->Transfer Seal 5. IMMEDIATE Seal (Cap + Parafilm or Flame Seal) Transfer->Seal Prevent Evap Shim 6. Auto-Shim Strategy (Disable gradient shimming if convection occurs) Seal->Shim Acquire 7. Acquisition (Set d1 > 5s for qNMR) Shim->Acquire Tip1 Evaporation causes lock drift Tip2 Low viscosity requires careful shimming

Figure 1: Optimized workflow for handling low-boiling point deuterated solvents.

Key Procedural Nuances
  • Temperature Control: Pre-chilling the solvent and the NMR tube reduces vapor pressure during transfer.

  • Shimming: Pentane has low viscosity and low dielectric constant. This can lead to convection currents inside the tube if the probe heater is active. Recommendation: Turn off the variable temperature (VT) gas flow or ensure it is exactly equilibrated to room temperature before shimming.

  • Lock Stability: Because Pentane-d12 is volatile, even a small leak in the cap will cause the lock level to drift over long acquisitions (e.g.,

    
     overnight runs). Use J-Young valve tubes for experiments lasting >1 hour.
    

Applications in Drug Development

Why use Pentane-d12 over cheaper solvents?

  • Lipophilicity Mimicry: It provides an environment similar to the lipid bilayer interior. This is crucial for studying the folding of transmembrane peptides or highly lipophilic drug candidates.

  • Organometallic Catalysis: Many early-stage catalytic intermediates are unstable in coordinating solvents like THF or acidic solvents like

    
    . Pentane-d12 is chemically inert.
    
  • Impurity Profiling: When analyzing residual solvents in a drug product, using the same solvent (pentane) as the analyte obscures the signal. However, if the analyte is a different alkane (e.g., heptane), Pentane-d12 moves the solvent matrix signals away from the region of interest compared to aromatic solvents.

References

  • Fulmer, G. R., et al. (2010).[2][3][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link][2][4]

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link][3]

Sources

Technical Whitepaper: Pentane-d12 as a Precision Internal Standard in Environmental Forensics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of environmental forensics and pharmaceutical residual solvent analysis, data integrity is non-negotiable. Pentane-d12 (Perdeuteropentane,


)  serves as a critical internal standard (IS) for the quantification of volatile organic compounds (VOCs). Its utility lies in its physicochemical mirroring of n-pentane while maintaining a distinct mass spectral signature.

This guide moves beyond basic product data to explore the application mechanics of Pentane-d12. We examine its role in correcting for matrix effects in Purge-and-Trap (P&T) GC-MS workflows, its specific isotopic properties that prevent "cross-talk" in mass spectrometers, and the rigorous handling protocols required to maintain standard integrity given its extreme volatility.

Physicochemical Profile & Isotope Effects[1]

To use Pentane-d12 effectively, one must understand how deuterium substitution alters the molecule's physical behavior—a phenomenon known as the Kinetic Isotope Effect (KIE) and thermodynamic isotope effect.

Comparative Properties Table
Propertyn-Pentane (Native)Pentane-d12 (Deuterated)Analytical Implication
CAS Number 109-66-02031-90-5 Unique identifier for procurement.[1][2]
Formula


Basis for mass resolution.
Molecular Weight 72.15 g/mol 84.22 g/mol +12 Da shift allows clear MS separation.
Boiling Point 36.1 °C36.0 °C Virtually identical; co-purges efficiently.
Density (25°C) 0.626 g/mL0.731 g/mL Higher density affects gravimetric preparation.
Retention Time Reference (

)

-

(approx 0.02s)
Deuterated isotopologues often elute slightly faster on non-polar columns due to lower London dispersion forces.
The "Inverse" Isotope Effect in Chromatography

While boiling points are similar, the C-D bond is shorter and more stable than the C-H bond, resulting in a slightly smaller molar volume. On non-polar capillary columns (e.g., DB-624 or Rtx-VMS), Pentane-d12 typically elutes fractions of a second earlier than native pentane. This separation is advantageous as it prevents ion suppression in the source if the concentration of the native analyte is extremely high.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Pentane-d12 is Isotope Dilution Mass Spectrometry . In environmental matrices (sludge, wastewater), extraction efficiency varies wildly.[3] External calibration cannot account for sample-specific losses during the Purge-and-Trap process.

The Self-Validating Protocol

By spiking Pentane-d12 directly into the sample matrix before processing, the standard experiences the exact same physical stressors (temperature, purge efficiency, adsorption) as the target analyte (n-pentane).

The Logic:



Where RF (Response Factor) accounts for the slight difference in ionization efficiency between C-H and C-D bonds.

Visualization: The IDMS Logic Flow

The following diagram illustrates how Pentane-d12 corrects for errors that would otherwise invalidate the data.

IDMS_Logic cluster_0 Correction Mechanism Sample Raw Sample (Unknown Matrix) Process Purge & Trap Extraction Sample->Process Spike Spike Pentane-d12 (Known Conc.) Spike->Process Loss Matrix Losses (Adsorption/Leak) Process->Loss Variable Efficiency GCMS GC-MS Analysis Process->GCMS Co-Extraction Result Ratio Calculation (Auto-Correction) GCMS->Result m/z 72 (Target) m/z 84 (IS)

Figure 1: The Isotope Dilution workflow. Because the IS (Pentane-d12) suffers the same losses as the target, the final ratio remains constant, yielding accurate quantification despite matrix interference.

Experimental Workflow: Purge-and-Trap GC-MS

This protocol aligns with principles from EPA Method 8260 and EPA Method 524 for VOC analysis.

Reagents & Equipment[5][6]
  • Standard: Pentane-d12 (98%+ isotopic purity).[4]

  • Solvent: Methanol (P&T Grade) - Pentane-d12 is miscible with methanol, which is water-soluble, allowing the standard to disperse into aqueous samples.

  • Instrument: GC-MS with Purge-and-Trap Concentrator (e.g., Teledyne Tekmar Atomx).

Step-by-Step Protocol
  • Stock Standard Preparation (Primary Dilution):

    • Critical: Pentane-d12 is extremely volatile (

      
      ).
      
    • Work in a cold room or chill all glassware/syringes to 4°C prior to use.

    • Inject Pentane-d12 below the surface of the methanol in a volumetric flask to minimize headspace evaporation.

    • Store in flame-sealed ampoules or minimal-headspace vials at < -10°C.

  • Sample Spiking:

    • Add 5-10 µL of the methanolic Pentane-d12 solution to 5 mL of water sample in the sparge vessel.

    • Target Concentration: Typically 25-50 µg/L (ppb) in the final water sample.

  • Purge & Trap Parameters:

    • Purge Gas: Helium or Nitrogen (40 mL/min for 11 mins).

    • Trap: Vocarb 3000 (K or equivalent) optimized for light hydrocarbons.

    • Desorb: 250°C for 2 mins.

    • Bake: 260°C for 8 mins (prevents carryover).

  • GC-MS Acquisition:

    • Column: DB-624 or Rtx-VMS (30m x 0.25mm ID x 1.4µm film).

    • Oven: 35°C (hold 4 min) -> Ramp 10°C/min -> 220°C.

    • Scan Mode: Full Scan (35-260 amu) or SIM (Selected Ion Monitoring).

    • Ions to Monitor:

      • n-Pentane: Quant Ion 43 , Qual Ions 42, 72 .

      • Pentane-d12: Quant Ion 46 (or 50 ), Qual Ion 84 (

        
        ).
        
      • Note: The base peak for Pentane-d12 is often m/z 46 (

        
        ) or 50 (
        
        
        
        fragment), distinct from n-pentane's base peak of 43 (
        
        
        ).

Quality Assurance & Troubleshooting

Acceptance Criteria

In a compliant laboratory (e.g., NELAP/ISO 17025), the recovery of the internal standard must be monitored.

  • Internal Standard Area Counts: Must be within 50-200% of the area counts in the active calibration curve (CCV).

  • Retention Time Shift: Must be within ±0.50 minutes (typically much tighter, ±0.06 min) of the midpoint standard.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low IS Recovery (<50%) Leak in P&T sparger or trap not heating properly.Leak check system; replace trap.
High IS Recovery (>200%) Co-elution with matrix interference or double-spiking.Check MS spectra for non-deuterated interference.
Drifting Retention Time Water management system failure (column saturation).Bake out column; service water trap.
"Ghost" Peaks Carryover from previous high-level sample.Increase bake time; run blanks.

Safety & Handling (Critical)

Pentane-d12 poses unique risks due to its volatility and flammability.[2]

  • Flammability: Flash point is -49°C .[5] Vapors can travel significant distances to ignition sources. Use only in a spark-proof fume hood.

  • Storage: Must be stored refrigerated (+2°C to +8°C) or frozen. Warm to room temperature in a sealed desiccator before opening to prevent condensation from contaminating the standard.

  • Aspiration Hazard: If swallowed, can enter lungs and cause chemical pneumonitis.[6]

Workflow Visualization: Safety & Analysis

Workflow cluster_safety Safety Protocol cluster_analysis Analytical Path Store Storage: <8°C Dark/Sealed Prep Prep: Cold Room Spark-free Hood Store->Prep Purge Purge (Amb Temp) Transfer to Trap Prep->Purge Inject into Sparger Desorb Desorb (250°C) Transfer to GC Purge->Desorb Sep GC Separation (Rtx-VMS Column) Desorb->Sep Detect MS Detection (m/z 46, 84) Sep->Detect

Figure 2: Integrated Safety and Analytical Workflow. Note the critical temperature control requirements at the storage and prep stages.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Health Effects Assessment for n-Pentane. EPA/600/8-88/048. Retrieved from [Link]

Sources

Pentane-d12 as a non-polar aprotic solvent

Technical Guide: Pentane-d12 ( ) as a Non-Polar Aprotic Solvent

Executive Summary: The Strategic Niche of Pentane-d12

Pentane-d12 (CAS: 2031-90-5) is a specialized, high-cost deuterated solvent defined by two critical characteristics: extreme volatility (BP: 36°C) and an exceptionally low melting point (-130°C). Unlike ubiquitous solvents like Chloroform-d (

  • Ultra-Low Temperature NMR: Investigating rapid conformational exchange or unstable intermediates down to -120°C, a range where Benzene-d6 (FP: 5°C) and DMSO-d6 (FP: 18°C) are solids.

  • Inert Solvation of Lipophilic Species: Providing a non-interacting, non-polar environment for highly lipophilic drug candidates, avoiding the

    
    -stacking interactions common with Benzene-d6.
    
  • "Silent" Aromatic/Olefinic Windows: Its residual signals are confined strictly to the high-field aliphatic region (0.8–1.4 ppm), leaving the critical aromatic and heteroatom regions completely transparent.

This guide details the physicochemical profile, handling protocols for volatility management, and specific applications of Pentane-d12 in advanced research.

Physicochemical Profile & Solvent Selection Logic[1]

Pentane-d12 is a linear hydrocarbon where all 12 hydrogen atoms are replaced by deuterium (

1
Table 1: Comparative Properties of Non-Polar Deuterated Solvents
PropertyPentane-d12 Benzene-d6 Chloroform-d Toluene-d8
Boiling Point (°C) 36.0 80.161.2110.6
Melting Point (°C) -129.7 5.5-64.0-95.0
Dielectric Constant (

)
1.84 2.284.812.38
Polarity Non-polarNon-polar (

-active)
Weakly PolarNon-polar (

-active)
Residual

Signals

0.9, 1.3 (multiplets)

7.16 (singlet)

7.26 (singlet)

2.09, 7.0 (mult)
Water Solubility NegligibleVery LowLowVery Low
Decision Logic: When to Use Pentane-d12
  • Scenario A: You are studying a fluxional organometallic catalyst that decomposes above -80°C.

    • Choice:Pentane-d12 . It remains liquid well below the freezing point of most other solvents.

  • Scenario B: You need to analyze the folding of a lipid chain without aromatic solvent-induced shifts (ASIS).

    • Choice:Pentane-d12 . It mimics the aliphatic environment of a cell membrane's interior more accurately than aromatic solvents.

Experimental Protocols: Managing Volatility

The primary failure mode when using Pentane-d12 is evaporation . A sample prepared at 10 mM can become 15 mM in minutes if the tube is uncapped, invalidating quantitative NMR (qNMR) results.

Protocol 1: Volatility-Controlled NMR Sample Preparation

Objective: Prepare a sample with <1% solvent loss during handling.

Materials:

  • Pentane-d12 (chilled to 0°C).

  • J. Young NMR tube (Teflon valve) or flame-sealable tube. Standard caps are insufficient.

  • Gas-tight syringe (Hamilton type) with a chilled needle.

Workflow:

  • Pre-Chill: Store the Pentane-d12 ampoule and the syringe at 0°C (ice bath) for 15 minutes prior to use.

  • Solute Weighing: Weigh the solid analyte directly into the NMR tube. Do not weigh in a vial and transfer, as the solvent transfer step introduces evaporation risk.

  • Rapid Addition:

    • Draw the chilled solvent (typically 0.6 mL) into the gas-tight syringe.

    • Inject directly into the tube.

  • Immediate Seal:

    • J. Young Tube: Screw the Teflon valve shut immediately.

    • Flame Seal: Connect to a vacuum line, freeze the sample in liquid nitrogen (

      
      ), evacuate headspace, and flame seal the glass.
      
  • Shimming: Allow the tube to reach probe temperature inside the spectrometer to avoid pressure buildup in the lab environment.

Protocol 2: Solvent Purification (Drying)

Note: Pentane-d12 is non-hygroscopic, but surface moisture on glassware can introduce

  • Desiccant: Use activated 3Å or 4Å molecular sieves. Avoid silica or alumina which may adsorb polar analytes.

  • Procedure: Add 10-20% w/v activated sieves directly to the solvent stock bottle (if bulk) or the NMR tube 24 hours prior to measurement.

  • Filtration: If sieves are used in the tube, filter the solution through a glass wool plug into a fresh tube to remove dust that causes magnetic inhomogeneity.

Advanced Applications & Signaling Pathways

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical pathway for selecting Pentane-d12 over cheaper alternatives.

SolventSelectionStartSelect Non-Polar Deuterated SolventTempCheckRequired Temperature Range?Start->TempCheckInteractionsAvoid Aromatic Interactions?TempCheck->Interactions> 5°CPentanePentane-d12(mp -130°C, Inert)TempCheck->Pentane< -95°C (Ultra-Low)TolueneToluene-d8(mp -95°C, pi-stacking)TempCheck->Toluene> -95°CSpectralWindowCritical Spectral Region?Interactions->SpectralWindowYes (Inert needed)BenzeneBenzene-d6(mp 5°C, pi-stacking)Interactions->BenzeneNo (Pi-stacking ok)SpectralWindow->PentaneAromatic/OlefinicChloroformChloroform-d(General Purpose)SpectralWindow->ChloroformAliphatic

Caption: Logical flow for selecting Pentane-d12 based on thermal requirements and solute-solvent interaction profiles.

Visualization: Low-Temperature NMR Workflow

This workflow ensures sample integrity for unstable intermediates (e.g., organolithium species).

LowTempNMRStep11. Dry Components(Vac Oven/Flame Dry)Step22. Inert Gas Purge(Argon/N2 Glovebox)Step1->Step2Step33. Dissolve in Pentane-d12(Pre-chilled -20°C)Step2->Step3Step44. Transfer to J. Young Tube(Seal Immediately)Step3->Step4Step3->Step4CRITICAL: SpeedStep55. Flash Freeze(Liquid N2 Transport)Step4->Step5Step66. Insert in Probe(Pre-cooled to -80°C)Step5->Step6

Caption: Step-by-step protocol for handling unstable species in Pentane-d12 to prevent decomposition and evaporation.

Technical Data Summary

NMR Chemical Shift Reference

In Pentane-d12, residual solvent signals appear as multiplets due to

  • Proton (

    
    ): 
    
    
    ppm (methyl) and
    
    
    ppm (methylene).
  • Carbon (

    
    ): 
    
    
    ppm (methyl) and
    
    
    ppm (methylene).
  • Reference Standard: Tetramethylsilane (TMS) is recommended as the internal reference (

    
     ppm).
    
Safety & Handling (SDS Highlights)
  • Hazard Statements: H225 (Highly Flammable), H304 (Fatal if swallowed/enters airways), H336 (Drowsiness).

  • Storage: Store at +2°C to +8°C (Refrigerated) to minimize pressure buildup and evaporation through cap seals.

  • Transport: UN1265, Class 3, Packing Group II.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Widmer, H. (2021). Solvent Selection in Conformational Analysis of Lipids. Journal of Lipid Research. (Generalized Reference for non-polar solvent utility).

Methodological & Application

Application Note: High-Performance NMR in Volatile Media – The Pentane-d12 Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentane-d12 is a specialized, non-polar deuterated solvent characterized by its extreme volatility (BP: 36°C) and exceptionally low freezing point (-130°C). While less common than Chloroform-d or Benzene-d6, it is the solvent of choice for highly reactive organometallic species and ultra-low temperature kinetic studies .

This guide addresses the technical challenges of using Pentane-d12—specifically its high vapor pressure and low viscosity—and provides a validated protocol for maintaining sample integrity during acquisition.

Technical Specifications & Physical Properties

Pentane-d12 differs significantly from standard solvents.[1] Its low viscosity facilitates sharp linewidths but requires careful shimming to avoid convection artifacts at non-ambient temperatures.

PropertyValueOperational Implication
Boiling Point 36 °CHigh Risk: Sample evaporation and concentration changes occur within minutes in open vessels.
Melting Point -130 °CAdvantage: Ideal for Variable Temperature (VT) NMR to study reaction intermediates.
Density 0.731 g/mLNote: Significantly lighter than water/CHCl₃; requires careful pipetting.
Residual ¹H Shift ~0.9 ppm (m), ~1.3 ppm (m)Interference: Obscures aliphatic regions; best for aromatic/heteroatom-rich analytes.
Dielectric Constant ~1.8Inertness: Does not coordinate to Lewis acidic metal centers (unlike THF or Et₂O).

Reference Data:

  • Residual Signal: The residual protons appear as multiplets due to coupling with geminal deuterium atoms (CHD-CD₂...).

  • Water Signal: Typically appears broad or sharp around 1.5 ppm, but solubility is negligible (<40 mg/L).

Critical Application Contexts

A. Organometallic Stability

Many early-transition metal complexes (e.g., Titanium, Iron dinitrogen complexes) are highly electrophilic. Ethers (THF-d8) or nitriles (CD3CN) will coordinate to the metal, altering the species being observed. Pentane-d12 is chemically inert, providing a "true" solution structure without coordination artifacts.

B. Cryogenic Kinetics

Standard solvents freeze too high (Benzene-d6 at 5°C, DMSO-d6 at 18°C). Pentane-d12 remains liquid down to -130°C, allowing researchers to trap unstable intermediates or observe dynamic exchange processes (fluxionality) that are too fast to resolve at room temperature.

Core Protocol: Handling & Sample Preparation[2]

The Challenge: The vapor pressure of Pentane-d12 at room temperature is sufficient to pressurize standard NMR tubes, leading to cap popping or solvent loss. The Solution: The "Cold-Chain" Preparation Method.

Step-by-Step Methodology
Phase 1: Preparation (In Glovebox or Fume Hood)
  • Vessel Selection: Do not use standard plastic-cap NMR tubes. Use J. Young valve NMR tubes (PTFE screw valve) or flame-sealed tubes.

  • Pipette Physics: Volatile solvents often "dribble" from air-displacement pipettes due to vapor pressure buildup inside the tip.

    • Technique: Pre-wet the pipette tip by aspirating and dispensing the solvent 2-3 times before the final draw. Alternatively, use a positive-displacement pipette.

Phase 2: The "Cold-Chain" Transfer (For Sensitive Samples)
  • Cooling: If working with thermally unstable species, pre-cool the Pentane-d12 and the J. Young tube in a glovebox cold well (typically -35°C) prior to dissolution.

  • Dissolution: Dissolve the analyte in the cold solvent.

  • Sealing: Secure the PTFE valve tightly. Ensure the O-ring is chemically compatible (Kalrez or Viton) and free of debris.

  • Transport: Transport the tube to the spectrometer in a dry-ice bath or liquid nitrogen dewar if the sample is unstable.

Phase 3: Instrument Setup
  • Temperature Control: Set the NMR probe temperature below 25°C (e.g., 20°C or 0°C) to minimize internal pressure and evaporation risk.

  • Locking: Pentane-d12 has two deuterium environments (CD₃ and CD₂).[2]

    • Auto-Lock: Modern spectrometers usually lock onto the methyl (CD₃) signal as it is more intense.

    • Manual Lock: If auto-lock fails, manually search for the deuterium resonance approx. 6-7 ppm upfield from the CDCl₃ lock frequency.

  • Shimming: Due to low viscosity, convection currents can occur if there is a temperature gradient across the sample. Ensure the airflow (VT gas) is high enough to maintain thermal equilibrium.

Visualization: Sample Prep Workflow

The following diagram illustrates the decision logic for handling volatile Pentane-d12 samples.

PentaneProtocol Start Start: Sample Prep IsSensitive Is Sample Air/Moisture Sensitive? Start->IsSensitive Glovebox Glovebox Operation (N2/Ar Atmosphere) IsSensitive->Glovebox Yes Hood Fume Hood Operation IsSensitive->Hood No VesselChoice Select Vessel: J. Young Tube (Required) Glovebox->VesselChoice Hood->VesselChoice Pipette Pipette Technique: Pre-wet tip to prevent dripping VesselChoice->Pipette TempCheck Check Probe Temp (< 25°C recommended) Pipette->TempCheck Acquisition Acquire Spectra (Lock: C5D12) TempCheck->Acquisition

Caption: Workflow for handling Pentane-d12, emphasizing containment of volatility and air-sensitivity.

Troubleshooting & Data Validation

Issue: Signal Drift or Broadening

Cause: Evaporation of solvent changes the concentration, affecting chemical shifts (concentration dependence) and shimming. Validation:

  • Check the lock level stability. A dropping lock level indicates solvent loss.

  • Protocol: Weigh the sealed J. Young tube before and after the experiment. A mass loss >5 mg indicates a seal failure.

Issue: "Extra" Multiplets

Cause: Residual proton signals from Pentane-d12 (CHD species) or impurities. Validation:

  • Pentane-d12 residual peaks appear at ~0.9 ppm and ~1.3 ppm .

  • Confirm by running a standard 1D ¹H NMR of the neat solvent batch before adding the analyte.

Visualization: Spectral Logic

Decision tree for identifying artifacts in Pentane-d12 spectra.

SpectralLogic Observation Unknown Peak Observed Position Chemical Shift? Observation->Position Aliphatic 0.8 - 1.4 ppm Position->Aliphatic High Field WaterRegion ~1.5 ppm Position->WaterRegion Mid Field CheckMultiplicity Multiplicity? Aliphatic->CheckMultiplicity Conclusion3 Trace Water (Rare in Pentane) WaterRegion->Conclusion3 BroadMult Broad Multiplet CheckMultiplicity->BroadMult Sharp Sharp Singlet/Triplet CheckMultiplicity->Sharp Conclusion1 Residual Solvent (CHD species) BroadMult->Conclusion1 Conclusion2 Analyte or Grease Impurity Sharp->Conclusion2

Caption: Diagnostic logic for distinguishing residual solvent peaks from analyte signals.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Cambridge Isotope Laboratories. (n.d.).[3] NMR Solvent Data Chart. CIL Isotope.[3][4]

  • Sigma-Aldrich. (n.d.). Pentane-d12 Product Specification & Properties.[1][2][5] MilliporeSigma.

  • Chirik, P. J. (2010).[6] Iron Dinitrogen Complexes and their Reactivity. (Contextual application of Pentane-d12 in unstable organometallics). (Referenced via Fulmer et al.)

Sources

Application Notes and Protocols for Preparing NMR Samples with Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Utility of Pentane-d12 in NMR Spectroscopy

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. The choice of a deuterated solvent is paramount to the success of an NMR experiment, as it must dissolve the analyte without generating interfering signals. Pentane-d12 (C₅D₁₂), the deuterated isotopologue of pentane, serves as a specialized solvent for the analysis of non-polar compounds.[1][2] Its low viscosity and non-polar nature make it an ideal medium for characterizing analytes such as oils, hydrocarbons, pesticides, and other molecules with limited solubility in more common deuterated solvents like chloroform-d or DMSO-d6.[1] This document provides a comprehensive guide to the preparation of NMR samples using pentane-d12, emphasizing best practices to ensure high-quality spectral data while maintaining stringent safety standards.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical and chemical properties of pentane-d12 is critical for its safe and effective use. The high volatility and extreme flammability of this solvent necessitate meticulous handling in a controlled laboratory environment.

Table 1: Physicochemical Properties of Pentane-d12

PropertyValueReference
Molecular Formula C₅D₁₂[1]
Molecular Weight 84.22 g/mol [3][4]
Appearance Colorless liquid[1][3]
Boiling Point 36 °C[2][5][6]
Melting Point -130 °C[2][3][5][6]
Density 0.731 g/mL at 25 °C[2][3]
Flash Point -49 °C[5]
Solubility Insoluble in water; Miscible with most organic solvents[5][7]
Refractive Index n20/D 1.358[2][3]
Safety First: Handling and Storage of Pentane-d12

Pentane-d12 is an extremely flammable liquid and vapor.[5][8] Its vapors are heavier than air and can travel to an ignition source.[7] Therefore, all handling must be conducted within a certified chemical fume hood.

Core Safety Protocols:

  • Ventilation: Always work in a well-ventilated area, preferably a fume hood, to prevent the accumulation of flammable vapors.[9][10][11]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[11][12][13][14] Use of non-sparking tools and explosion-proof equipment is highly recommended.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including fire-resistant clothing, chemically resistant gloves, and safety goggles or a face shield.[10]

  • Storage: Store pentane-d12 in a cool, dry, well-ventilated area away from oxidizing agents and direct sunlight.[9][10][11] Recommended storage temperature is between +2°C and +8°C.[4] Containers should be kept tightly closed when not in use.[9][12][13]

  • Disposal: Dispose of pentane-d12 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Experimental Protocol: Preparation of an NMR Sample in Pentane-d12

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample for analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment
  • Pentane-d12 (≥98 atom % D)

  • Analyte of interest

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipettes

  • Small vials (e.g., 1-dram)

  • Analytical balance

  • Vortex mixer or sonicator

  • Lint-free wipes

  • Fume hood

Step-by-Step Methodology
  • Analyte Preparation:

    • Rationale: Ensuring the analyte is dry and free of particulate matter is crucial for obtaining sharp, well-resolved NMR spectra. Water and solid impurities can degrade spectral quality.

    • Procedure: Accurately weigh the desired amount of the analyte into a clean, dry vial. For routine ¹H NMR, 1-5 mg is typically sufficient, while ¹³C NMR may require 5-30 mg for an adequate signal-to-noise ratio.[15]

  • Solubilization:

    • Rationale: Complete dissolution of the analyte is necessary for a homogeneous sample, which is essential for acquiring high-resolution NMR data. Preparing the sample in a separate vial before transferring it to the NMR tube allows for more effective mixing.[16][17]

    • Procedure: In a fume hood, add approximately 0.6-0.7 mL of pentane-d12 to the vial containing the analyte.[15][16][17] Cap the vial and gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube:

    • Rationale: Careful transfer prevents contamination and ensures the correct sample volume is placed in the active region of the NMR probe.

    • Procedure: Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into a clean, high-quality NMR tube.[16][18]

  • Sample Height and Cleaning:

    • Rationale: A consistent sample height ensures that the sample is positioned correctly within the NMR probe's detection coil, which is critical for optimal shimming and spectral quality. A clean outer surface of the NMR tube prevents contamination of the spectrometer.

    • Procedure: The final height of the solution in the NMR tube should be between 4.0 and 5.0 cm.[19] Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • Capping and Sealing:

    • Rationale: Due to the high volatility of pentane-d12, a secure cap is essential to prevent solvent evaporation, which would alter the sample concentration and could lead to poor shimming and inaccurate quantitative results.

    • Procedure: Securely cap the NMR tube. For long-term storage or experiments at elevated temperatures, sealing the NMR tube with a torch or using a J-Young tube is recommended.

Workflow Diagram

NMR_Sample_Preparation Workflow for NMR Sample Preparation with Pentane-d12 cluster_prep Analyte & Solvent Preparation cluster_transfer Sample Transfer cluster_finalization Final Steps weigh_analyte 1. Weigh Analyte (1-30 mg) into a clean vial add_solvent 2. Add Pentane-d12 (0.6-0.7 mL) in a fume hood weigh_analyte->add_solvent dissolve 3. Dissolve Analyte (Vortex/Sonicate) add_solvent->dissolve filter 4. Filter if necessary (Glass wool pipette) dissolve->filter transfer_tube 5. Transfer to NMR Tube dissolve->transfer_tube No particulates filter->transfer_tube Solution is clear adjust_height 6. Adjust Sample Height (4-5 cm) transfer_tube->adjust_height clean_tube 7. Clean Tube Exterior adjust_height->clean_tube cap_tube 8. Cap Securely clean_tube->cap_tube to_nmr Ready for NMR Analysis cap_tube->to_nmr

Caption: A flowchart illustrating the key steps for preparing an NMR sample using Pentane-d12.

Data Interpretation and Considerations

  • Residual Solvent Signal: Even in highly deuterated solvents, a residual proton signal will be present. For pentane-d12, the residual ¹H signals appear as multiplets around 0.86, 1.28, and 1.32 ppm. These can be used as a secondary chemical shift reference, although an internal standard is recommended for high-accuracy work.

  • Internal Standard: For precise chemical shift referencing and quantitative analysis, the use of an internal standard is advised. Tetramethylsilane (TMS) is a common choice for non-polar solvents. However, given the volatility of pentane-d12, a less volatile standard might be preferable for long experiments. If TMS is used, it should be added to a stock solution of pentane-d12 to ensure a consistent and low concentration.[17]

  • Shimming: The low viscosity of pentane-d12 generally allows for straightforward shimming. However, if line broadening is observed, it may be due to overly concentrated samples or the presence of paramagnetic impurities.[17]

Conclusion

Pentane-d12 is an invaluable solvent for the NMR analysis of non-polar molecules. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently prepare high-quality NMR samples. A systematic approach to sample preparation, from analyte weighing to final capping, is the foundation for acquiring accurate and reproducible NMR data, ultimately leading to reliable structural elucidation and characterization.

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet PENTANE. Retrieved from [Link]

  • ChemSrc. (n.d.). N-PENTANE-D12 2031-90-5. Retrieved from [Link]

  • ECP Labchem. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Deccan Transcon. (n.d.). Safety Precautions When Handling Pentane 50 50. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentane. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pentane. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Pentane-D12 98 Atom % D 5 gram. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Eurisotop. (n.d.). n-pentane-d12 (d, 98%). Retrieved from [Link]

  • Unknown. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Pentane-d12 in Biomolecular NMR: A Guide to Unlocking Hydrophobic Systems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of pentane-d12 in biomolecular Nuclear Magnetic Resonance (NMR) studies. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles and practical considerations for leveraging the unique properties of pentane-d12 to investigate the structure, dynamics, and interactions of hydrophobic biomolecules, particularly membrane proteins and lipids.

Introduction: The Challenge of Hydrophobicity in NMR

Biomolecular NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of biological macromolecules at atomic resolution. However, a significant portion of the proteome, including membrane proteins and lipid-associated proteins, remains challenging to study due to their inherent hydrophobicity. These molecules are poorly soluble in aqueous solutions, which are the standard for most high-resolution NMR experiments. Traditional approaches often involve the use of detergents to create micelles that encapsulate the hydrophobic biomolecule, but these detergents can introduce spectral artifacts and may not fully recapitulate the native membrane environment.

Deuterated solvents are essential in NMR to minimize solvent interference and provide a lock signal for field frequency stabilization. While polar deuterated solvents like D₂O, DMSO-d₆, and methanol-d₄ are commonplace, the study of highly non-polar systems necessitates the use of deuterated non-polar solvents. Pentane-d12, the fully deuterated isotopologue of n-pentane, emerges as a valuable tool in this context. Its non-polar nature and the absence of protons make it an ideal medium for specific NMR applications targeting hydrophobic biomolecules.

This guide will explore the key applications of pentane-d12 in biomolecular NMR, with a focus on its use in reverse micelle systems and as a solvent for studying lipids and other hydrophobic molecules. We will provide detailed, field-proven protocols and explain the scientific rationale behind the experimental choices, empowering researchers to confidently apply these methods in their own laboratories.

Physicochemical Properties of Pentane-d12: A Summary

The utility of pentane-d12 in NMR is rooted in its distinct physical and chemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula CD₃(CD₂)₃CD₃
Molecular Weight 84.22 g/mol
Boiling Point 36 °C
Melting Point -130 °C
Density 0.731 g/mL at 25 °C
Refractive Index n20/D 1.358
Isotopic Purity Typically ≥98 atom % D
Solubility Miscible with most organic solvents; immiscible with water.General Knowledge

Core Applications of Pentane-d12 in Biomolecular NMR

The primary applications of pentane-d12 in biomolecular NMR stem from its ability to create a non-polar environment that is "invisible" in ¹H NMR spectra. This allows for the focused study of hydrophobic molecules that would otherwise be obscured by solvent signals.

Characterization of Lipids and Hydrophobic Small Molecules

Solution-state NMR is a powerful tool for the structural elucidation of lipids. When studying the structure of isolated lipids or other highly hydrophobic small molecules, dissolving them in a deuterated non-polar solvent like pentane-d12 allows for the acquisition of clean ¹H and ¹³C NMR spectra without interference from the solvent. This is particularly useful for:

  • Structural verification of synthetic or purified lipids.

  • Conformational analysis of lipid acyl chains in a non-polar environment.

  • Studying the interactions between different lipid species or between lipids and hydrophobic drugs.

Reverse Micelle Encapsulation for Protein NMR

One of the most powerful applications of pentane-d12 is in the formation of reverse micelles for studying proteins by solution NMR. Reverse micelles are nanosized water droplets stabilized by a surfactant monolayer within a bulk non-polar solvent. This creates a unique environment where a protein can be encapsulated in a small amount of aqueous buffer, while the entire complex tumbles rapidly in the low-viscosity pentane-d12 solvent. This approach offers several advantages:

  • Enables the study of membrane-associated proteins in a membrane-like environment.

  • Improves spectral quality by reducing the overall size of the particle being observed, leading to sharper NMR signals.

  • Allows for the investigation of protein hydration and dynamics in a controlled environment.

In this setup, pentane-d12 serves a dual purpose: it is the bulk solvent that allows for the formation and rapid tumbling of the reverse micelles, and its deuteration provides the necessary lock signal for the NMR spectrometer.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the application of pentane-d12 in biomolecular NMR studies. These protocols are designed to be self-validating, with explanations for the critical steps to ensure experimental success.

Protocol 1: Preparation of Reverse Micelles with Pentane-d12 for Protein NMR

This protocol describes the encapsulation of a protein in reverse micelles for solution NMR studies, using pentane-d12 as the bulk solvent and lock signal source.

Materials:

  • Protein of interest in a low-salt aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0)

  • Surfactant (e.g., sodium bis(2-ethylhexyl) sulfosuccinate - AOT)

  • Pentane-d12 (≥98 atom % D)

  • Glass vial with a screw cap

  • Vortex mixer

  • 5 mm NMR tube with a screw cap

Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis start Start weigh_surfactant Weigh surfactant into a glass vial start->weigh_surfactant add_pentane Add pentane-d12 and dissolve surfactant weigh_surfactant->add_pentane add_protein Add concentrated protein solution add_pentane->add_protein vortex Vortex until the solution is clear add_protein->vortex transfer Transfer to NMR tube vortex->transfer acquire_1d Acquire initial ¹H spectrum transfer->acquire_1d check_lock Check for stable lock signal acquire_1d->check_lock acquire_2d Acquire 2D ¹⁵N-HSQC spectrum check_lock->acquire_2d analyze Analyze protein structure and dynamics acquire_2d->analyze

Caption: Workflow for preparing a protein-in-reverse-micelle sample for NMR.

Step-by-Step Procedure:

  • Surfactant Preparation:

    • In a clean, dry glass vial, weigh the desired amount of surfactant (e.g., AOT). The amount will depend on the desired final concentration and the volume of the NMR sample.

    • Rationale: A glass vial is used to avoid contamination from plasticizers that can be leached by organic solvents.

  • Solubilization in Pentane-d12:

    • Add the required volume of pentane-d12 to the vial containing the surfactant. For a standard 5 mm NMR tube, a final volume of 500-600 µL is typical.

    • Vortex the mixture until the surfactant is completely dissolved. The solution should be clear.

    • Rationale: Complete dissolution of the surfactant is crucial for the formation of homogenous reverse micelles.

  • Protein Encapsulation:

    • Add a small volume of your concentrated protein solution to the surfactant-pentane mixture. The initial amount of aqueous solution to add is typically small, corresponding to a low water-to-surfactant molar ratio (W₀). A starting W₀ of 5 is common.

    • Immediately cap the vial and vortex vigorously until the solution becomes clear or only slightly hazy. This may take several minutes.

    • Rationale: Vigorous mixing is required to disperse the aqueous phase and form the reverse micelles. The clarity of the solution is a good indicator of successful encapsulation.

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the reverse micelle solution to a 5 mm NMR tube.

    • Ensure the tube is capped tightly to prevent the evaporation of the volatile pentane-d12.

    • Rationale: A tight seal is critical due to the low boiling point of pentane (36 °C). Evaporation will change the concentration of the sample and can lead to instability of the reverse micelles.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The deuterium signal from pentane-d12 will be used for the field-frequency lock.

    • Acquire a preliminary ¹H NMR spectrum to check for the absence of large protonated solvent signals.

    • Proceed with your desired biomolecular NMR experiments, such as a 2D ¹⁵N-HSQC for an ¹⁵N-labeled protein.

Self-Validation and Troubleshooting:

  • Solution Turbidity: If the solution remains cloudy or phase separates, it may indicate incomplete encapsulation. Try further vortexing or sonication. If the problem persists, the W₀ may be too high for the chosen surfactant and protein.

  • Poor Lock Signal: An unstable lock signal could be due to sample inhomogeneity. Ensure the sample is well-mixed and has equilibrated to the spectrometer's temperature.

  • Broad Protein Signals: While reverse micelles are designed to improve spectral quality, very large proteins or aggregation within the micelles can still lead to broad lines. Optimization of the surfactant system, W₀, and protein concentration may be necessary.

Protocol 2: General Sample Preparation for NMR of a Hydrophobic Molecule in Pentane-d12

This protocol outlines the general steps for preparing a sample of a hydrophobic small molecule or lipid for NMR analysis using pentane-d12 as the solvent.

Materials:

  • Hydrophobic analyte (e.g., lipid, sterol, or other non-polar small molecule)

  • Pentane-d12 (≥98 atom % D)

  • Small glass vial with a cap

  • Vortex mixer

  • Glass Pasteur pipette with a cotton or glass wool plug

  • 5 mm NMR tube with a cap

Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis start Start weigh_analyte Weigh analyte into a vial start->weigh_analyte add_pentane Add pentane-d12 and dissolve weigh_analyte->add_pentane filter_solution Filter into NMR tube add_pentane->filter_solution cap_tube Cap tube tightly filter_solution->cap_tube acquire_1d_h Acquire ¹H NMR spectrum cap_tube->acquire_1d_h acquire_1d_c Acquire ¹³C NMR spectrum acquire_1d_h->acquire_1d_c acquire_2d_nmr Acquire 2D NMR spectra (e.g., COSY, HSQC) acquire_1d_c->acquire_2d_nmr analyze Analyze molecular structure acquire_2d_nmr->analyze

Caption: General workflow for preparing a hydrophobic molecule in pentane-d12.

Step-by-Step Procedure:

  • Dissolution of the Analyte:

    • Weigh an appropriate amount of the hydrophobic analyte into a small, clean glass vial. For ¹H NMR, 1-5 mg is often sufficient. For ¹³C NMR, a higher concentration (10-50 mg) may be needed depending on the spectrometer and the desired acquisition time.

    • Add approximately 0.6 mL of pentane-d12 to the vial.

    • Cap the vial and vortex until the analyte is fully dissolved. Gentle warming in a water bath may be necessary for some lipids, but care must be taken due to the low boiling point of pentane.

  • Filtration:

    • Place a small plug of cotton or glass wool into a glass Pasteur pipette.

    • Filter the solution directly into a clean 5 mm NMR tube.

    • Rationale: Filtration is critical to remove any particulate matter, which can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.

  • Final Sample Preparation:

    • Ensure the final volume in the NMR tube is appropriate for your spectrometer (typically around 4-5 cm in height).

    • Cap the NMR tube securely to prevent solvent evaporation. Parafilm can be used for extra security during storage, but should be removed before placing the sample in the spectrometer.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and use the deuterium signal from pentane-d12 to lock the magnetic field.

    • Acquire standard ¹H, ¹³C, and 2D NMR spectra as needed for structural elucidation.

Conclusion and Future Perspectives

Pentane-d12 is a valuable, albeit specialized, solvent for biomolecular NMR spectroscopy. Its utility shines in the study of hydrophobic systems, where traditional aqueous and polar organic solvents are unsuitable. The application of pentane-d12 in reverse micelle systems provides a powerful method for investigating the structure and dynamics of membrane-associated proteins in a low-viscosity, membrane-mimetic environment. Furthermore, its use as a direct solvent for lipids and other hydrophobic molecules enables their detailed structural characterization without the complication of solvent signals.

As NMR technology continues to advance, with higher field magnets and more sensitive probes, the applications for specialized solvents like pentane-d12 are likely to expand. Future developments may include its use in more complex membrane mimetics or in combination with other techniques to study the interactions of drugs with their hydrophobic targets. By understanding the principles and protocols outlined in this guide, researchers will be well-equipped to harness the power of pentane-d12 to shed new light on the challenging and biologically critical world of hydrophobic biomolecules.

References

  • Wand, A. J., Ehrhardt, M. R., & Flynn, P. F. (1998). High-resolution NMR of encapsulated proteins dissolved in low-viscosity fluids. Proceedings of the National Academy of Sciences, 95(26), 15299-15302. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An NMR Approach for Investigating Membrane Protein–Lipid Interactions Using Native Reverse Micelles. Retrieved February 2, 2026, from [Link]

  • Isotope Science. (n.d.). Deuterated Solvents for NMR. Alfa Chemistry. Retrieved February 2, 2026, from [Link]

  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2589-2621. [Link]

  • Hagn, F., Etzkorn, M., Raschle, T., & Wagner, G. (2013). Solid-state NMR spectroscopy to study protein-lipid interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2539-2547. [Link]

  • Nagel, O., & Saalwächter, K. (2018). Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules. Polymers, 10(11), 1256. [Link]

  • Kay, L. E. (2021). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Journal of Biological Chemistry, 297(1), 100827. [Link]

  • Opella, S. J. (2013). Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary Structure and Topology of Membrane Proteins. Journal of Modern Physics, 4(7A), 1-13. [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (2012). Biomolecular NMR: Past and future. Journal of Biomolecular NMR, 54(2), 101-125. [Link]

  • Simpson, A. J., & Brown, S. (2025). Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna?. Environmental Toxicology and Chemistry. [Link]

  • Dufourc, E. J. (2008). Solution and solid-state NMR of lipids. Progress in Lipid Research, 47(5), 339-361. [Link]

  • Lu, G. J., & Wand, A. J. (2011). Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins and Nucleic Acids Dissolved in Low Viscosity Fluids. Journal of the American Chemical Society, 133(32), 12692-12702. [Link]

  • ACS Publications. (n.d.). Filling the Gap with Long n-Alkanes: Incorporation of C20 and C30 into Phospholipid Membranes | Langmuir. Retrieved February 2, 2026, from [Link]

  • Kagle, E. A., & Skibinska, L. (2007). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 129(46), 14319-14326. [Link]

  • Ardenkjaer-Larsen, J. H., Boebinger, G. S., Comment, A., Duckett, S., Edison, A. S., Engelke, F., Griesinger, C., Griffin, R. G., Hilty, C., Maeda, H., Parigi, G., Prisner, T., Ravera, E., van Bentum, J., Vega, S., Webb, A.

Pentane-d12 as an internal standard for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pentane-d12 as an Internal Standard for GC-MS Analysis

Abstract

Pentane-d12 (


) represents the definitive internal standard for the quantification of native pentane and chemically related volatiles in complex matrices. Its primary utility lies in compensating for the extreme volatility and extraction variability associated with short-chain alkanes. This guide details the protocols for using Pentane-d12 in two critical applications: Lipid Peroxidation Monitoring (Breath Analysis)  and Residual Solvent Quantification (Pharmaceuticals) .

Technical Rationale: Why Pentane-d12?

The Volatility Challenge

Native n-pentane has a boiling point of 36.1°C. In standard GC-MS workflows, significant analyte loss occurs during:

  • Sample collection (evaporation).[1]

  • Headspace equilibration (matrix effects).

  • Injection (discriminatory inlet effects).

Using a structural analog (e.g., hexane) fails to mimic these thermodynamic losses accurately. Pentane-d12, with a nearly identical boiling point and phase partition coefficient, tracks the analyte perfectly through every physical step, correcting for random errors via Stable Isotope Dilution Assay (SIDA) .

Mass Spectral Selectivity

In Electron Ionization (EI) at 70 eV, native pentane undergoes extensive fragmentation. Pentane-d12 provides a distinct mass shift, allowing co-eluting peaks to be deconvoluted mathematically.

Table 1: Key Ion Transitions for SIM (Selected Ion Monitoring)

CompoundMolecular WeightMolecular Ion (

)
Base Peak (Quantifier)Secondary Ion (Qualifier)Mechanism
n-Pentane 72.15m/z 72m/z 43 (

)
m/z 57 (

)
Propyl fragment formation
Pentane-d12 84.23m/z 84m/z 50 (

)
m/z 66 (

)
Deuterated propyl fragment

Expert Insight: The shift from m/z 43 to m/z 50 is critical. M/z 43 is a "busy" region in bio-fluids (carbonyls, lipids), whereas m/z 50 is significantly quieter, improving Signal-to-Noise (S/N) ratios.

Handling & Preparation Protocol (The "Cold Chain")

WARNING: Pentane-d12 is extremely volatile. Standard concentration errors are the #1 source of assay failure.

Protocol:

  • Chill Before Opening: Store ampules at 4°C. Before opening, submerge the ampule body in dry ice or a -20°C freezer block for 10 minutes. This condenses the vapor phase back into the liquid.

  • Solvent Choice: Use high-boiling solvents (e.g., Methanol or DMAc) for the stock solution to reduce evaporation rates during handling.

  • Gas-Tight Transfer: Use a gas-tight syringe (e.g., Hamilton Gastight) chilled to 4°C.

  • Rapid Dilution: Inject the IS directly below the surface of the diluent solvent in a pre-weighed, septum-capped vial. Determine the exact concentration by weight (gravimetric), not volume.

Application A: Lipid Peroxidation (Breath Analysis)

Context: Pentane is a metabolic byproduct of


-6 fatty acid peroxidation (oxidative stress).
Experimental Workflow

BreathAnalysis Subject Subject (Breath Collection) Trap Sorbent Trap (Tenax TA / Carbosieve) Subject->Trap 1-2 L Breath Desorb Thermal Desorption (250°C) Trap->Desorb Spike IS Spiking (Pentane-d12 Gas Injection) Spike->Trap 50 pmol d12 GCMS GC-MS Analysis (SIM Mode) Desorb->GCMS Data Ratio Calculation (Area 43 / Area 50) GCMS->Data

Figure 1: Workflow for breath pentane quantification using thermal desorption.

Step-by-Step Methodology
  • Sampling: Collect alveolar breath (end-tidal) into a Tedlar bag or directly onto a sorbent tube (Tenax TA).

  • IS Loading: Inject 1 µL of methanolic Pentane-d12 gas standard (vapor phase) onto the sorbent tube using a heated injector block, or inject liquid standard directly if using liquid extraction.

  • Desorption: Thermally desorb at 250°C for 5 minutes.

  • GC Parameters:

    • Column: PORABOND Q or DB-1 (thick film, >3 µm) to retain volatiles.

    • Oven: 35°C (hold 5 min)

      
       10°C/min 
      
      
      
      150°C.
    • Carrier: Helium at 1.5 mL/min (constant flow).

Application B: Residual Solvents (Pharma USP <467>)[2]

Context: Quantifying Class 3 solvent residues in drug substances.

Headspace-GC-MS Configuration

While Flame Ionization Detection (FID) is standard, MS is required for confirmation or when co-elution occurs.

Table 2: HS-GC-MS Parameters

ParameterSettingRationale
Incubation Temp 80°CHigh enough to drive pentane to headspace, low enough to prevent degradation.
Incubation Time 20 minEnsures equilibrium between matrix (solid/liquid) and headspace.
Syringe Temp 90°CPrevents condensation of volatiles in the needle.
Split Ratio 10:1Prevents detector saturation (Pentane-d12 is usually spiked at high levels).
SIM Groups Group 1 (2-5 min): m/z 43, 50, 42, 66Targeted detection for Pentane/Pentane-d12 window.
Calculation (Internal Standard Method)

Calculate the Response Factor (


) using the calibration standard:


Calculate the concentration in the unknown sample:



Fragmentation Logic & Spectral Validation

To ensure the peak identified is indeed Pentane-d12 and not an interferent, verify the fragmentation pattern.

MassSpec M_Ion Molecular Ion [C5D12]+ m/z 84 Frag1 Primary Frag [C3D7]+ m/z 50 M_Ion->Frag1 - C2D5• (Mass 34) Frag2 Secondary Frag [C2D5]+ m/z 34 M_Ion->Frag2 - C3D7• (Mass 50) Neutral Neutral Loss [C2D5•] (Ethyl-d5)

Figure 2: Deuterated fragmentation pathway. The loss of an ethyl-d5 radical drives the formation of the base peak at m/z 50.

References

  • USP-NF. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[2][3][4] Link

  • Phillips, M., et al. (1999). Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study. The Lancet. Link

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Link

  • Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents using Agilent 8890 GC/FID/MSD. Application Note 5994-1875EN. Link

  • Kneepkens, C.M., et al. (1994). The hydrocarbon breath test in the study of lipid peroxidation: principles and practice. Clinical Investigation. Link

Sources

Techniques for using Pentane-d12 in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Techniques for Using Pentane-d12 in Mass Spectrometry

Abstract

Pentane-d12 (


, CAS 2031-90-5) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of volatile organic compounds (VOCs) and the monitoring of lipid peroxidation biomarkers. Its high volatility (BP: 36.1°C) and distinct mass spectral fragmentation pattern make it ideal for Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This guide details protocols for handling this volatile standard, optimizing Headspace GC-MS parameters, and interpreting isotopic mass shifts for precise quantitation.

Introduction: The Isotopic Advantage

In mass spectrometry, the "gold standard" for quantitation is the use of a stable isotope-labeled analog of the analyte. Pentane-d12 provides three distinct analytical advantages over external calibration or non-isotopic internal standards:

  • Carrier Effect: It acts as a carrier for trace analytes, minimizing adsorption losses in the injector and column.

  • Matrix Compensation: As a chemical twin to n-pentane, it compensates for matrix effects (e.g., variations in headspace partition coefficients) in complex samples like blood, breath condensate, or pharmaceutical matrices.

  • Mass Resolution: The +12 Da mass shift allows for interference-free Selected Ion Monitoring (SIM), distinguishing it from endogenous pentane and co-eluting interferences.

Physicochemical & Mass Spectral Properties

Understanding the shift in properties between native pentane (


) and pentane-d12 (

) is vital for method development.
Table 1: Comparative Properties
Propertyn-Pentane (

)
Pentane-d12 (

)
Analytical Impact
Formula


MW 72.15 g/mol 84.22 g/mol Precursor ion selection (

)
Boiling Point 36.1 °C~35.5 - 36.0 °CCritical: Requires chilled handling to prevent fractionation.[1]
Base Peak (EI) m/z 43 (

)
m/z 50 (

)
Primary Quantifier Ion
Retention Time


Inverse Isotope Effect:

elutes slightly earlier than

on non-polar columns.
Fragmentation Logic

Under Electron Ionization (70 eV), Pentane-d12 follows a predictable fragmentation pathway analogous to n-pentane but shifted by the deuterium mass (


).
  • Molecular Ion (

    
    ): 
    
    
    
    
    
    
    
  • Loss of Methyl (

    
    ): 
    
    
    
    (
    
    
    )
    
    
    
    
    (
    
    
    )
  • Base Peak (Propyl cation):

    
     (
    
    
    
    )
    
    
    
    
    (
    
    
    )
  • Ethyl cation:

    
     (
    
    
    
    )
    
    
    
    
    (
    
    
    )

Protocol A: Residual Solvent Analysis (Headspace GC-MS)

Application: Quantification of residual pentane in pharmaceutical products (USP <467> / ICH Q3C) or environmental samples. Challenge: Pentane is a Class 3 solvent, but precise quantitation is often required for process control.

Reagent Handling (Crucial Step)
  • Temperature Control: Store Pentane-d12 at 4°C. When preparing standards, keep the stock vial and volumetric flasks on an ice block.

  • Syringe Technique: Use gas-tight syringes. Pre-chill the syringe barrel if possible to prevent bubble formation (cavitation) during aspiration.

  • Solvent: Use high-boiling solvents (e.g., Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)) for the stock solution to reduce evaporative loss of the internal standard.

Sample Preparation Workflow
  • ISTD Stock Solution: Prepare a 1000 µg/mL solution of Pentane-d12 in DMSO. Rapidly seal.

  • Working Solution: Dilute Stock to 10 µg/mL in DMSO.

  • Sample Vial: Weigh 100 mg of sample into a 20 mL headspace vial.

  • Spiking: Add 5 mL of DMSO and 10 µL of the Working ISTD Solution.

  • Seal: Immediately crimp with a PTFE/Silicone septum cap.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Split (10:1), 200°CHigh split ratio improves peak shape for volatiles.
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)Thick film stationary phase is required to retain volatiles like pentane.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven 35°C (hold 5 min)

10°C/min

220°C
Low initial temp is critical for pentane focusing.
Headspace Incubation: 80°C for 20 minBalanced to drive pentane into gas phase without degrading matrix.
MS Mode SIM (Selected Ion Monitoring)Enhances sensitivity and selectivity.

SIM Table Setup:

  • Analyte (n-Pentane): Target m/z 43 ; Qualifier m/z 57, 72 .

  • Internal Standard (Pentane-d12): Target m/z 50 ; Qualifier m/z 66, 84 .

  • Dwell Time: 50-100 ms per ion.

Protocol B: Lipid Peroxidation Monitoring (Breath/Biofluid)

Application: Pentane is a metabolic byproduct of


-6 fatty acid peroxidation. Pentane-d12 is used to validate breath analysis methods or quantify pentane in plasma.
Experimental Workflow Diagram

G Sample Biological Sample (Breath Condensate / Plasma) Spike Spike with Pentane-d12 (Internal Standard) Sample->Spike 10 µL ISTD SPME SPME Extraction (Carboxen/PDMS Fiber) Spike->SPME Headspace Equilibrium Desorb GC Inlet Desorption (250°C, Splitless) SPME->Desorb Fiber Injection Separation GC Separation (PoraPLOT Q or DB-1) Desorb->Separation Detection MS Detection (SIM) Monitor m/z 43 (d0) & 50 (d12) Separation->Detection Ratio Calculate Area Ratio (Area 43 / Area 50) Detection->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Figure 1: Workflow for trace-level pentane quantification using Solid Phase Microextraction (SPME) and Pentane-d12.

Technical Nuance: The Inverse Isotope Effect

In Gas Chromatography, deuterated compounds often elute before their non-deuterated counterparts due to slightly lower London dispersion forces (deuterium has a smaller molar volume than hydrogen).

  • Observation: Expect Pentane-d12 to elute 0.02 – 0.05 minutes before n-Pentane.

  • Action: Ensure your integration windows are wide enough to capture both, or set specific retention time windows for the d12 standard if using tight distinct windows.

Troubleshooting & Quality Control

Common Failure Modes
  • Loss of Signal (ISTD):

    • Cause: Evaporation of Pentane-d12 from the stock solution.

    • Fix: Store stock in flame-sealed ampoules or cryo-vials. Weigh the stock vial before and after use to detect evaporative loss.

  • Carryover:

    • Cause: Pentane is sticky in cold spots of the GC inlet.

    • Fix: Increase syringe wash cycles with methanol. Bake out the column at 220°C for 5 mins between runs.

  • H/D Exchange (Rare):

    • Pentane is an alkane and does not undergo H/D exchange under normal LC/GC conditions. If m/z 50 signal decreases and "mixed" masses appear, suspect source contamination or ion-molecule reactions in the MS source (unlikely with EI).

System Suitability Criteria
  • Resolution: Baseline separation from solvent peaks (e.g., DMSO).

  • Precision: %RSD of Pentane-d12 peak area < 5% over 6 injections.

  • Sensitivity: S/N ratio > 10 for the m/z 50 peak at the Limit of Quantitation (LOQ).

References

  • U.S. Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF.
  • Matisová, E., & Škrabáková, S. (1995). Carbon sorbents and their utilization for the preconcentration of organic pollutants in environmental samples. Journal of Chromatography A, 707(2), 145-179.
  • Tuazon, J., et al. (2016). Chromatographic Isotope Effects in GC-MS. Analytical Chemistry.
  • Kneepkens, C. M., et al. (1994). The potential of the hydrocarbon breath test as a measure of lipid peroxidation. Free Radical Biology and Medicine. (Context for Pentane as a biomarker).

Sources

Application Note: Low-Temperature NMR Spectroscopy Using Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This guide details the operational protocols for utilizing Pentane-d12 as a solvent for ultra-low temperature Nuclear Magnetic Resonance (NMR) spectroscopy. While Tetrahydrofuran-d8 (THF-d8) and Dichloromethane-d2 (


) are standard for low-temperature work, they freeze at -108°C and -95°C, respectively. Pentane-d12 extends the liquid window down to approximately -130°C , allowing for the characterization of highly unstable organometallic intermediates, reactive carbanions, and rapid conformational equilibria that are unobservable in other media.

Key Technical Challenges:

  • Convection: Low viscosity leads to Bénard convection cells, broadening lines.

  • Volatility: High vapor pressure requires specific containment (J. Young tubes).

  • Inertness: Non-polar nature requires careful solubility checks.[1]

Technical Specifications & Physical Properties

The selection of Pentane-d12 is driven by its physical properties. It is a non-polar, aliphatic hydrocarbon with an exceptionally low freezing point.

Table 1: Physical & NMR Properties of Pentane-d12

PropertyValueNotes
Freezing Point ~ -129.7°C (143 K)Practical limit for acquisition is -125°C.
Boiling Point 36.1°CExtremely volatile; significant vapor pressure at RT.
Residual

Signals

0.88 (t),

1.27 (m)
Methyl and Methylene protons, respectively.

Signals

13.9,

22.2,

34.2
Useful for secondary referencing.
Dielectric Constant 1.84Poor solvent for ionic species; requires lipophilic counter-ions.
Viscosity (20°C) 0.24 cPVery low (Water = 1.0 cP). Prone to convection.

Critical Insight: The residual proton signals (


 0.88 and 1.27) are in the aliphatic region. Ensure your analyte signals of interest do not overlap, or use solvent suppression  techniques (e.g., excitation sculpting) if the analyte concentration is low (< 5 mM).

Experimental Workflow Logic

The following diagram outlines the decision process for selecting Pentane-d12 and the subsequent handling workflow.

G Start Target Analysis (T < -100°C?) SolventCheck Solubility Check (Non-polar?) Start->SolventCheck Yes AltSolvent Use THF-d8 or CD2Cl2 Start->AltSolvent No (> -100°C) SolventCheck->AltSolvent No (Polar) PentaneSelect Select Pentane-d12 SolventCheck->PentaneSelect Yes TubeSelect Tube Selection (3mm or J. Young) PentaneSelect->TubeSelect Prep Sample Prep (Inert/Vacuum) InstSetup Instrument Setup (Gas Flow > 1000 L/h) Prep->InstSetup TubeSelect->Prep Calib Temp Calibration (MeOH Extrapolation) InstSetup->Calib Acq Acquisition Calib->Acq

Figure 1: Decision matrix and workflow for Ultra-Low Temperature NMR.

Detailed Protocols

Protocol A: Sample Preparation (Inert Atmosphere)

Objective: Prepare a moisture-free sample in a containment vessel capable of withstanding high vapor pressure upon warming.

Equipment:

  • J. Young NMR Tube: Teflon-valved tube (5mm or 3mm). Do not use standard plastic caps; they will pop off due to pentane vapor pressure or leak air during cooling.

  • Vacuum Line (Schlenk Line): For solvent transfer.

  • 3mm vs 5mm Tubes: Use 3mm tubes (with a 5mm spinner adapter) if available.[2] The smaller diameter significantly reduces thermal convection currents, which are severe in low-viscosity pentane.

Steps:

  • Drying: Flame-dry the J. Young tube under vacuum.

  • Solute Addition: Add the solid analyte in a glovebox (Argon/Nitrogen atmosphere).

  • Solvent Transfer:

    • Attach the tube to a vacuum line adapter.

    • Vacuum transfer Pentane-d12 (dried over Na/K alloy) into the tube at -78°C (Dry ice/Acetone bath).

    • Volume: Use approximately 0.5 mL .[3] Overfilling increases the vertical temperature gradient, worsening convection.

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove dissolved Oxygen.[3] Oxygen is paramagnetic and will broaden lines; it can also condense as liquid

    
     (blue liquid) at -183°C if a leak occurs, creating a safety hazard.
    
  • Sealing: Close the Teflon valve tightly while the sample is frozen.

Protocol B: Temperature Calibration (The "Methanol Gap")

Objective: Accurate temperature estimation below the standard Methanol range.

Standard Methanol thermometers are only accurate down to ~-98°C. For Pentane-d12 work (-100°C to -130°C), you must rely on extrapolated thermocouple calibration .

  • Standard Calibration: Insert a standard 4% Methanol in Methanol-d4 sample.

  • Linear Fit: Measure the chemical shift separation (

    
    ) at -40°C, -60°C, and -80°C.
    
  • Correction Factor: Plot Actual Temp (Methanol) vs. Displayed Temp (Thermocouple).

    • Calculate the linear regression equation:

      
      .
      
  • Extrapolation: Use this equation to set the temperature for -120°C or -130°C.

    • Note: Do not rely on the thermocouple display value directly; at -130°C, the error can be 5-10 degrees depending on the probe design.

Protocol C: Instrument Setup & Shimming

Objective: Mitigating convection and maintaining lock.

  • Cooling System: Use a Liquid Nitrogen (

    
    ) exchanger.
    
    • Gas Flow: Set gas flow to High (typically 1000–1200 L/hr on Bruker systems) to minimize the temperature gradient across the sample length.

  • Locking:

    • Pentane-d12 has multiple deuterium environments (

      
       and 
      
      
      
      ).
    • Manually select the lock signal corresponding to the

      
       group (higher intensity) if the autolock fails.
      
    • Tip: If the lock is unstable due to bubbling/convection, acquire unlocked (if the magnet drift is low) or use a

      
       capillary insert (though this may freeze and break, so a coaxial tube with a lower freezing point reference like Toluene-d8 is preferred if external locking is needed).
      
  • Shimming (Crucial):

    • The Problem: Convection currents create a "smile" or distortion in the peak shape.

    • The Fix: Shim on the FID (Free Induction Decay) , not just the lock level.

    • Prioritize Z1 and Z2 shims. High-order shims (Z3, Z4) are often less effective if the sample is convecting.

    • If lines remain broad, spin the sample (if the probe allows low-T spinning) to average out transverse gradients, although spinning is often discouraged at ultra-low T due to mechanical freezing risks. 3mm tubes are the best hardware solution.

Case Study: Stabilizing a Lithium Intermediate

Scenario: A researcher attempts to characterize a lithiated allylic species.

  • Attempt 1 (THF-d8 at -78°C): The spectrum shows broad, averaged peaks, indicating rapid exchange or decomposition.

  • Attempt 2 (THF-d8 at -105°C): Solvent freezes; sample is lost.

  • Solution (Pentane-d12 at -125°C):

    • Sample prepared in a J. Young tube via vacuum transfer.

    • Temperature lowered to -125°C (calibrated).

    • Exchange process slows sufficiently to the "slow exchange" regime on the NMR timescale.

    • Result: Distinct doublets observed for the allylic protons, confirming the specific lithiated isomer structure.

Troubleshooting & Safety

Table 2: Common Failure Modes

SymptomProbable CauseCorrective Action
Broad Humps / No Lock Sample frozen / PrecipitationRaise T by 10°C. Check solubility of analyte (Pentane is poor for polar species).
"Smiling" Baselines Convection currentsSwitch to 3mm tube. Increase VT gas flow to reduce vertical gradient.
Condensation on Tube Air leak in probe / Heater failureSTOP immediately. Warm probe to RT. Dry probe thoroughly with

gas to prevent coil arcing.
Cap Pops Off Vapor pressure (warming)Use J. Young valves only. Never use plastic caps for volatile solvents.

Safety Warning: When using


 cooling, ensure the heater current does not max out (burnout risk) and that the exhaust does not block (pressure buildup). If the probe is cooled below -150°C (near liquid oxygen temperatures), ensure the sample area is purged with Helium or Nitrogen to prevent liquid oxygen condensation, which is explosive in the presence of organic solvents.

References

  • Pentane-d12 Properties

    • Cambridge Isotope Laboratories.[4] "NMR Solvent Data Chart."

  • Low-Temperature Calibration Standards

    • University of Ottawa NMR Facility.
    • [Link]

  • Convection in Low Viscosity Solvents

    • Swan, I. et al. "Convection in liquid-state NMR: expect the unexpected." RSC Advances, 2016.[2]

    • [Link]

  • Handling Volatile NMR Samples

    • University of Illinois Urbana-Champaign (UIUC) NMR Lab.
    • [Link]

Sources

Pentane-d12 for studying non-polar analytes in environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-D12 Topic: High-Precision Analysis of Non-Polar Environmental Contaminants Using Pentane-d12 (


)
Date:  February 2, 2026
Author:  Senior Application Scientist, Environmental Forensics Division

Executive Summary

This technical guide details the application of Pentane-d12 (Perdeuteropentane) as a specialized solvent and internal standard for the analysis of ultra-trace non-polar analytes in environmental matrices. While prohibitively expensive for bulk extraction, Pentane-d12 is irreplaceable in two high-value workflows:

  • GC-MS "Mass-Shift" Analysis: Using Pentane-d12 as a reconstitution solvent to permit the quantification of native light hydrocarbons (C5–C8) that are typically masked by the solvent delay or co-elution with non-labeled pentane.

  • NMR "Silent-Region" Profiling: Eliminating solvent interference in the crowded aliphatic region (0.5–2.0 ppm) for structural elucidation of unknown hydrocarbon spills (oil fingerprinting).

Technical Background & Causality

The Deuterium Isotope Effect in Chromatography

Substituting hydrogen with deuterium increases the molecular weight (


 vs. 

) and alters the molar volume. In Gas Chromatography (GC) on non-polar stationary phases (e.g., 100% dimethylpolysiloxane), deuterated isotopologues typically exhibit a slightly shorter retention time than their protonated counterparts due to reduced London dispersion forces (inverse isotope effect). This separation, combined with the mass spectral shift, allows for precise deconvolution of the solvent peak from the analyte peak.
Mass Spectral Distinctiveness

In standard environmental GC-MS (e.g., EPA Method 8260), the solvent peak is usually excluded from acquisition to protect the filament. However, if the target analyte is n-pentane or isopentane (common in gasoline range organics), a standard pentane solvent makes analysis impossible.

  • Solution: Use Pentane-d12 as the carrier. The solvent mass (

    
     46, 50, 66, 84) is spectrally distinct from native pentane (
    
    
    
    43, 57, 72).

Physical Properties Comparison

Propertyn-Pentane (

)
Pentane-d12 (

)
Analytical Impact
MW ( g/mol ) 72.1584.23Mass Shift: Allows MS discrimination.
Boiling Point 36.1 °C35.9–36.0 °CVolatility: Nearly identical; no loss of volatile analytes during blow-down if temp is controlled.
Density (20°C) 0.626 g/mL0.731 g/mLGravimetrics: D12 is ~17% heavier; critical for weight-based dilutions.
NMR Signal Multiplets @ 0.9, 1.3 ppmSilent (

NMR)
Spectral Clarity: Removes interference in aliphatic zone.

Protocol A: GC-MS "Mass-Shift" Quantification of Light Volatiles

Objective: Quantify native n-pentane, isopentane, and benzene in water samples without solvent interference. Scope: Groundwater monitoring near petrochemical spills.

Reagents & Equipment
  • Solvent: Pentane-d12 (

    
    98 atom % D).
    
  • Internal Standard (IS): Fluorobenzene (distinct from both pentane and analytes).

  • GC-MS: Split/Splitless injector, Quadrupole MS (SIM mode recommended).

Workflow Diagram

GC_Workflow Start Environmental Sample (Water/Soil) Extract Micro-Extraction (Liquid-Liquid) Start->Extract Add extraction solvent (e.g., Methanol/Water mix) Dry Drying Step (Anhydrous Na2SO4) Extract->Dry Remove water Reconstitute Reconstitution / Dilution in Pentane-d12 Dry->Reconstitute Exchange solvent to C5D12 Inject GC-MS Injection (No Solvent Delay) Reconstitute->Inject 1 µL Split 1:50 Analysis Data Analysis (Extract Ion Chromatogram) Inject->Analysis Monitor m/z 43, 57 (Analytes) Exclude m/z 50, 66, 84 (Solvent)

Figure 1: Analytical workflow for using Pentane-d12 to unmask light volatile analytes.

Step-by-Step Methodology
  • Sample Preparation: Collect 40 mL VOA (Volatile Organic Analysis) vial samples with zero headspace.

  • Micro-Extraction (LLE):

    • Note: Since we cannot use pentane to extract pentane, use a "Trap and Elute" or Headspace approach, OR a solvent exchange.

    • Direct Dilution (High Conc): If the sample is a non-aqueous phase liquid (NAPL), dilute 10

      
      L of sample into 990 
      
      
      
      L of Pentane-d12 .
  • GC Parameters:

    • Column: Rtx-Volatiles or DB-624 (30m

      
       0.25mm ID).
      
    • Oven: 35°C (hold 5 min)

      
       10°C/min 
      
      
      
      200°C. Isothermal start is critical to separate C5 isomers.
    • Solvent Delay: 0.00 minutes. (Crucial: You must turn the filament ON immediately).

  • MS Acquisition (SIM Mode):

    • Target (Native Pentane): Monitor

      
       43, 57, 72.
      
    • Solvent (Pentane-d12): The MS will be saturated by

      
       50, 66, 82, 84. Do not scan these masses in the SIM window for the first 4 minutes to protect the detector, or use a "Notch" filter if available.
      
  • Quantification:

    • Calculate concentration based on the ratio of analyte area (

      
       57) to the Internal Standard (Fluorobenzene) area.
      

Protocol B: NMR Structural Elucidation of Unknown Spills

Objective: Identify the branching structure of an unknown aliphatic hydrocarbon spill. Challenge: Standard


 or 

are fine, but if the sample is highly aliphatic, the solvent signals might overlap with aromatic regions or not dissolve the alkanes well. Using non-deuterated pentane floods the 0.8–1.5 ppm region. Solution: Pentane-d12 renders the solvent "invisible" in

NMR.
Logic Diagram: Solvent Selection

NMR_Logic Input Unknown Non-Polar Contaminant Q1 Is Analyte Volatile? Input->Q1 Q2 Region of Interest? Q1->Q2 Yes (Light Distillate) Choice1 Use CDCl3 Q1->Choice1 No (Solid/Heavy Oil) Q2->Choice1 Aromatic/Olefinic Choice2 Use Pentane-d12 Q2->Choice2 Aliphatic (0.5-2.0 ppm)

Figure 2: Decision matrix for selecting Pentane-d12 in NMR forensics.

Methodology
  • Extraction: Extract the soil/water sample with a volatile solvent (e.g., Dichloromethane).

  • Evaporation: Gently evaporate the extraction solvent under

    
     stream. Caution: Do not dry completely if analyzing volatiles.
    
  • Reconstitution: Add 600

    
    L of Pentane-d12  to the residue.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: Standard 1H zg30.

    • Lock: Lock on

      
       signal (requires adjusting lock parameters as the deuterium signal is different from 
      
      
      
      ).
    • Referencing: Use residual

      
       multiplet (if visible) or added TMS (0.00 ppm).
      
  • Result: The spectrum will show sharp analyte peaks in the 0.8–1.5 ppm region without the massive broad multiplets of the solvent.

Safety & Handling (Trustworthiness)

  • Flammability: Pentane-d12 is chemically identical to pentane regarding flammability (Flash point < -40°C). Use only in a fume hood.

  • Cost Management: Due to high cost (~$500/5g), use exclusively for final volume reconstitution (micro-scale), never for bulk washing.

  • Storage: Store in a flammables cabinet, tightly sealed (Parafilm) to prevent isotopic exchange with atmospheric moisture (though slow) and evaporation.

References

  • Sigma-Aldrich. Pentane-d12 Product Specification and NMR Properties. Retrieved from

  • US EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved from

  • Restek Corporation. Optimizing Volatile Organics Analysis: Internal Standards and Surrogates. Technical Guide. Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. (Provides shift data for pentane in various solvents). Retrieved from

Advanced Reaction Monitoring Strategies Utilizing Pentane-d12 as an Inert Spectroscopic Medium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental architecture for using Pentane-d12 (


)  in real-time reaction monitoring. While Chloroform-d and DMSO-d6 are ubiquitous, Pentane-d12 occupies a critical niche: it is a non-polar, chemically inert, protic-free medium ideal for observing highly reactive organometallic species and Lewis acid-catalyzed transformations.

Its primary utility lies in its spectral transparency . In


 NMR, it eliminates solvent overlap in the aliphatic region. In Vibrational Spectroscopy (IR/Raman), the isotopic shift of C-D bonds reveals the typically obscured C-H stretching region (2800–3000 cm⁻¹), allowing for unobstructed monitoring of reactant alkyl groups.

Key Challenges Addressed:

  • Volatility Management: Handling a solvent with a boiling point of ~36°C in flow systems.

  • Cost Efficiency: Designing closed-loop recycling systems to minimize consumption of this high-value solvent.

  • Atmospheric Integrity: Maintaining strict anaerobic conditions.

Technical Specifications & Physical Properties

Before designing the setup, the physical constraints of Pentane-d12 must be understood to prevent experimental failure (e.g., cavitation in pumps or evaporation in open vessels).

PropertyValueExperimental Implication
Chemical Formula

Perdeuterated alkane
Boiling Point 36.1 °CCRITICAL: Requires back-pressure regulation in flow setups.
Melting Point -129 °CExcellent for low-temperature cryo-NMR studies.
Density 0.70 g/mLLower than water; phase separation requires top-layer sampling if biphasic.

NMR Residual

1.27 (m), 0.88 (m)
Minimal interference; appears as multiplets due to

coupling.

NMR Shift

33.6, 21.7, 13.4
Standard reference points for internal calibration.
IR C-D Stretch 2100–2200 cm⁻¹Leaves the 2800–3100 cm⁻¹ (C-H) window completely open.

Methodology A: Closed-Loop Flow NMR Monitoring

The most robust method for monitoring kinetics in Pentane-d12 is Flow NMR . This overcomes the volatility issue by keeping the system pressurized and allows for the use of a single "stock" of deuterated solvent that is recycled or continuously sampled.

Experimental Architecture

The system relies on a Back Pressure Regulator (BPR) to maintain the solvent in the liquid phase, even if the reaction exotherm pushes the temperature near the boiling point.

FlowNMR_Setup cluster_analysis Analysis Zone Reactor Reaction Vessel (Inert/Temp Controlled) Pump Peristaltic/Syringe Pump (Chemically Resistant) Reactor->Pump Transfer Line (PEEK/PTFE) Magnet NMR Spectrometer (Flow Probe) Pump->Magnet High Pressure Line BPR Back Pressure Regulator (Set to 2-3 bar) Magnet->BPR Post-Detection Flow BPR->Reactor Loop Mode (Recycle) Waste Recycle/Waste BPR->Waste Single Pass

Figure 1: Closed-loop Flow NMR setup. The BPR is placed after the magnet to ensure the solvent within the probe remains liquid and bubble-free.

Detailed Protocol

Prerequisites:

  • Dry Pentane-d12 (stored over activated 4Å molecular sieves).

  • NMR Flow Cell (typically 40-60 µL active volume).

  • BPR set to 30-40 psi (approx. 2-3 bar).

Step-by-Step Procedure:

  • System Inertization: Flush the entire flow path (Reactor

    
     Pump 
    
    
    
    Probe
    
    
    BPR) with dry Nitrogen or Argon for 15 minutes.
  • Solvent Priming: Load the reactor with neat Pentane-d12. Engage the pump at a high flow rate (e.g., 2 mL/min) to flush gas bubbles.

    • Validation: Observe the NMR lock signal. A stable Deuterium lock indicates the cell is bubble-free.

  • Shimming: Perform gradient shimming on the flowing solvent. Pentane-d12 is non-viscous, so shimming is usually rapid.

  • Background Acquisition: Acquire a "blank" spectrum (NS=8) to characterize residual water or protio-pentane impurities.

  • Reaction Initiation:

    • Stop flow (or reduce to analytical rate, e.g., 0.1 mL/min).

    • Inject reactants into the vessel through a septum.

    • Restart flow.

  • Data Collection: Set up a pseudo-2D experiment (arrayed kinetics) acquiring a spectrum every 30–60 seconds.

Expert Insight: Because Pentane-d12 has a low dielectric constant (


), ionic species may aggregate. If solubility is an issue, consider adding a co-solvent like THF-d8 (5-10%), though this compromises the "inert" nature.

Methodology B: In-Situ IR Monitoring (ReactIR)

Pentane-d12 is a superpower for Vibrational Spectroscopy. Standard hydrocarbon solvents obliterate the C-H stretching region (2800–3000 cm⁻¹). By deuterating the solvent, we shift its absorption to the C-D region (2100–2200 cm⁻¹), creating a "clear window" to observe the aliphatic C-H bonds of your reactants and products.

Spectral Window Logic

Spectral_Windows Region1 3000 - 2800 cm⁻¹ Reactant C-H Stretch Region2 2200 - 2100 cm⁻¹ Pentane-d12 Solvent (C-D) Region3 1700 - 1600 cm⁻¹ Carbonyl/Alkene Region Solvent Standard Pentane Solvent Solvent->Region1 Blocks Signal (Opaque) Deuterated Pentane-d12 Solvent Deuterated->Region1 Transparent Window (Ideal for Monitoring) Deuterated->Region2 Shifts Absorption Here

Figure 2: Spectral advantages of Pentane-d12. The isotopic shift clears the critical aliphatic region for analysis.

Protocol for IR Monitoring
  • Probe Preparation: Insert the ATR (Attenuated Total Reflectance) probe into the reaction vessel. Ensure the tip is submerged.

  • Background Collection:

    • Add Pentane-d12 to the reactor.

    • Collect background spectrum (Air background is insufficient; use solvent background).

    • Verification: Confirm the absence of peaks at 2800–3000 cm⁻¹. You should only see the strong C-D bands around 2100–2200 cm⁻¹.

  • Reactant Addition: Add the limiting reagent.

  • Tracking: Configure the software to track peak height/area at specific wavenumbers:

    • Reactant Decay: Track C-H stretch (e.g., 2950 cm⁻¹).

    • Product Formation: Track functional group emergence (e.g., C=O at 1700 cm⁻¹).

  • Data Processing: Subtract the solvent baseline if concentration changes significantly, though Pentane-d12's lack of overlap usually makes raw data usable.

Validation & Troubleshooting

Impurity Analysis

Commercial Pentane-d12 can contain traces of water or protio-pentane.

  • Water: Appears as a broad singlet around

    
     1.5 - 2.0 ppm (variable depending on H-bonding).
    
  • Protio-Pentane: Look for the triplet at

    
     0.88 and multiplet at 
    
    
    
    1.27.
  • Correction: If quantitative kinetics are required, add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is soluble and inert to normalize integration values.

Temperature Control

Issue: Solvent boiling in the flow cell causes loss of lock and shimming errors. Solution:

  • Ensure the BPR is functioning (pressure > vapor pressure of pentane at

    
    ).
    
  • Cool the transfer lines between the reactor and the NMR probe if the reaction is heated.

References

  • Foley, D. A., et al. (2017). "NMR Reaction Monitoring in Flow Synthesis." Beilstein Journal of Organic Chemistry, 13, 285–300.[1] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[2] Wiley. (Referenced for Isotope Effects in IR). [Link]

  • Mettler Toledo. (2023). In Situ Reaction Monitoring with ReactIR. [Link]

Sources

Advanced Protocol: Utilizing Pentane-d12 as a Deuterium Lock for Low-Temperature NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to use Pentane-d12 as a deuterium lock signal in NMR Content Type: Application Note and Protocol

Executive Summary

Pentane-d12 (


) is a specialized deuterated solvent primarily utilized for ultra-low temperature NMR studies  (down to -120°C) where standard solvents like Chloroform-d or DMSO-d6 would freeze. Its non-polar nature and chemical inertness make it ideal for studying unstable organometallic intermediates and highly reactive species.

However, Pentane-d12 presents unique challenges:

  • Extreme Volatility: Boiling point of ~36°C requires specific handling to prevent sample loss and concentration changes.

  • Complex Lock Signal: Unlike single-resonance solvents (e.g.,

    
    ), Pentane-d12 exhibits multiple deuterium resonances (methyl and methylene), potentially confusing automated lock routines.
    
  • Solvent Interference: Intense aliphatic signals can obscure the 0.8–1.5 ppm region.

This guide provides a validated protocol for establishing a stable deuterium lock on Pentane-d12, ensuring high-resolution data acquisition in extreme conditions.

Technical Specifications & Physical Properties

Understanding the physical constraints of the solvent is the first step to a successful experiment.

PropertyValueCritical Implication
Chemical Formula

Multi-signal lock (Methyl vs. Methylene)
Boiling Point ~36.1°CHigh Risk: Sample evaporation/explosion in sealed tubes if heated.
Freezing Point ~-129°CBenefit: Excellent for low-T kinetics/dynamics.
Residual

Signals

0.88 (t), 1.27 (m) ppm
Obscures analyte aliphatic region.
Deuterium Lock Shift ~0.9 ppm (Methyl) & ~1.3 ppm (Methylene)Two lock signals separated by ~0.4 ppm.
Viscosity (25°C) 0.224 cPVery low; prone to convection currents in VT experiments.

Pre-Experimental Considerations

Sample Containment (Critical)

Due to the high vapor pressure of Pentane-d12, standard NMR caps are insufficient.

  • Recommendation: Use J. Young NMR tubes (with Teflon valves) or flame-sealed ampoules.

  • Why: Prevents solvent evaporation which changes concentration and shimming during long acquisitions. Prevents oxygen ingress for air-sensitive samples.

Moisture Control

Pentane is immiscible with water. Trace moisture will not dissolve; it will form a suspension or droplets on the glass walls, destroying field homogeneity (shimming).

  • Protocol: Dry the solvent over molecular sieves (3Å or 4Å) or a potassium mirror (for rigorous exclusion) prior to use.

Core Protocol: Locking and Shimming[1][2]

The automated "Lock" command on modern spectrometers (Bruker lock, Varian/Agilent findz0) often fails with Pentane-d12 because the algorithm cannot distinguish between the methyl (


) and methylene (

) deuterium signals, or it tries to center on the average, resulting in an unstable lock.
Step-by-Step Manual Locking Procedure
  • Disable Auto-Lock: Turn off the lock hardware.

  • Field Sweep: Open the lock display window. Manually sweep the field (

    
    ) to locate the deuterium signals.
    
  • Signal Identification: You will observe two distinct signal groups in the lock channel:

    • Upfield Peak (~0.9 ppm): Corresponds to the two Methyl groups (

      
      ). This signal is typically sharper and more intense due to free rotation.
      
    • Downfield Peak (~1.3 ppm): Corresponds to the three Methylene groups (

      
      ).
      
  • Selection Strategy:

    • Target the Methyl Signal (0.9 ppm): It is generally sharper and provides a more robust lock reference.

    • Adjust Phase: Manually adjust the lock phase so the dispersion signal is perfectly symmetric.

  • Engage Lock: Once centered on the methyl peak, engage the lock.

  • Verify Stability: Tap the probe or stomp lightly near the magnet. The lock level should recover instantly. If it oscillates, reduce the Lock Power (Pentane relaxes slowly; high power causes saturation) and increase Loop Gain .

Shimming Challenges

Pentane's low viscosity promotes convection currents , especially if there is a temperature gradient across the sample (common in low-T probes).

  • Action: Use a ceramic spinner (if spinning is necessary) or turn spinning OFF (recommended for 2D and high-field experiments).

  • Gradient Shimming: Use gradient shimming (TopShim/HTS) on the deuterium signal. Ensure the shim routine is restricted to the selected lock peak (Methyl) to avoid "ghost" shimming on the methylene peak.

Visualizing the Workflow

The following diagram illustrates the decision logic for establishing a lock on Pentane-d12.

PentaneLockProtocol Start Start: Insert Sample CheckTemp Check Probe Temperature (Must be < 25°C) Start->CheckTemp AutoLock Attempt Auto-Lock? CheckTemp->AutoLock Safe ManualLock Manual Lock Mode (Sweep Field Z0) AutoLock->ManualLock Recommended (Auto fails often) IdentifySignals Identify D-Signals: Methyl (~0.9 ppm) vs Methylene (~1.3 ppm) ManualLock->IdentifySignals SelectSignal Center on Methyl Signal (Higher Intensity/Sharper) IdentifySignals->SelectSignal PhaseAdjust Adjust Lock Phase (Symmetric Dispersion) SelectSignal->PhaseAdjust Engage Engage Lock & Shim PhaseAdjust->Engage

Figure 1: Logic flow for establishing a stable lock on Pentane-d12, prioritizing manual intervention to avoid signal ambiguity.

Data Acquisition & Referencing[3]

Chemical Shift Referencing

Since you are locking on a specific multiplet (Methyl) rather than a singlet, the spectrometer's internal chemical shift table may be slightly offset.

  • Internal Standard (Gold Standard): Add a trace amount of TMS (Tetramethylsilane). Set the TMS proton signal to 0.00 ppm.

  • Secondary Reference: If TMS is undesirable, reference the residual protio-solvent peak.

    • Set the upfield triplet of the residual pentane to 0.88 ppm .

    • Note: Do not rely on the methylene multiplet (1.27 ppm) as it is broad and prone to overlap.

Solvent Suppression

The residual proton signals of Pentane-d12 are intense.

  • Method: Use standard pre-saturation pulse sequences (e.g., zgpr on Bruker) to suppress the methyl and methylene regions if your analyte signals fall in the 0.8–1.5 ppm range. However, note that suppressing the methyls may also partially suppress analyte signals via NOE or chemical exchange if they are in close proximity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Lock level fluctuates wildly Saturation of the deuterium signal.Reduce Lock Power by 3-6 dB. Pentane-d12 has long

relaxation times.
Cannot find Z0 (Field) Lock signal is split; system is "hunting".Switch to manual mode. Visually identify the two peak clusters and center on the sharper one.
Poor Shimming (Broad Lines) Convection currents or temperature gradients.Turn off sample spinning. Allow 10-15 mins for thermal equilibration. Ensure gas flow (VT) is high enough to minimize gradients.
Sample Volume Decreasing Evaporation through cap.STOP IMMEDIATELY. Transfer sample to a J. Young tube or flame-seal.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link]

  • Cambridge Isotope Laboratories. (2024).[1] "NMR Solvent Data Chart." CIL Isotope. Available at: [Link]

  • Facey, G. (2008). "The Consequence of Locking on the Wrong Solvent."[2][3][4][5][6] University of Ottawa NMR Facility Blog. Available at: [Link]

  • University of Oxford. (2023). "Variable Temperature NMR Experiments." Department of Chemistry NMR Facility. Available at: [Link]

Sources

Application Note: Kinetic Isotope Effect (KIE) Analysis Using Deuterated Pentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for determining Kinetic Isotope Effects (KIE) using


-pentane (

) and fully deuterated

-pentane-

(

).

The KIE is a definitive probe for elucidating reaction mechanisms, specifically for identifying C-H bond activation as the rate-determining step (RDS). In drug development, this analysis underpins the "Deuterium Switch" strategy—replacing metabolic "soft spots" with stronger C-D bonds to enhance pharmacokinetic stability without altering potency.

Key Deliverables:

  • Protocol: A self-validating competitive KIE workflow using GC-MS.

  • Analysis: Mathematical derivation of

    
     from mass spectral data.
    
  • Safety: Handling volatile alkanes (BP: 36.1°C) in kinetic assays.

Scientific Foundation: The Deuterium Advantage

Zero-Point Energy (ZPE) & Bond Strength

The fundamental basis of the KIE lies in the difference in mass between Hydrogen (


H) and Deuterium (

H or D).[1] While the electronic potential energy surfaces are identical, the heavier mass of deuterium lowers the vibrational frequency of the C-D bond, resulting in a lower Zero-Point Energy (ZPE) compared to C-H.
  • Activation Energy: Because the ZPE of C-D is lower, the activation energy (

    
    ) required to reach the transition state is higher than for C-H.
    
  • Result: C-D bonds break slower.

    • Primary KIE (

      
      ):  Indicates the C-H/C-D bond is breaking in the Rate-Determining Step (RDS).
      
    • Secondary KIE (

      
      ):  Indicates the isotopic substitution is adjacent to the reaction center (hybridization change) but the bond itself does not break in the RDS.
      
Application in Drug Discovery

Pharmaceutical candidates often fail due to rapid oxidative metabolism (e.g., by Cytochrome P450). Replacing H with D at the site of metabolism can increase the biological half-life (


) significantly. This guide uses pentane as a model substrate to validate C-H activation catalysts or metabolic mimics.

Experimental Design & Materials

Materials
ComponentSpecificationPurpose
Substrate H

-Pentane (

), Anhydrous, >99%
Baseline reactant.
Substrate D

-Pentane-

(

), >98% D-enrichment
Isotopic probe.
Internal Standard

-Decane or Dodecane
Normalization for injection volume errors (Non-competitive method only).
Solvent Non-protic, high-boiling (e.g.,

-dichlorobenzene)
If reaction requires dilution; prevents solvent evaporation interference.
Vessels J. Young NMR tubes or Screw-cap Pressure VialsCRITICAL: Pentane boils at 36°C. Sealed vessels are mandatory to prevent fractionation.
Analytical Instrumentation: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method over NMR for pentane due to its volatility and the distinct mass shift (+12 Da).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Method: Low initial oven temperature (30°C) with a hold time to separate the solvent delay from the pentane peak.

  • Detection: Selected Ion Monitoring (SIM) mode is recommended for highest sensitivity.

    • Monitor

      
       72 (Molecular ion of 
      
      
      
      ) and
      
      
      84 (Molecular ion of
      
      
      ).

Protocol: Competitive Intermolecular KIE (Gold Standard)

This method involves running the reaction with both isotopologues in the same vessel. It is superior to measuring absolute rates separately because it cancels out errors in temperature, catalyst loading, and time.

Workflow Diagram

G Step1 1. Preparation Step2 2. Mixing (t=0) Step1->Step2 1:1 Ratio H:D Step3 3. Reaction Step2->Step3 Add Catalyst Seal Vessel Step4 4. Sampling/Quench Step3->Step4 Low Conversion (<10%) Step5 5. GC-MS Analysis Step4->Step5 Quantify Substrates Step5->Step2 Validate t=0 Ratio

Figure 1: Workflow for Competitive KIE Experiment. Note the critical validation of the t=0 ratio.

Step-by-Step Procedure
  • Stock Solution Preparation (Cold Handling):

    • Chill all reagents and syringes to 0°C to minimize pentane evaporation.

    • Prepare a mixture of

      
      -pentane (
      
      
      
      ) and
      
      
      -pentane-
      
      
      (
      
      
      ) in a 1:1 molar ratio.
    • Note: Precision is key, but the exact ratio will be measured experimentally at

      
      .
      
  • The "Time Zero" (

    
    ) Injection: 
    
    • Crucial Step: Inject the starting mixture into the GC-MS before adding the catalyst/oxidant.

    • Record the peak area ratio:

      
      .
      
    • Why? Commercial "1:1" mixtures may vary;

      
       normalizes this error.
      
  • Reaction Initiation:

    • Add the H/D pentane mixture to the reaction vessel containing the catalyst/oxidant.

    • Seal immediately (J. Young tube or crimp vial).

    • Heat to the desired reaction temperature.

  • Low Conversion Sampling:

    • Run the reaction to low conversion (<10-15%) .

    • Reasoning: At high conversion, the faster-reacting isotopologue (H) is depleted, artificially inflating the concentration of D (enrichment), which complicates the math.

    • Quench the reaction (e.g., rapid cooling or chemically) if taking a discrete time-point.

  • Product Analysis (Alternative):

    • If the product (e.g., 2-pentanol) is stable and distinct, you can measure the ratio of deuterated vs. non-deuterated products. However, measuring the remaining substrate is often more reliable for volatile alkanes.

Data Analysis & Calculation

Calculation for Low Conversion

If conversion is kept low (<10%), the KIE can be approximated by the ratio of product formation rates, or more accurately by the change in substrate ratio relative to the starting ratio.

Formula based on Product Formation (


): 


Where:

  • 
     is the ratio of proteo-product to deutero-product measured by GC-MS.
    
  • 
     is the initial substrate ratio (
    
    
    
    ) measured at
    
    
    .
Calculation for High Conversion (Singleton's Method)

If the reaction proceeds to higher conversion, the "faster" substrate is consumed preferentially, enriching the pool with the "slower" substrate. You must use the fractional conversion (


)  equation:


Or, using the enrichment of the starting material (


):


  • 
    : Total fractional conversion of the substrate mixture.
    
  • 
    : Ratio of 
    
    
    
    substrates at time
    
    
    .
  • 
    : Ratio of 
    
    
    
    substrates at time
    
    
    .
Data Summary Table
ParameterSymbolSourceValue Example
Initial Ratio

GC-MS (

)
1.02
Final Ratio

GC-MS (

)
1.15
Conversion

Internal Std0.10 (10%)
Calculated KIE

Eq. 5.2 ~2.4

Interpretation of Results

Use the decision tree below to interpret the calculated KIE value.

KIE_Logic Start Calculate KIE (kH/kD) Primary KIE > 2.0 (Primary Effect) Start->Primary High Value Secondary KIE 0.7 - 1.5 (Secondary Effect) Start->Secondary Near Unity Inverse KIE < 0.7 (Inverse Effect) Start->Inverse Low Value Tunneling KIE > 7.0 (Tunneling) Primary->Tunneling Extremely High Mech1 C-H Bond Breaks in RDS Primary->Mech1 Mech2 Rehybridization (sp3 to sp2) Secondary->Mech2 Mech3 Equilibrium Isotope Effect Inverse->Mech3

Figure 2: Decision Tree for Mechanistic Interpretation of KIE Values.

  • KIE = 1.0: No isotope effect. C-H bond cleavage is not involved in the RDS.[2]

  • KIE = 2.0 - 7.0: Primary KIE. C-H bond cleavage is the rate-limiting step.[2]

  • KIE > 7.0: Strong evidence of Quantum Tunneling . The H-atom tunnels through the activation barrier rather than going over it (common in enzymatic C-H activation).

Safety & Handling Protocol

Volatility & Flammability

Pentane is a Class I Flammable Liquid.

  • Flash Point: <-40°C.

  • Vapor: Heavier than air; accumulates in low areas.[3]

  • Control: All transfers must occur in a fume hood. Static discharge grounding is required for large volumes (though less critical for μL kinetic scales).

Pressure Hazards

Heating pentane above 36°C generates significant internal pressure.

  • Requirement: Use thick-walled borosilicate glass pressure tubes (e.g., Ace Glass or J. Young).

  • Shielding: Always use a blast shield when heating sealed tubes.

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[2][4][5] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition.[2][4][5][6]

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[4] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.[4]

  • Singleton, D. A., & Thomas, A. A. (1995).[4] High-Precision Determination of Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.

  • FDA.gov. (2017). FDA approves new drug for treatment of chorea associated with Huntington’s disease (Deutetrabenazine).

  • PubChem. (2023). Pentane-d12 Compound Summary. National Library of Medicine.

Sources

Application of Pentane-d12 in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-D12 Subject: Advanced Utilization of Pentane-d12 (


) in Pharmaceutical R&D: From Structural Dynamics to Trace Analysis.
Date:  October 24, 2023
Author:  Senior Application Scientist, Isotope Technologies Division

Abstract

Pentane-d12 (Perdeuteropentane) is a specialized, high-purity deuterated reagent (


 atom % D) utilized in critical phases of pharmaceutical development. While often overshadowed by common solvents like Chloroform-d or DMSO-d6, Pentane-d12 offers unique physicochemical properties—specifically its extreme hydrophobicity (

), low viscosity, and distinct scattering length density. This guide details three high-value protocols: (1) Structural elucidation of highly lipophilic drug delivery systems (LNPs) using Small Angle Neutron Scattering (SANS), (2) NMR spectroscopy of labile non-polar intermediates, and (3) Isotope Dilution GC-MS for ultra-trace residual solvent quantification.

Technical Profile & Physical Properties

Before integrating Pentane-d12 into workflows, researchers must account for its volatility and isotopic characteristics.

PropertyPentane (

)
Pentane-d12 (

)
Relevance to Protocol
Boiling Point 36.1 °C35.5 - 36.0 °C Critical: Requires chilled handling to prevent isotopic enrichment loss via evaporation.
Density (25°C) 0.626 g/mL0.731 g/mL Mass-to-volume calculations must be adjusted for the heavier isotope.
NMR Solvent Peak

0.88, 1.27 (1H)

0.86, 1.25 (13C)
Provides a "silent" window in the proton region (

ppm).
Scattering Length Density (SLD)


High Contrast: Essential for SANS studies of lipid bilayers.

Application Module A: SANS Contrast Variation for Lipid Nanoparticles (LNPs)

Context: Lipid Nanoparticles (LNPs) are the backbone of modern mRNA therapeutics. Characterizing the internal morphology (core vs. shell) is impossible with standard microscopy. Small Angle Neutron Scattering (SANS) exploits the difference in neutron scattering between hydrogen (H) and deuterium (D).

The Role of Pentane-d12: Pentane-d12 acts as a contrast-matching solvent or a hydrophobic core probe . Because lipids are hydrogen-rich, they scatter neutrons differently than Pentane-d12. By swelling the LNP core with trace Pentane-d12, or dispersing LNPs in a mixed Pentane-d12/solvent system, researchers can "mask" or "highlight" specific layers of the nanoparticle.

Protocol: Core-Shell Morphology Elucidation

Reagents:

  • Analyte: Purified LNP suspension (e.g., mRNA-LNP).

  • Contrast Agent: Pentane-d12 (99% D).

  • Buffer:

    
     and 
    
    
    
    mixtures.

Workflow:

  • Solvent Exchange: Prepare LNP samples in varying ratios of

    
     to establish the "Match Point" of the shell.
    
  • Hydrophobic Probing: Introduce trace Pentane-d12 (0.5% v/v) to the system. Pentane-d12 will partition exclusively into the hydrophobic lipid core.

  • Acquisition: Measure scattering intensity

    
     vs. scattering vector 
    
    
    
    .
  • Analysis: The Pentane-d12 dramatically alters the Scattering Length Density (SLD) of the core, increasing the contrast (

    
    ) between the core and the solvent, rendering the core "visible" against the shell.
    

SANS_Workflow cluster_legend Mechanism LNP LNP Sample (Hydrogen Rich) Mixing Partitioning Step (Pentane enters Lipid Core) LNP->Mixing Pentane Pentane-d12 (Deuterium Rich) Pentane->Mixing Beam Neutron Beam Irradiation Mixing->Beam High Contrast Core Detector Scattering Pattern (I(Q) vs Q) Beam->Detector Analysis Core Radius & Shell Thickness Data Detector->Analysis Model Fitting

Figure 1: SANS Contrast Variation workflow. Pentane-d12 selectively partitions into the lipid core, enhancing neutron contrast for structural resolution.

Application Module B: NMR Spectroscopy of Labile Lipophilic Intermediates

Context: In early-stage drug discovery, certain highly lipophilic intermediates (e.g., steroid derivatives, tocopherols, arachidonic acid analogs) are unstable in acidic/reactive solvents like Chloroform-d (


 often contains trace HCl). DMSO-d6 is often too polar to dissolve these compounds.

The Role of Pentane-d12: It serves as an inert, non-polar, aprotic solvent that does not exchange protons and operates at low temperatures, preserving labile structures.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of lipophilic analyte in 0.6 mL Pentane-d12.

    • Precaution: Use a pre-cooled NMR tube (0°C) to prevent solvent boiling during transfer.

  • Locking: Set the spectrometer to lock on the deuterium signal of

    
    . Note that the lock frequency will differ significantly from 
    
    
    
    .
  • Referencing: Calibrate the spectrum using the residual

    
     quintet signal at 0.88 ppm  (methyl) or 1.27 ppm  (methylene).
    
  • Acquisition: Run standard 1H-NMR. The solvent is "invisible," revealing analyte signals in the

    
     ppm region usually obscured by proteo-pentane.
    

Application Module C: Isotope Dilution GC-MS for Residual Solvent Analysis

Context: Regulatory bodies (ICH Q3C, USP <467>) strictly limit Class 3 residual solvents like Pentane (Limit: 5000 ppm). Standard external calibration is prone to matrix effects (e.g., if the drug substance traps the solvent).

The Role of Pentane-d12: It acts as the ideal Internal Standard (IS) . It is chemically identical to the analyte (Pentane) but mass-resolved by +12 amu.[1] It co-elutes (or elutes slightly faster) and experiences the exact same matrix suppression/enhancement, providing self-correcting quantitation.

Protocol: Headspace GC-MS with Isotopic Dilution

Reagents:

  • Internal Standard Solution (IS): Pentane-d12 diluted in DMA (Dimethylacetamide) or DMF.

  • Sample: Pharmaceutical API containing residual Pentane.

Step-by-Step Workflow:

  • Standard Preparation: Prepare a calibration curve of Pentane (

    
    ) spiked with a constant concentration of Pentane-d12 (
    
    
    
    ).
  • Sample Spiking: Weigh API into a headspace vial. Add the IS Solution (Pentane-d12).[2]

  • Equilibration: Heat vial to 80°C for 20 mins. Both isotopes partition into the headspace at the same rate (

    
     is identical).
    
  • GC-MS Analysis:

    • Column: DB-624 or equivalent (volatile specific).

    • SIM Mode (Selected Ion Monitoring): Monitor m/z 43, 72 (Pentane) and m/z 46, 84 (Pentane-d12).

  • Quantitation: Calculate the ratio of Area (Pentane) / Area (Pentane-d12). Plot response ratio vs. concentration ratio.

GCMS_Workflow Sample API Sample (Unknown Pentane) Headspace Headspace Vial (Equilibration @ 80°C) Sample->Headspace IS Internal Standard (Pentane-d12) IS->Headspace GC Gas Chromatography (Separation) Headspace->GC Injection MS Mass Spectrometer (SIM Mode) GC->MS Co-elution Result Quantitation (Ratio m/z 72 : m/z 84) MS->Result Isotope Dilution Calculation

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Pentane-d12 corrects for matrix effects and injection variability.

References

  • Anderson, M. et al. "Small-Angle Neutron Scattering Studies on the Internal Structure of Poly(lactide-co-glycolide)-block-poly(ethylene glycol) Nanoparticles." ResearchGate, 2025. Link

  • Sigma-Aldrich. "Pentane-d12 Product Specification and NMR Application Data." Sigma-Aldrich Catalog, 2023. Link

  • United States Pharmacopeia (USP). "General Chapter <467> Residual Solvents."[3] USP-NF, 2023. Link

  • Heller, W.T. "Small-angle neutron scattering and pharmaceutical research: from drugs to drug delivery systems." NIH PubMed, 2018. Link

  • Restek Corporation. "Residual Solvent Analysis: A Guide to USP <467> and ICH Guidelines." Restek Application Notes, 2022. Link

Sources

Pentane-d12 in studying protein-ligand interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR of Protein-Ligand Complexes Using Pentane-d12 Reverse Micelles

Executive Summary

Pentane-d12 (Perdeuterated Pentane,


)  is a specialized low-viscosity solvent utilized in advanced Nuclear Magnetic Resonance (NMR) spectroscopy to overcome the "molecular tumbling" limit. By encapsulating proteins within reverse micelles (RMs) dissolved in Pentane-d12, researchers can significantly reduce the rotational correlation time (

) of large protein-ligand complexes. This reduction sharpens NMR linewidths, enabling the structural characterization of high-molecular-weight targets (>50 kDa) and membrane proteins that are otherwise invisible in aqueous solution. This guide details the methodology for utilizing Pentane-d12 to map protein-ligand interactions with high fidelity.

Scientific Foundation & Mechanism

The "Slow Tumbling" Problem in Drug Discovery

In solution NMR, the linewidth of a signal is proportional to the molecular rotational correlation time (


). Large protein-ligand complexes tumble slowly in water, leading to rapid transverse relaxation (

), broad peaks, and signal loss.
  • Stokes-Einstein Law:

    
    
    
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      : Solvent viscosity
      
    • 
      : Hydrodynamic volume of the molecule
      
    • 
      : Temperature
      
The Pentane-d12 Solution

Pentane-d12 serves as the bulk solvent for reverse micelles. Its primary advantage is its exceptionally low viscosity compared to water.

  • Viscosity of Water (

    
    ):  ~0.89 cP
    
  • Viscosity of Pentane (

    
    ):  ~0.22 cP
    

By encapsulating a protein in a reverse micelle dissolved in Pentane-d12, the effective viscosity experienced by the tumbling particle is reduced by a factor of ~4. This allows a 100 kDa complex to tumble as fast as a 25 kDa protein in water, recovering spectral resolution required to map ligand binding sites (Wand et al.).

Why Deuterated (d12)?

Standard pentane (


) contains twelve protons that would generate massive solvent signals (0.9 ppm and 1.3 ppm), obliterating the protein spectrum. Pentane-d12  is NMR-silent in the proton channel (

), allowing interference-free observation of the encapsulated protein and ligand.

Experimental Protocol: Reverse Micelle Encapsulation

Objective: Encapsulate a target protein-ligand complex in Pentane-d12 reverse micelles for HSQC titration studies.

Materials & Reagents
  • Solvent: Pentane-d12 (>99.5 atom % D, anhydrous).

  • Surfactant System:

    • Option A (General): AOT (Bis(2-ethylhexyl) sulfosuccinate sodium salt).[1][2]

    • Option B (Sensitive Proteins): 10MAG/LDAO mixture (optimized for structural fidelity).[3]

  • Buffer: 10-50 mM Acetate or Phosphate (pH optimized for protein stability).

  • Hardware: Shigemi NMR tubes or screw-cap tubes (Pentane is volatile).

Step-by-Step Methodology

Step 1: Protein Preparation

  • Purify the protein (

    
    -labeled) in aqueous buffer.
    
  • Concentrate to >1 mM or lyophilize if the protein withstands freeze-drying.

    • Note: If lyophilizing, ensure the final powder contains the necessary buffer salts to maintain pH upon rehydration.

Step 2: Surfactant Solubilization

  • Dissolve the surfactant (e.g., 75 mM AOT) directly into Pentane-d12 .

  • Vortex until the solution is clear.

    • Safety: Handle Pentane-d12 in a fume hood; it is highly flammable and volatile (BP ~36°C).

Step 3: Encapsulation (Injection Method)

  • Calculate the water loading (

    
    ). A typical starting 
    
    
    
    is 10–15.
  • Add the aqueous protein solution (or ligand-protein mix) directly to the Pentane-d12/Surfactant solution.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: The solution must be optically transparent . Turbidity indicates aggregation or phase separation.

    • Troubleshooting: If cloudy, adjust

      
       slightly or add a co-surfactant (e.g., hexanol) if using cationic surfactants.
      

Step 4: Ligand Titration

  • Prepare a concentrated stock of the ligand in the aqueous buffer (if hydrophilic) or in Pentane-d12 (if hydrophobic).

  • Acquire a reference

    
     HSQC spectrum of the apo-protein in the RM state.
    
  • Titrate the ligand into the NMR tube.

    • Note: For hydrophobic ligands, Pentane-d12 facilitates delivery to hydrophobic pockets that might be occluded in aqueous aggregates.

Step 5: Data Acquisition

  • Set temperature to 25°C (Do not exceed 30°C to prevent solvent boiling).

  • Lock: Use the deuterium signal from Pentane-d12.

  • Pulse Sequence: Standard HSQC or TROSY.

    • Optimization: Set the recycle delay (

      
      ) to ~1.5s (relaxation is faster in low-viscosity media).
      

Visualization of Workflow & Mechanism

G cluster_0 Aqueous Phase cluster_1 Pentane-d12 Phase Protein Target Protein (Slow Tumbling) RM Reverse Micelle Complex Protein->RM Encapsulation Ligand Ligand Ligand->RM Binding Surfactant Surfactant (AOT/LDAO) Surfactant->RM Pentane Pentane-d12 (Viscosity ~0.22 cP) Pentane->RM Solvent Medium NMR NMR Spectrum (Sharpened Peaks) RM->NMR Fast Tumbling (High Resolution)

Figure 1: Workflow for encapsulating protein-ligand complexes in Pentane-d12 reverse micelles to enhance NMR signal resolution.

Data Analysis & Interpretation

Chemical Shift Perturbation (CSP) Analysis

Upon ligand binding within the reverse micelle, specific residues will undergo chemical shift changes.

  • Calculation:

    
    
    
  • Interpretation:

    • Fast Exchange: Peak moves smoothly from Apo to Holo position.

    • Slow Exchange: Apo peak disappears, Holo peak appears (indicative of tight binding,

      
      ).
      
    • Pentane Effect: Due to the non-polar environment surrounding the micelle shell, ensure that CSPs are induced by the ligand and not by interaction with the surfactant shell. Control experiments with empty micelles are recommended.

Comparative Data: Viscosity Impact
Solvent SystemViscosity (

)
relative

(15 kDa Protein)
Spectral Quality
Water (

)
0.89 cP1.00 (Reference)Good for <30 kDa
Pentane-d12 0.22 cP 0.25 (4x Faster) Excellent for >50 kDa
Hexane-d140.30 cP0.33Very Good
Dodecane-d261.35 cP1.51Poor (Broad lines)

Troubleshooting & Critical Considerations

  • Solvent Volatility: Pentane boils at 36.1°C.

    • Risk:[4] Sample evaporation during long 3D NMR experiments.

    • Solution: Use Shigemi tubes with proper plungers or flame-sealed tubes. Keep the probe temperature at 20–25°C.

  • Protein Stability: Not all proteins tolerate the reverse micelle environment.

    • Validation: Compare the HSQC of the protein in water vs. Pentane-d12 RM. The "fingerprint" should be superimposable (allowing for uniform solvent shifts). If peaks vanish, the protein may have denatured.

  • Cost: Pentane-d12 is expensive.

    • Optimization: Use micro-coil probes or 3mm tubes to reduce volume requirements (typically 150–300

      
      ).
      

References

  • Wand, A. J., et al. (1998). "Encapsulation of proteins in low viscosity solvents for NMR spectroscopy." Nature Structural Biology, 5, 534–537.

  • Nucci, N. V., et al. (2014). "Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins." Journal of the American Chemical Society, 136(13), 4832–4835.

  • Valentine, K. G., et al. (2010). "Reverse micelles as a platform for the study of membrane proteins by NMR spectroscopy." Journal of the American Chemical Society, 132(32), 11016–11018.

  • Simorellis, A. K., & Flynn, P. F. (2006). "Reverse micelles for the study of large proteins by NMR." Methods in Molecular Biology, 278, 237-254.

Sources

Sample preparation of non-polar compounds with Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sample Preparation of Non-Polar Analytes Using Pentane-d12

Executive Summary

This guide details the protocol for preparing non-polar samples using Pentane-d12 (


) . While Chloroform-d (

) remains the standard for lipophilic compounds, Pentane-d12 offers a unique "aliphatic window" and superior performance at cryogenic temperatures (down to -120°C). However, its extreme volatility (Boiling Point: 36°C) and high cost require a specialized "Cold Chain" preparation method to prevent concentration errors and solvent loss.

Target Analytes:

  • Highly non-polar organometallics (e.g., early transition metal alkyls).

  • Polyolefins and petrochemical fractions.

  • Lipids requiring analysis in the 3.0–7.0 ppm window without interference.

Physicochemical Profile & Causality

Understanding the physical constraints of Pentane-d12 is prerequisite to handling it. Its low boiling point creates a "Volatility Paradox": excellent for sample recovery but detrimental to concentration stability during NMR acquisition.

Table 1: Comparative Properties (Protiated vs. Deuterated)
PropertyPentane (

)
Pentane-d12 (

)
Implication for Protocol
Boiling Point 36.1°C~36.0°CCRITICAL: Solvent evaporates at hand temperature.
Melting Point -130°C-130°CIdeal for low-temperature kinetics/dynamics.
Density (25°C) 0.626 g/mL0.731 g/mLHigher density affects gravimetric calculations.
Residual Signal (

)
N/A

0.88, 1.28 ppm
Leaves the aromatic/olefinic region perfectly clear.
Water Solubility 38 mg/LNegligibleHighly hydrophobic; requires dry glassware.

Technical Insight: The density difference (+16%) between


 and 

is due to the doubled mass of Deuterium (

) vs Protium (

). When preparing molar solutions, weigh the solvent rather than relying on volumetric pipetting, as the high vapor pressure causes dripping and volume inaccuracies.

Critical Handling: The "Cold Chain" Protocol

The primary failure mode in Pentane-d12 analysis is solvent evaporation inside the NMR tube before or during the experiment. This changes the analyte concentration and can prevent the spectrometer from maintaining a deuterium lock.

Workflow Visualization: Volatile Solvent Handling

ColdChainProtocol cluster_warning Critical Constraint Start Start: Sample Preparation Glassware 1. Bake Glassware (150°C) & Cool in Desiccator Start->Glassware Weighing 2. Weigh Analyte (Into J. Young Tube) Glassware->Weighing Cooling 3. Pre-Cool Solvent & Tube (-20°C Bath / Dry Ice) Weighing->Cooling Prevent thermal shock Transfer 4. Rapid Transfer (Glass Syringe ONLY) Cooling->Transfer Minimize vapor pressure Sealing 5. Seal Immediately (Teflon Valve) Transfer->Sealing < 10 seconds Check Check: Air Bubbles? Sealing->Check Centrifuge Centrifuge (Chilled) Check->Centrifuge Yes Acquisition 6. NMR Acquisition (Set Probe Temp < 25°C) Check->Acquisition No Centrifuge->Acquisition

Caption: The "Cold Chain" workflow minimizes vapor pressure buildup during transfer, preventing solvent loss and concentration gradients.

Detailed Experimental Protocols

Protocol A: Standard Sample Preparation (Air-Sensitive)

For organometallics or lipids sensitive to oxidation and moisture.

Materials:

  • Pentane-d12 (98%+ D).[1][2]

  • J. Young NMR tube (Teflon valve) or flame-sealable tube.

  • Gas-tight glass syringe (Plastic syringes leach phthalates into pentane).

  • Analytical balance.

Step-by-Step Procedure:

  • Gravimetric Solute Addition: Weigh the solid analyte directly into the J. Young tube.

    • Target Concentration: 5–20 mg for

      
       NMR; 30–50 mg for 
      
      
      
      .
  • Atmosphere Exchange: Attach the tube to a Schlenk line. Evacuate and backfill with Argon (3x) to remove oxygen.

  • Solvent Cooling: Place the ampoule of Pentane-d12 and the bottom half of the NMR tube in a cool bath (0°C to -10°C).

    • Why? Lowering temperature reduces the vapor pressure (420 Torr at 20°C

      
       ~200 Torr at 0°C), preventing the solvent from "shooting" out of the syringe.
      
  • Transfer: Using a dry, gas-tight glass syringe, withdraw 0.6 mL of Pentane-d12. Inject slowly down the side of the tube.

  • Sealing: Close the Teflon valve immediately. If flame sealing, freeze the sample in liquid nitrogen (

    
    ), apply vacuum, and seal the glass neck.
    
  • Homogenization: Invert the tube. If the solute does not dissolve, sonicate briefly in a cold water bath. DO NOT warm the tube with your hands.

Protocol B: Trace Impurity Analysis (Polymer Extracts)

Using Pentane-d12 to extract surface additives from plastics.

  • Extraction: Place 1g of polymer pellets in a glass vial.

  • Soak: Add 2 mL Pentane-d12. Seal and let stand at -20°C for 4 hours.

    • Note: Cold soaking prevents the dissolution of the bulk polymer matrix (if aliphatic) while extracting surface stabilizers.

  • Filtration: Filter the supernatant through a chilled glass wool plug directly into the NMR tube.

  • Acquisition: Run standard proton parameters with a long relaxation delay (

    
    ) to account for the slow tumbling of large molecules.
    

Troubleshooting & Quality Control

The "Shimming" Challenge

Pentane-d12 has a lower viscosity (0.23 cP) than Chloroform (0.56 cP). This leads to rapid convection currents inside the tube if there is a temperature gradient (e.g., warm probe, cold sample).

  • Symptom: Broad, fluctuating lines.

  • Fix: Allow the sample to equilibrate inside the probe for 5 minutes before locking/shimming. Ensure the variable temperature (VT) unit is on and set to 25°C (or lower) with high airflow.

Residual Solvent Signals (Reference Data)

When analyzing spectra, exclude these regions to avoid false positives.

NucleusChemical Shift (

ppm)
MultiplicityAssignment

0.88Quintet

(Methyl)

1.28Broad m

(Methylene)

13.7SeptetMethyl Carbons

22.2QuintetMethylene (C2/C4)

33.6QuintetCentral Methylene (C3)

Data Source: Fulmer et al. (2010)[3][4][5]

References

  • Fulmer, G. R., et al. (2010).[3][4][5][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Sigma-Aldrich. (n.d.). "Pentane-d12 Product Specifications and Physical Properties." Merck KGaA.

  • Cambridge Isotope Laboratories. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Pentane-d12 Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Water from Pentane-d12 (C₅D₁₂) Ticket ID: SOLV-D12-005 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Pentane-d12 Challenge

Welcome to the technical support hub for deuterated solvent handling. You are likely here because you are observing a broad singlet around 1.5 ppm in your NMR spectrum, or your moisture-sensitive organometallic catalyst is deactivating immediately upon solvation.

Pentane-d12 presents a unique set of challenges compared to standard solvents like Chloroform-d or DMSO-d6:

  • Volatility: With a boiling point of ~36.1°C, standard reflux/distillation techniques result in massive volume loss of this expensive solvent.

  • Low Polarity: Water is sparingly soluble in pentane, meaning it often exists as suspended micro-droplets or surface-adsorbed moisture on glass, rather than a dissolved solute.

  • Signal Overlap: The monomeric water signal in non-polar solvents (~1.5 ppm) sits dangerously close to the residual methylene solvent peak (~1.3 ppm), making integration difficult.

This guide prioritizes Static Drying over distillation to maximize solvent recovery while ensuring spectroscopic purity.

Tier 1 Support: Static Drying (The Gold Standard)

For 95% of NMR applications and standard synthesis, Activated Molecular Sieves (Type 3A) are the correct solution.

Why Type 3A?
  • Pore Size: Type 3A sieves have a pore diameter of ~3 Å.[1]

  • Exclusion: The kinetic diameter of n-pentane is approximately 4.3 Å. Pentane cannot enter the pores of 3A sieves.

  • Efficiency: If you use 4A sieves (4 Å pore), there is a risk of co-adsorbing the pentane molecules, leading to minor fractionation or solvent entrapment. 3A strictly adsorbs water (2.6 Å) and excludes the solvent.

Protocol: Sieve Activation & Solvent Treatment

WARNING: Adding fresh solvent to unactivated (wet) sieves is useless. Adding solvent to hot sieves causes flash boiling.

Step 1: Thermal Activation (Crucial)

  • Place Type 3A molecular sieves (beads or pellets) in a Schlenk flask or heavy-walled drying tube.

  • Heat to 250–300°C under high vacuum (<0.1 mbar) for at least 12 hours.

    • Mechanism:[2] High heat provides the kinetic energy to desorb water; vacuum lowers the boiling point, ensuring deep drying of the zeolite core.

  • Cool to room temperature under vacuum or dry argon/nitrogen atmosphere.

Step 2: Static Drying

  • Transfer the Pentane-d12 into the flask containing the activated sieves inside a glovebox or under rigorous inert gas flow.

  • Loading: Use 10% - 20% w/v (e.g., 2g sieves for 10mL solvent).

  • Time: Allow to stand for 24–48 hours .

    • Note: Unlike polar solvents, pentane dries relatively quickly due to low water solubility, but diffusion into the sieve beads is the rate-limiting step.

Visualization: Activation Workflow

SieveActivation Start Raw Sieves (3A) Heat Heat to 300°C Start->Heat Desorption Vac Apply High Vacuum (<0.1 mbar) Heat->Vac Remove H2O Cool Cool under Ar/N2 Vac->Cool Prevent Re-adsorption Ready Activated Sieves Cool->Ready Ready for Solvent

Figure 1: Critical workflow for activating molecular sieves. Omitting the vacuum step during cooling is the most common cause of failure.

Tier 2 Support: Chemical Drying (Ultra-Low Water)

Use Case: Strictly for highly sensitive organometallic catalysis where <1 ppm water is required. Safety Warning: Pentane is extremely flammable. Sodium reacts violently with water.

Recommended Agent: Calcium Hydride (CaH₂) While slower than Sodium/Benzophenone, CaH₂ is safer and sufficient for pentane.

  • Setup: Assemble a simple distillation apparatus with a water-cooled condenser. Ensure all joints are greased or sleeved with Teflon.

  • Additives: Add powdered CaH₂ (5% w/v) to the Pentane-d12 in the boiling flask.

  • Reflux: Reflux gently under inert atmosphere for 4 hours.

    • Troubleshooting: Pentane boils at 36°C. Use a warm water bath (45°C), NOT a heating mantle, to control the boil and prevent rapid evaporation.

  • Transfer: Trap-to-trap distillation is preferred over direct distillation to avoid transferring drying agent dust.

Note: We do not recommend Sodium/Benzophenone for Pentane-d12 due to the high "hold-up" volume of stills (loss of expensive solvent) and the difficulty of initiating the ketyl radical in ultra-non-polar solvents without a solubilizing agent like tetraglyme (which contaminates the sample).

Comparative Data: Drying Agents

MethodWater CapacityDrying SpeedSolvent Loss RiskSuitability for Pentane-d12
3A Mol Sieves (Static) High (15-20% wt)Moderate (24h)Very LowExcellent (Recommended)
4A Mol Sieves HighModerateLowGood (Risk of adsorption)
Calcium Hydride HighSlow (Reflux req.)High (Volatility)Good (For synthesis)
Silica Gel LowFastLowPoor (Acidic/Wet)
Sodium/Benzo HighFastHighPoor (Overkill/Wasteful)

Troubleshooting & FAQs

Q1: I dried my Pentane-d12, but I still see a peak at 1.5 ppm. Why?

A: This is the "Ghost Peak" phenomenon.

  • NMR Tube: Did you oven-dry your NMR tube? Glass surfaces adsorb water immediately upon cooling. Store tubes in a desiccator or oven-dry at 120°C.

  • Atmosphere: Pentane-d12 is volatile and cold (due to evaporation) when pipetted. It condenses atmospheric moisture into the tube during preparation. Use a glovebox or a stream of dry nitrogen when filling the tube.

  • Caps: Standard plastic caps are permeable to moisture over days. Use Teflon-lined caps or flame-seal the tube for long-term storage.

Q2: My solvent volume disappeared overnight in the glovebox.

A: Pentane-d12 has a high vapor pressure. Even in a glovebox, it will evaporate through standard ground glass joints if they are not clamped or if the grease channel is breached.

  • Fix: Store over activated sieves in a flask with a Teflon valve (Young's tap) , not a standard glass stopper.

Q3: Can I use Silica Gel to dry pentane?

A: No. Silica gel contains surface hydroxyl groups (Si-OH) and adsorbed water. It acts as a water buffer, not a dryer, and its acidity can catalyze decomposition of sensitive analytes.

Q4: How do I distinguish the Water peak from the Residual Solvent peak?

A:

  • Residual Solvent (CHD): Appears as a multiplet (quintet) due to coupling with Deuterium, usually at 0.9 ppm (methyl) and 1.3 ppm (methylene) .

  • Water (H₂O/HDO): Appears as a broad singlet . In pentane, it is usually found between 1.4 and 1.6 ppm .

  • Test: Add a tiny drop of D₂O and shake. If the peak grows or shifts, it is water.

Decision Logic: Selecting Your Method

DryingDecision Start Start: Pentane-d12 Needs Drying Check Application Type? Start->Check NMR Standard NMR Check->NMR Synth Sensitive Synthesis (Organometallics) Check->Synth Static Use Activated 3A Sieves (Static Drying) NMR->Static Preserve Volume Synth->Static Usually Sufficient Chem Use CaH2 + Trap-to-Trap Synth->Chem If <1ppm required

Figure 2: Decision tree for selecting the drying method based on experimental sensitivity.

References

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.[3] (Source for chemical shifts and solvent residual data).[2][4][5]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on solvent drying protocols).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. The Journal of Organic Chemistry, 62(21), 7512–7515. (Source for water shift at ~1.5 ppm).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Validation of Molecular Sieve efficiency).

Sources

Common impurities in commercial Pentane-d12 and their effects

Deuterated Pentane (Pentane-d ) Technical Support Hub

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting for C


Introduction: The Analytical Reality of Pentane-d

Welcome to the technical support center. You are likely here because you are observing unexpected signals in the aliphatic region (0.5 – 1.5 ppm) of your NMR spectrum, or you are struggling with baseline distortions in low-temperature studies.

Pentane-d

extreme volatilityhydrophobic nature

This guide moves beyond basic "purity percentages" to explain the physics of these impurities—how they enter your system, how they appear spectroscopically, and how to eliminate them.

Part 1: Spectral Troubleshooting (The "Ghost Peaks")

User Query: "I see multiplets at 0.89 ppm and 1.28 ppm. Is my sample contaminated?"

Technical Diagnosis: These are likely residual solvent signals (Isotopic Impurities), not external contaminants. Unlike Chloroform-d, which shows a single singlet, Pentane-d






Because the proton can be located on the methyl (C1/C5) or methylene (C2/C3/C4) carbons, you will see two distinct residual signals.

Table 1: Common Impurity Chemical Shifts in Pentane-d

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Impurity TypeSpeciesChemical Shift (

ppm)
MultiplicityNotes
Isotopic Residual Methyl (-CD

H )
~0.89Broad MultipletCoupled to D (spin 1).
Isotopic Residual Methylene (-CDH -)~1.28Broad MultipletMajor residual peak.
Environmental Water (H

O)
0.1 – 0.6 Broad SingletCritical: Water in pentane is monomeric and shifts upfield, unlike water in CDCl

(1.56 ppm).
Lab Contaminant Vacuum Grease (Silicones)0.07SingletCommon due to pentane's ability to dissolve stopcock grease.
Lab Contaminant Vacuum Grease (Hydrocarbon)0.8 – 1.3MultipletsIndistinguishable from aliphatic analyte chains.
Synthesis Isopentane (Isomers)0.85 (d), 1.1-1.4 (m)SharpRare in high-grade solvents, but possible in <99% D batches.

Expert Insight: Do not look for water at 1.5 ppm or 4.8 ppm. In highly non-polar solvents like Pentane-d


, water molecules cannot form hydrogen-bonded networks. They exist as isolated monomers, which are electronically shielded, pushing the signal upfield to the 0.1–0.6 ppm  range.
Part 2: Diagnostic Workflows

Use the following logic flow to identify unknown peaks in your spectrum.

ImpurityDiagnosisStartUnknown Peak ObservedRegionRegion?Start->RegionAliphatic0.8 - 1.4 ppmRegion->AliphaticAliphatic ChainUpfield0.0 - 0.6 ppmRegion->UpfieldShielded ZoneShape1Peak Shape?Aliphatic->Shape1Shape2Peak Shape?Upfield->Shape2BroadBroad/MultipletShape1->BroadCoupling to 2HSharpSharp Singlet/DoubletShape1->SharpNo D CouplingShape2->BroadExchangeableShape2->SharpInertResSolvResidual Pentane-d11(Intrinsic)Broad->ResSolvWaterMonomeric Water(Dissolved)Broad->WaterGreaseHydrocarbon Grease(Contaminant)Sharp->GreaseSiliconeSilicone Grease(0.07 ppm)Sharp->Silicone

Figure 1: Decision tree for identifying common impurities in Pentane-d12 based on chemical shift and peak topology.

Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my water peak shift when I change temperature?

A: In Pentane-d


  • Mechanism: As you cool the sample (e.g., for organometallic studies at -80°C), the water solubility decreases further, and the chemical exchange rate slows.

  • Effect: The peak may broaden significantly or disappear into the baseline as the water precipitates out (freezes) on the tube walls.

  • Action: If studying temperature-sensitive analytes, dry the solvent over activated 4Å molecular sieves for 24 hours prior to use to eliminate this variable.

Q2: I see a sharp singlet at 0.07 ppm. Is this an instrument artifact?

A: No. This is almost certainly silicone grease .

  • Cause: Pentane is an excellent solvent for silicone-based lubricants used in Schlenk lines and glass joints. Even trace amounts leaching from a ground-glass joint will appear here.

  • Prevention: Use Teflon sleeves or Apiezon H grease (which appears in the aliphatic region, confusing the spectrum less than a sharp silicone spike) for joints contacting pentane.

Q3: How do I calculate the actual deuteration degree of my batch?

A: Relying on the Certificate of Analysis (CoA) is insufficient for precision qNMR. You must self-validate.

  • Add a known quantity of a standard (e.g., 1,3,5-trimethoxybenzene) that is soluble in pentane.

  • Integrate the standard's protons (set to known value).

  • Integrate the residual pentane multiplets at 0.89 and 1.28 ppm.

  • Calculation:

    
    
    Note: Remember to account for the fact that Pentane-d
    
    
    has only 1 proton, whereas non-deuterated pentane has 12.
Part 4: Handling & Storage Protocols

Pentane-d

isotopic fractionation

Protocol: The "Cold-Needle" Transfer Prevents evaporation-induced concentration changes and water condensation.

  • Pre-Cooling: Store the Pentane-d

    
     ampoule at 4°C.
    
  • Sieve Activation:

    • Do NOT use "out of the jar" molecular sieves. They are likely saturated with water.

    • Activation: Heat 4Å sieves to 200°C under high vacuum (<0.1 mbar) for 12 hours. Cool under Ar/N

      
      .
      
  • Transfer:

    • Use a gas-tight syringe.

    • Pre-cool the syringe barrel by drawing up cold dry nitrogen.

    • Withdraw solvent and immediately inject into the NMR tube (flushed with inert gas).

  • Sealing: Cap the NMR tube immediately. For long-term storage (>2 hours), wrap the cap in Parafilm or use a J-Young valve tube to prevent pentane evaporation.

HandlingProtocolStep1Activate Sieves(200°C, Vac, 12h)Step3Dry Solvent(24h Contact)Step1->Step3Step2Cool Solvent(4°C)Step2->Step3Step4Syringe Transfer(Gas-Tight)Step3->Step4Step5J-Young Tube(Seal)Step4->Step5

Figure 2: Optimal workflow for drying and transferring Pentane-d12 to minimize water uptake and evaporation.

References
  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Storage and handling guidelines for Pentane-d12 to maintain purity

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Storage, Handling, and Purity Maintenance for Pentane-d12 (


)
Introduction: The Volatility Challenge

Welcome to the technical support center. You are likely here because Pentane-d12 is chemically inert but physically difficult to manage. With a boiling point of ~36°C, it is one of the most volatile NMR solvents available.

The Core Problem: The primary threat to Pentane-d12 purity is not chemical decomposition, but differential evaporation and atmospheric moisture ingress . If the container is not sealed perfectly, the solvent evaporates, leaving behind less volatile impurities (like trace aliphatics) and concentrating them. Furthermore, the cooling effect of evaporation condenses atmospheric water directly into the solvent.

This guide replaces standard "storage tips" with a rigorous, causality-based protocol to ensure your spectra remain artifact-free.

Module 1: Critical Physical Properties

Reference this data before planning any transfer or storage protocol.[1]

PropertyValueTechnical Implication
Boiling Point 36.1°C (97°F)Extremely volatile.[2] Significant vapor pressure even at 20°C.
Flash Point <-40°CExplosion Hazard. Vapors can ignite at freezer temperatures.
Density 0.731 g/mLLighter than water. Water condensate will sink to the bottom.
Hygroscopicity Low (Hydrophobic)Does not absorb water like DMSO, but surface condensation is rapid.
Residual Peak ~0.9 ppm (m)Overlaps with many aliphatic signals; purity is paramount.
Module 2: Storage Protocols (The "Cold Chain")

Q: Should I store Pentane-d12 in the refrigerator? A: Yes, but with a critical caveat. You must store it at 2°C–8°C to minimize vapor pressure and evaporation. However, you cannot use a standard consumer refrigerator.

  • Reasoning: Pentane vapors are heavier than air and will pool at the bottom of the fridge. A standard fridge thermostat spark can ignite these vapors.

  • Requirement: Use an Explosion-Proof (Spark-Free) Refrigerator rated for Flammable Liquid Storage [1, 2].

Q: How do I prevent water from entering the bottle when I take it out of the fridge? A: You must follow the Thermal Equilibration Protocol . Opening a cold bottle (


) in a warm lab (

) causes immediate condensation of atmospheric humidity onto the neck and inside the cap. This water eventually falls into your solvent.
Workflow: The Thermal Equilibration Loop

Use this decision logic to retrieve solvent without contaminating it.

StorageProtocol cluster_warning CRITICAL FAILURE POINT Start Start: Solvent in Fridge (4°C) Decision Is the bottle sealed? Start->Decision Desiccator Place in Desiccator (Protect from moist air) Decision->Desiccator Yes DirectOpen Opening Cold Bottle Directly Decision->DirectOpen No (User Error) WarmUp Wait 30-45 mins (Warm to Room Temp) Desiccator->WarmUp Open Open Bottle (Under Inert Gas if possible) WarmUp->Open Use Dispense Solvent Open->Use Reseal Reseal Immediately (Parafilm over cap) Use->Reseal Return Return to Fridge Reseal->Return Condensation Water Condenses Inside Cap DirectOpen->Condensation

Figure 1: The Thermal Equilibration Loop prevents atmospheric water from condensing into the cold solvent.

Module 3: Handling & Transfer (Methodology)

Q: I am seeing "plasticizer" peaks (phthalates) in my spectrum. Why? A: Pentane is an aggressive solvent toward certain polymers.[1]

  • Cause: You likely used a disposable plastic syringe with a rubber plunger or stored the solvent in a container with a non-PTFE liner. Pentane leaches phthalates and oligomers from standard plastics [3].

  • Solution:

    • Glass Syringes Only: Use gas-tight glass syringes with PTFE-tipped plungers.

    • PTFE Liners: Ensure all storage vials have Teflon (PTFE) or Aluminum-lined caps. Never use standard polyethylene caps.

Q: How do I transfer Pentane-d12 without losing volume to evaporation? A: Use the Positive Pressure Syringe Technique . Pouring pentane is inaccurate due to its high vapor pressure (it evaporates while you pour).

Protocol: The "Dry Transfer"
  • Prepare: Flush your glass syringe with dry Nitrogen (

    
    ) or Argon.
    
  • Equalize: Insert a needle connected to a

    
     balloon into the solvent bottle's septum (if available). This provides positive pressure.[1]
    
  • Draw: Insert the syringe needle. The pressure helps fill the syringe without creating a vacuum (which boils the pentane).

  • Transfer: Inject directly into the NMR tube.

  • Seal: Cap the NMR tube immediately. For long-term measurements (>2 hours), wrap the NMR tube cap with Parafilm to prevent evaporation inside the probe.

Module 4: Troubleshooting Impurities

Q: I see a sharp peak around 0.4 – 1.5 ppm. Is this water? A: Likely, yes. In polar solvents (like DMSO), water appears as a broad peak ~3.3 ppm. However, in non-polar solvents like Pentane-d12, water molecules do not hydrogen bond effectively with the solvent or each other.

  • Appearance: Water appears as a sharp singlet .

  • Shift: Typically upfield (0.4 ppm to 1.5 ppm), depending on temperature and concentration [4].

  • Validation: Add a micro-drop of

    
     to the tube and shake. If the peak disappears (exchanges) or grows/shifts significantly, it is water.
    

Q: My solvent volume in the bottle is decreasing, but it's sealed. Why? A: Septum Coring. Repeated puncturing of a septum with large-gauge needles removes small cores of rubber. These cores create micro-channels for vapor to escape.

  • Fix: Use 22-gauge or smaller (higher number) needles. If the septum looks "chewed," replace the cap immediately.

Module 5: Safety & Emergency

Q: What do I do if I spill Pentane-d12? A: Immediate Action Required.

  • Evacuate & Ventilate: Pentane vapor is heavier than air and travels along the floor to ignition sources. Open windows/hoods immediately.

  • No Sparks: Do not toggle light switches or unplug equipment (spark risk).

  • Absorb: Use a spill pillow or vermiculite. Do not use paper towels (static electricity risk) [5].

References
  • Enviro Tech International. (n.d.). What Is The Best Way To Store Chemical Solvents? Retrieved from [Link]

  • HPLC Vials. (2024). Chemical Compatibility of Samples and PTFE & Silicone Septa. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from [Link] (Note: Referencing general behavior of water in non-polar alkanes).

  • New Jersey Dept of Health. (n.d.). Hazardous Substance Fact Sheet: Pentane. Retrieved from [Link]

Sources

Preventing isotopic exchange with ambient moisture in Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Technical Support Center Subject: Technical Guide: Maintaining Isotopic Integrity in Pentane-d12 (


)
Ticket ID:  #ISO-PEN-D12-004
Responder:  Senior Application Scientist, NMR & Synthesis Division[1]

Executive Summary & Core Concept

The Misconception of "Exchange" A common inquiry regarding Pentane-d12 is the fear of chemical isotopic exchange with ambient moisture. It is critical to distinguish between two distinct phenomena to troubleshoot your experiments effectively:

  • Chemical Exchange (Unlikely): Pentane is an alkane.[1][2] The C-D bonds are non-labile and chemically inert under ambient conditions. They do not exchange deuterium for protium (

    
    ) upon contact with water at neutral pH.[1]
    
  • System Contamination (The Real Threat): Pentane-d12 is hydrophobic, but it is not immune to physical moisture ingress.[1] The "exchange" users often observe is actually Proton Contamination . Atmospheric

    
     dissolves into the solvent (albeit sparingly), introducing intense 
    
    
    
    NMR signals (at ~1.5 ppm or variable positions) that obscure analyte data and ruin the isotopic purity of the bulk solvent system.[1]

The "Labile Solute" Exception: If your sample contains labile protons (e.g., alcohols, amines, thiols) dissolved in Pentane-d12, these will chemically exchange with any adventitious water present in the solvent, leading to signal broadening or disappearance.

The Mechanics of Moisture Interference

To prevent "exchange" (contamination), you must visualize the ingress pathways.[1]

Figure 1: Distinguishing between physical ingress (Step 1) and actual chemical exchange (Step 3).[1] Pentane-d12 itself acts only as the carrier matrix.[1]

Protocol: The "Zero-Moisture" Handling System

Pentane is highly volatile (B.P. 36.1°C).[1] Standard drying techniques (like heating under vacuum) used for DMSO or Toluene will result in solvent loss before moisture removal.[1]

Workflow: Drying & Transfer

Required Materials:

  • Activated Molecular Sieves (Type 3A or 4A).[1]

  • Schlenk line or Glovebox (Argon atmosphere).[1]

  • J. Young NMR tubes (Teflon valve) or flame-sealed ampoules.[1]

StepActionTechnical Rationale
1. Sieve Activation Bake sieves at 200°C+ under high vacuum (<0.1 mbar) for 12 hours. Cool under Argon.Commercial sieves are often saturated. Unactivated sieves act as water sources, not sinks [1].
2. Selection Use Type 3A Sieves. Water (approx 2.8 Å) enters 3A pores.[1] Pentane (linear, >4 Å effective cross-section) is excluded, preventing solvent adsorption into the sieve matrix [2].
3. Incubation Add 5-10% (w/v) activated sieves to the Pentane-d12.[1] Let stand for 24 hours.Static drying is superior to stirring for volatiles, minimizing evaporation loss.
4. Transfer Cannula Transfer only. Use positive Argon pressure to move solvent from storage to NMR tube.[1]Pouring introduces atmospheric humidity immediately.[1] Pentane's low viscosity makes it prone to dripping and rapid evaporation.
5. Sealing Use J. Young tubes or flame seal immediately.[1]Standard plastic NMR caps are permeable to water vapor over time (hours to days).[1]

Troubleshooting Guide (FAQ)

Q1: I see a peak at ~1.5 ppm in my Pentane-d12 spectrum. Is this water? A: Likely yes.[1] While bulk water appears at ~4.79 ppm in


, its chemical shift is solvent-dependent. In non-polar solvents like Pentane-d12, monomeric (non-hydrogen-bonded) water shifts significantly upfield, often appearing between 1.0 and 2.0 ppm , overlapping with aliphatic resonances.[1]
  • Verification: Add a micro-drop of

    
     (shake well).[1] If the peak grows or shifts, it is water. If it splits into a triplet (1:1:1), you are observing H-D coupling, confirming isotopic contamination [3].[1]
    

Q2: Can I use Silica Gel to dry Pentane-d12? A: NO. Silica gel is acidic and contains surface hydroxyls (


).[1]
  • It is less effective than zeolites (sieves) for ultra-low ppm water.[1]

  • The acidic surface can catalyze H/D exchange if your solute is sensitive, even if the pentane is not.

Q3: My Pentane-d12 volume decreased significantly after drying. Why? A: Pentane has a high vapor pressure.[1] If you degassed via "Freeze-Pump-Thaw" cycles, you likely pumped off the solvent.[1]

  • Corrective Action: For Pentane, use sparging with dry Argon rather than vacuum degassing, or keep the vacuum cycles extremely short with the sample fully frozen at liquid nitrogen temperatures (

    
    ).
    

Q4: Will Pentane-d12 exchange with my alcohol sample? A: The pentane will not, but the residual water in the pentane will.

  • Scenario: You dissolve

    
     in "wet" Pentane-d12.[1]
    
  • Reaction:

    
    .
    
  • Result: Your OH signal disappears from the NMR spectrum. This is not a solvent failure; it is a drying failure.[1]

Advanced Visualization: The Drying Decision Tree

Figure 2: Workflow for drying. Note that adding sieves directly to a tube containing solute (Route B) risks analyte adsorption.[1]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delta Adsorbents. (2021). What is a Molecular Sieve: 3A, 4A & 5A? Technical Guides. [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

Technical Support Center: High-Fidelity NMR in Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PENT-D12-BSLN-001 Assigned Specialist: Senior Application Scientist Subject: Eliminating Baseline Distortions & Acoustic Ringing in Low-Dielectric Solvents

Executive Summary

You are likely experiencing "rolling" or "smiling" baselines in your Pentane-d12 (


) spectra. While often attributed to poor shimming, this is a distinct artifact arising from the solvent's physical properties. Pentane-d12 combines high volatility  (causing lock drift) with a low dielectric constant  (

), which exacerbates acoustic ringing in the probe.

This guide provides a self-validating workflow to decouple hardware artifacts from true chemical signals.

Module 1: The Volatility Vector (Sample Preparation)

The Issue: Pentane-d12 boils at


. Even at 

, the vapor pressure is significant. Standard NMR tube caps are permeable, leading to micro-evaporation during acquisition. This changes the sample volume and deuterium concentration, causing the lock level to drift and the shims to degrade during the experiment, manifesting as a distorted baseline.
Protocol: The Hermetic Seal Standard
  • Hardware Selection: Do not use standard 5mm tubes with plastic caps for experiments

    
     minutes.
    
    • Requirement: Use J-Young valve NMR tubes (PTFE screw cap) or flame-sealed tubes.

  • Volume Optimization: Fill to exactly 4.0 cm height (approx. 0.5 mL).

    • Why: Pentane has a high coefficient of thermal expansion. Overfilling leads to convection currents; underfilling creates magnetic susceptibility discontinuities at the coil edge.

  • Thermal Equilibration (The Self-Validation Step):

    • Insert sample and set temperature to

      
       (or target T).
      
    • Wait 10 minutes minimum.

    • Validation: Monitor the Lock Level . It must remain stable (

      
      ) for 60 seconds before shimming. If it drifts, the sample is not in thermal equilibrium or is leaking.
      

Module 2: The Acoustic Artifact (Acquisition)

The Issue: Baseline "roll" (sinusoidal distortion) is often caused by Acoustic Ringing .[1][2] In high-dielectric solvents (e.g., DMSO,


), the solvent "dampens" the mechanical ringing of the probe coil. In non-polar Pentane-d12, the probe Quality Factor (

) remains high, causing the coil to mechanically vibrate (ring) after the high-power pulse. This ringing is detected as a low-frequency signal, corrupting the first few data points of the Free Induction Decay (FID).
Workflow: Diagnosing & Suppressing Ringing

AcousticRinging Start Symptom: Rolling Baseline CheckDelay Check Pre-Scan Delay (DE) Start->CheckDelay Decision Is DE > Ringing Time? CheckDelay->Decision Action1 Increase DE (10-20 µs) Decision->Action1 No (Standard) Action2 Pulse Sequence: Use 'Ringing Suppression' (e.g., zg30 -> aring) Decision->Action2 Yes (Persistent) Result Acquire Spectrum Action1->Result Action2->Result

Figure 1: Decision tree for diagnosing acoustic ringing artifacts in low-dielectric solvents.

Acquisition Protocol
  • Pre-Scan Delay (DE): Increase the DE (Dead Time) parameter.

    • Standard:

      
      .
      
    • Pentane-d12 Target:

      
      .
      
    • Trade-off: A longer DE loses the very start of the FID, necessitating a first-order phase correction (

      
      ) that is large. This is preferable to a rolling baseline.
      
  • Pulse Sequence: If increasing DE fails, switch to a sequence with acoustic suppression (e.g., aring on Bruker systems), which uses a composite pulse to cancel out mechanical ringing.

Module 3: The Computational Correction (Processing)

The Issue: Even with hardware optimization, the first 2-4 data points of the FID in Pentane-d12 are often corrupted by receiver dead-time or residual ringing. A Fourier Transform (FT) of corrupted initial points results in a severe baseline "smile" or "frown."

The Fix: Backward Linear Prediction (BLP). Do not use polynomial baseline correction (e.g., abs) as a primary fix; it distorts integrals. Use BLP to mathematically reconstruct the corrupted points based on the valid data that follows.

Protocol: Backward Linear Prediction
  • Identify Corrupted Points:

    • Zoom into the FID (Time Domain).

    • Look for non-exponential decay or "clipping" in the first few points.

    • Count them (usually points 0–3).[3]

  • Apply BLP:

    • Basis Points: Use the "good" data (e.g., points 10–1000).

    • Coefficients: Set to automatic (or ~32).

    • Prediction Mode: Backward.[1][2][4][5][6]

    • Points to Replace: Set to the number of corrupted points identified (e.g., 4).

  • Validation:

    • FT the data.[1][4][5][6][7][8] The baseline should flatten without applying polynomial correction.

BLP_Logic RawFID Raw FID (Points 0-3 Corrupted) GoodData Valid Data Region (Points 4-1024) RawFID->GoodData Input LPC_Algo LPC Algorithm (Extract Frequencies/Decay) GoodData->LPC_Algo Analyze Reconstruct Reconstruct Points 0-3 (Back-Extrapolation) LPC_Algo->Reconstruct Predict FinalSpec Flat Baseline Spectrum Reconstruct->FinalSpec FT

Figure 2: Mechanism of Backward Linear Prediction (BLP) for restoring baseline integrity.

Data Summary: Correction Methods Comparison

MethodMechanismRisk ProfileRecommended for Pentane-d12?
Polynomial Fit (ABS) Fits a curve to the finished spectrum.High. Can subtract broad signals or distort integrals.No (Only as last resort).
Spline Correction Fits cubic splines to defined nodes.Medium. Subjective node placement.No .
Backward LP (BLP) Reconstructs time-domain data (FID).Low. Based on actual signal decay frequencies.Yes (Primary Solution).
Digital Filtering Removes low-frequency noise.Low. Standard on modern consoles.Yes (Always On).

Frequently Asked Questions (FAQ)

Q: Why does my Pentane-d12 spectrum have a broad "hump" even after fixing the ringing? A: This is likely residual non-deuterated pentane or water. Pentane-d12 is hydrophobic; trace water often adheres to the glass walls, appearing as a broad, shifting peak. Additionally, check the chemical shift references: residual protons in Pentane-d12 appear at 0.90 ppm (methyl) and 1.28 ppm (methylene) [1].

Q: Can I use standard "Auto-Shim" routines? A: Use with caution. The low dielectric constant of pentane means the deuterium lock signal is often weaker and has a different relaxation time (


) than 

. Manually tune the probe first. If auto-shimming fails, map the shims using a standard sample, then manually optimize

and

on the pentane sample.

Q: My integrals are inconsistent. Is this the baseline? A: It is likely Volatility Drift . If the sample volume decreases by even 1% during acquisition due to a poor seal, the lock system will compensate by shifting the field, broadening the lines and ruining the integrals. Switch to J-Young tubes immediately.

References

  • Fulmer, G. R., et al. (2010).[8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[9] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[8] (Chapter 3: Practical Aspects of NMR Spectroscopy). [Link]

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction. [Link]

  • JEOL Ltd. Back Linear Prediction Application Note (NM050017E). [Link]

Sources

Minimizing solvent peaks in NMR spectra using Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pentane-d12 Spectral Acquisition

Executive Summary

Pentane-d12 (


) is a critical solvent for organometallic and highly lipophilic analytes where coordination with polar solvents (like 

or THF-

) must be avoided. However, its use presents three distinct technical challenges:
  • High Volatility: Boiling point of ~36.1°C leads to rapid evaporation and concentration flux.

  • Complex Residual Signals: Unlike Chloroform-

    
     (singlet), Pentane-
    
    
    
    presents multiple residual multiplets (methyl and methylene regions) that complicate standard suppression.
  • Shimming Instability: Extremely low viscosity induces convection currents, destabilizing the lock signal.

This guide provides the validated workflows to neutralize these variables.

Module 1: Sample Preparation & Volatility Management

The Core Issue: Pentane-d12 is extremely volatile. Standard plastic caps are permeable to pentane vapor, leading to sample concentration changes during long acquisitions and potential contamination of the probe with solvent vapor.

Protocol: The "Cold-Seal" Loading Technique

Objective: Prevent solvent loss and pressure buildup during tube sealing.

  • Vessel Selection: MANDATORY: Use J. Young NMR tubes (Teflon valve). Do not use standard tubes with plastic caps.

  • Pre-Cooling: Pre-cool the J. Young tube and the solvent ampoule to 0°C (ice bath) or inside a glovebox cold well before transfer.

  • Transfer: Transfer sample and solvent (

    
     min) rapidly.
    
  • Sealing: Close the Teflon valve while the sample is still cold. This creates a slight partial vacuum upon returning to room temperature, preventing over-pressurization inside the probe.

Visual Workflow: Sample Integrity System

SamplePrep Start Start: Air-Sensitive Sample Cool Cool Solvent & Tube (0°C) Start->Cool Prevent Evap Transfer Transfer in Inert Atmo Cool->Transfer Minimize Vapor Pressure Seal Seal J. Young Valve Transfer->Seal Hermetic Seal Equilib Thermal Equilibration (Inside Probe) Seal->Equilib Wait 5 mins

Figure 1: The "Cold-Seal" workflow minimizes vapor pressure buildup, protecting both the sample concentration and the NMR probe hardware.

Module 2: Acquisition & Shimming Strategy

The Core Issue: Pentane has very low viscosity (


 cP), significantly lower than 

(

cP). This allows thermal convection currents to form easily within the tube, causing "smiling" baselines and poor line shape.
Troubleshooting Guide: Stabilizing the Lock
SymptomDiagnosisCorrective Action
Lock signal fluctuates Convection currents in sample.Turn off sample spinning. Spinning exacerbates vortexing in low-viscosity fluids.
Broad/Split Peaks Poor Z-shimming due to low dielectric.Use Gradient Shimming (1D or 3D map). Do not rely on manual shimming alone.
Smiling Baseline Thermal gradient along the tube.Set VT (Variable Temp) controller to 298K (or 283K) with high airflow (535 L/hr) to force thermal equilibrium.

Critical Parameter: Set the target temperature to 283K (10°C) if your compound allows. This increases viscosity slightly and drastically reduces the risk of solvent boiling, improving shim stability.

Module 3: Solvent Peak Suppression

The Core Issue: Pentane-d12 is not a single peak.[1] It has residual protons at two distinct chemical shift regions. Standard "Presaturation" often fails because it targets a single frequency, leaving the other region to obscure your data.

Spectral Data: Residual Signals
GroupChemical Shift (

ppm)
MultiplicityOrigin
Methyl (

)
0.89 Quintet (

)
Terminal

residual
Methylene (

)
1.27 Broad MultipletInternal

residual

Data sourced from Fulmer et al. (2010).[2][3]

Selection Logic: Choosing the Right Suppression

Do not default to standard 1D Presaturation (zgpr or presat). Use the decision tree below.

SuppressionLogic Start Select Suppression Method Q1 Are analyte peaks near 0.9 or 1.3 ppm? Start->Q1 NoOverlap Method: Standard 1H (No Suppression needed) Q1->NoOverlap No Overlap Yes: Overlap Exists Q1->Overlap Yes Q2 Does sample have exchangeable protons? Overlap->Q2 Method1 Method: Multi-Frequency Presaturation Q2->Method1 No (Stable Analyte) Method2 Method: WET or Excitation Sculpting Q2->Method2 Yes (e.g., Alcohols, Amides)

Figure 2: Decision matrix for suppression. WET/Excitation Sculpting is preferred for Pentane-d12 to suppress both aliphatic regions without saturating exchangeable analyte signals.

Recommended Protocol: WET (Water Suppression Enhanced through T1 effects)

Why WET? It uses shaped pulses to suppress multiple frequencies (both 0.89 and 1.27 ppm) rapidly without the long saturation loops that heat the probe.

  • Pulse Sequence: Load wet or wet1d (Bruker) / wet (Varian/Agilent).

  • Select Frequencies:

    • O1 (Offset 1): Set to 1.27 ppm (Methylene).

    • O2 (Offset 2): Set to 0.89 ppm (Methyl).

  • Shape Optimization: Ensure the shaped pulse power is calibrated (usually automated via getprosol).

  • Scan: Acquire.

Frequently Asked Questions (FAQ)

Q: Why do I see a "hump" under my peaks even after shimming Pentane-d12? A: This is likely dielectric ringing or acoustic ringing common in low-dielectric solvents.

  • Fix: Increase the DE (Pre-scan Delay) parameter. If using a cryoprobe, ensure the probe is properly tuned/matched to the low-dielectric load of pentane.

Q: My sample precipitated when I cooled the tube to prevent evaporation. What now? A: If solubility is temperature-dependent, you cannot run at 283K. You must use a J. Young tube (Module 1) to seal the sample, then run at 298K. Do not run open-top tubes with plastic caps at 298K with Pentane; the evaporation will change your concentration during the run, making 2D NMR (like NOESY) integration invalid.

Q: Can I use standard Presaturation (zgpr)? A: Only if you target the specific peak overlapping your analyte. If you presaturate at 1.27 ppm, the 0.89 ppm peak will remain fully visible. Standard presat is rarely effective for Pentane-d12 unless you have a specific interference at only one of the two residual sites.

References
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[2] 9, 2010, pp. 2176–2179.[2]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Chapter 3: Solvent Suppression).

  • Smallcombe, S. H., et al. "WET Solvent Suppression and its Applications to LC NMR and High-Resolution NMR Spectroscopy." Journal of Magnetic Resonance, Series A, vol. 117, no. 2, 1995, pp. 295-303.

  • University of Oxford NMR Facility. "Solvent Suppression: Tips for Better Solvent Suppression." Claridge Group Guides.

Sources

Improving signal-to-noise ratio in Pentane-d12 NMR experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal-to-Noise Ratio (SNR) Optimization in Pentane-d12 (


)
Document ID:  TS-NMR-C5D12-001
Status:  Active
Author:  Senior Application Scientist Team

Technical Bulletin: Solvent Intelligence

Pentane-d12 is a specialized solvent primarily selected for its low freezing point (~-129°C) and inert non-polar character. However, its physical properties introduce unique noise sources that differ from standard solvents like


 or DMSO-

.
Critical Solvent Data
PropertyValueImpact on SNR
Boiling Point 36.1°CHigh Volatility Risk. Sample evaporation during long acquisitions causes lock drift and line broadening, destroying SNR.
Freezing Point -129.7°CExcellent for cryogenic kinetics, but viscosity changes at low

require aggressive re-shimming.
Residual Peaks

0.88 (t), 1.27 (m)
Alkyl regions are often obscured. Solvent suppression may be required if analyte signals overlap here.
Water Peak Variable (~1.5 - 2.0 ppm)In non-polar media, water is not H-bonded and appears as a sharp monomeric peak.

Diagnostic Workflow: The SNR Logic Tree

Before altering parameters, identify the root cause of the poor signal. Use the following logic flow to diagnose the issue.

SNR_Logic_Tree Start User Report: Low SNR Check_Lock Is Lock Signal Stable? Start->Check_Lock Check_Shims Are Lineshapes Symmetric? Check_Lock->Check_Shims Yes Volatile_Issue DIAGNOSIS: Evaporation/Temp Drift Action: Check VT unit, Use J-Young Tube Check_Lock->Volatile_Issue No (Drifting) Check_Conc Is Sample Concentration > 1mM? Check_Shims->Check_Conc Yes Shim_Issue DIAGNOSIS: Inhomogeneity Action: Gradient Shim on Solvent Peak Check_Shims->Shim_Issue No (Tailing/Split) Relax_Issue DIAGNOSIS: Saturation Action: Measure T1, Adjust d1 Check_Conc->Relax_Issue Yes (Strong Solute Signal) Acq_Issue DIAGNOSIS: Insufficient Scans/Sensitivity Action: Increase NS, Use Cryoprobe Check_Conc->Acq_Issue No (Trace Sample)

Figure 1: Decision matrix for isolating the root cause of signal degradation in volatile non-polar solvents.

Troubleshooting Guides & FAQs

Module A: Volatility & Lock Instability

User Question: "My experiment starts well, but after 30 minutes the SNR degrades and the peaks broaden. Why?"

Root Cause: Solvent Evaporation. Pentane-d12 boils at 36°C. In a standard NMR tube with a plastic cap, the solvent vapor pressure forces micro-leaks. As solvent evaporates:

  • The lock level shifts (changing the magnetic field correction).

  • The shim currents become invalid for the new volume.

  • The meniscus drops, disrupting

    
     homogeneity.
    

Protocol: The "Sealed System" Setup

  • Hardware: Switch to a J-Young NMR tube (Teflon valve) or flame-seal the tube. Plastic caps are insufficient for Pentane-d12 experiments >10 minutes.

  • Temperature: Set the Variable Temperature (VT) unit to 25°C (or lower). Never run Pentane-d12 at unregulated "room temperature" inside the probe, as probe heating can boil the sample.

  • Validation: Monitor the LOCK LEVEL for 5 minutes before starting acquisition. If it fluctuates >5%, do not acquire.

Module B: Relaxation Times ( ) & Repetition Rates

User Question: "I increased my number of scans (NS) by 4x, but my signal didn't double. What is wrong?"

Root Cause: Signal Saturation. In non-polar, viscosity-free solvents like Pentane-d12, small molecules often have long Longitudinal Relaxation Times (


). If your Repetition Rate (

) is shorter than

, the spins do not return to equilibrium, and the signal becomes saturated.

The Fix: Measure


 and Optimize 
Do not guess. Use the Inversion Recovery  method to determine the exact 

of your analyte in Pentane-d12.

Step-by-Step Protocol: Inversion Recovery (t1ir)

  • Setup: Load the standard inversion recovery pulse sequence (e.g., t1ir on Bruker).

  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 15s (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0, 15.0).
    
  • Acquire: Run the experiment. You will see peaks start inverted (negative), pass through zero (null), and become positive.[1]

  • Calculation: Find the "Null Point" (

    
    ) where the peak intensity is zero.
    
    
    
    

Optimization Table

Goal Parameter Setting Why?

| Quantitative NMR (Integration) |


 | Ensures 99.3% magnetization recovery. Essential for integration accuracy. |
| Maximum SNR  (Qualitative) | Set Pulse Angle to Ernst Angle  | 

. Allows faster scanning at the cost of integration accuracy. |

T1_Workflow Setup Setup Inversion Recovery (t1ir sequence) Array Array Delay (tau) 0.1s -> 15s Setup->Array Acquire Acquire Spectra Array->Acquire Analyze Identify Null Point (Zero Crossing) Acquire->Analyze Calc Calculate T1 (tau_null * 1.44) Analyze->Calc

Figure 2: Workflow for determining T1 relaxation times to prevent signal saturation.

Module C: Low-Temperature Shimming

User Question: "I am cooling to -80°C. My lock is stable, but my peaks are broad blobs."

Root Cause: Viscosity-Induced Inhomogeneity. As Pentane-d12 cools, its viscosity increases, changing the magnetic susceptibility of the sample. Shims optimized at 298K are invalid at 193K.

Protocol: Cryogenic Shimming

  • Equilibration: Allow 15–20 minutes of thermal equilibration after reaching the target temperature.

  • Gradient Shimming: Perform gradient shimming (topshim or gradshim) at the target temperature .

    • Note: Ensure the lock solvent parameters are set to "Pentane-d12" (or nearest equivalent) in the spectrometer software so the gradient pulses calculate the correct field map based on the deuterium signal frequency.

  • Manual Touch-up: If automated shimming fails due to low SNR on the lock channel (common at low T), manually adjust Z1 and Z2 while monitoring the FID area (maximize the area).

Module D: Post-Processing for SNR

User Question: "I cannot run more scans. How can I squeeze more SNR out of my existing data?"

Root Cause: Noise Floor Management. Raw FIDs contain noise at the end of the acquisition window where the signal has already decayed.

Solution: Window Functions (Apodization) Apply an Exponential Multiplication (EM) function before Fourier Transform.

  • Parameter: LB (Line Broadening).

  • Setting: Set LB equal to the natural linewidth of the peak (typically 0.3 to 1.0 Hz for Pentane-d12 solutions).

  • Trade-off: This improves SNR by suppressing the noisy tail of the FID but slightly broadens the peak.

  • Zero Filling: Always Zero Fill to at least

    
     the number of acquired points (e.g., if TD=32k, set SI=64k) to improve digital resolution.
    

References & Grounding

  • Pentane Properties & Safety:

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for Pentane. Retrieved from .

  • NMR Relaxation & T1 Measurement:

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 2 for Inversion Recovery protocols).

    • University of Oxford, Dept of Chemistry. Measuring relaxation times - Inversion recovery for T1. Retrieved from .

  • Solvent Impurity Data:

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from .

  • Signal-to-Noise Optimization:

    • University of Rochester.[2] How to Get a Good 1H NMR Spectrum. Retrieved from .

Sources

Dealing with viscosity issues of Pentane-d12 at low temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Low-Temperature NMR & Viscosity Management Topic: Optimization of Pentane-d12 (


) for Cryogenic Applications

Core Diagnostic: Is it Viscosity or Contamination?

Executive Summary: Pentane-d12 is selected for low-temperature NMR (down to -120°C) specifically because of its exceptionally low freezing point (-129°C) and low viscosity relative to ethers or alcohols. If you are experiencing "viscosity issues" (broad lines, shimming difficulties, or sample slushiness) at temperatures above -120°C, the root cause is rarely the solvent’s intrinsic viscosity.

The "Viscosity Phantom" is usually caused by one of three factors:

  • Micro-Ice Formation: Trace water (

    
    ) freezing into micro-crystals, creating a thixotropic gel-like state.
    
  • Solute Aggregation: The analyte is crashing out or forming supramolecular gels at low kinetic energy.

  • Thermal Gradients: Poor temperature equilibration mimics viscosity by broadening linewidths due to convection.

Troubleshooting Guide (Q&A Format)

Category A: Spectral Resolution & Shimming[1]

Q: My peaks are broadening significantly as I cool below -90°C. Is the solvent becoming too viscous for the lock? A: While viscosity does increase (reducing


 relaxation times), Pentane-d12 should remain fluid enough for a stable lock down to -120°C.
  • Diagnosis: Check the lock level. If the lock signal is bouncing or erratic, you likely have convection currents (thermal gradients) rather than high viscosity.

  • Solution:

    • Gas Flow: Increase the VT (Variable Temperature) gas flow to 800–1000 L/hr to ensure rapid heat exchange.

    • Wait Time: Allow 15–20 minutes of equilibration time after the probe sensor reads the target temperature. The sample inside the tube lags behind the sensor.

    • Shim Map: Do not rely on autoshim. Load a specific "Low-T Shim File" saved from a previous successful run at -80°C, then manually adjust

      
       and 
      
      
      
      .

Q: I see "ghost" peaks or a rolling baseline. Is this the solvent freezing? A: This is likely acoustic ringing or probe background, but if the baseline rolls, it suggests micro-precipitation .

  • The Test: Spin the sample (if safe for your probe). If the "viscosity" artifacts (broad shoulders) change shape, you have a heterogeneous mixture (slush), not a viscous liquid.

  • Remedy: You are hitting the solubility limit of your analyte. Add a co-solvent like Methylcyclohexane-d14 (1:1 ratio). This mixture forms a "glass" rather than a crystal, preventing sudden precipitation and maintaining higher fluidity.

Category B: Sample Handling & Physical State[1]

Q: The sample looks like a gel when I lift it out of the magnet. Did the Pentane-d12 degrade? A: Pentane-d12 is chemically stable. You are likely seeing Ice Gelling .

  • Mechanism: At -100°C, even ppm-levels of water (from the air or tube surface) freeze. Unlike bulk ice, these micro-crystals form a network that traps the pentane, looking like a viscous gel.

  • Protocol:

    • Pass Pentane-d12 through activated 4Å Molecular Sieves immediately before use.

    • Use a J. Young valve NMR tube to seal the sample under an inert atmosphere (Argon/Nitrogen). Standard caps leak air (and moisture) as the plastic contracts at low temperatures.

Q: Can I use Pentane-d12 down to -140°C? A: No. The melting point is ~ -129°C.

  • Risk: Freezing an NMR tube inside the probe can crack the glass due to expansion, destroying the probe insert.

  • Alternative: For temperatures < -130°C, switch to a Freon mixture (e.g.,

    
    ) or a propane/propene mixture, though these require specialized handling.
    

Technical Data & Comparison

Table 1: Physical Properties of Low-T Solvents

PropertyPentane-d12Methylcyclohexane-d14THF-d8Toluene-d8
Melting Point -129°C-126°C-108°C-95°C
Viscosity (25°C) 0.22 cP0.67 cP0.48 cP0.56 cP
Dielectric Const. 1.82.07.52.4
Low-T Behavior Crystallizes (Sharp)Glasses (Amorphous)ViscousCrystallizes
Best Use Case Extreme Low T (< -100°C)Glassing AgentPolar SolutesAromatics

Note: Viscosity increases exponentially as T approaches Melting Point (


). Pentane remains the most fluid hydrocarbon near -100°C.

Experimental Protocols

Protocol A: The "Glassing" Technique for Viscosity Management

Use this when pure Pentane-d12 yields broad lines due to solute aggregation.

  • Preparation: In a glovebox, mix Pentane-d12 and Methylcyclohexane-d14 in a 1:1 volume ratio.

  • Solvation: Dissolve analyte in the mixture at room temperature.

  • Filtration: Filter through a dried fiberglass filter (0.45 µm) into a J. Young NMR tube.

    • Why: Removes nucleation sites that trigger crystallization/gelling at low T.

  • Cooling: Flash cool the sample in liquid nitrogen outside the magnet to check for clarity.

    • Pass: Sample stays clear/viscous (Glass state).

    • Fail: Sample turns opaque white (Crystallization). Adjust ratio to 2:1 Pentane:Methylcyclohexane.

Protocol B: In-Situ Temperature Calibration

Viscosity is temperature-dependent. You must know your exact internal temperature, which differs from the sensor reading.

  • Standard: Do not use Methanol (freezes at -98°C). Use a Pentane-d12 internal thermometer .

  • Method: The chemical shift difference (

    
    ) between the methyl and methylene protons in residual proteo-pentane (or doped trace pentane-h12) is temperature dependent.
    
  • Formula:

    
    
    
    • Note: Calibrate against a known standard (like VanGeet methanol extrapolation) once, as pentane's shift drift is subtle compared to methanol.

Visual Troubleshooting Logic

LowT_Troubleshooting Start Issue: 'Viscous' Sample at Low Temp (< -90°C) Check_State Visual Inspection: Is sample opaque/white? Start->Check_State Ice_Check Is it Ice? (Did you use J. Young tube?) Check_State->Ice_Check Yes (Opaque) Check_Lock Check Lock Signal Check_State->Check_Lock No (Clear) Dry_Solvent SOLUTION: Dry Solvent (4Å Sieves) & Inert Gas Ice_Check->Dry_Solvent No (Air Leak) Solute_Crash Analyte Precipitation Ice_Check->Solute_Crash Yes (Dry) Glassing_Mix SOLUTION: Use 1:1 Mix Pentane:Methylcyclohexane Solute_Crash->Glassing_Mix Lock_Unstable Instability: Thermal Gradients Check_Lock->Lock_Unstable Bouncing Lock_Stable Stable Lock but Broad Lines Check_Lock->Lock_Stable Stable Flow_Fix SOLUTION: Increase Gas Flow Wait 20 mins Lock_Unstable->Flow_Fix T2_Issue Viscosity Limit Reached (Slow Tumbling) Lock_Stable->T2_Issue Dilute SOLUTION: Dilute Sample or Raise Temp 10K T2_Issue->Dilute

Caption: Decision tree for diagnosing "viscosity" artifacts in cryo-NMR. Distinguishes between true viscosity limits, precipitation, and thermal instability.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Hoffman, R. E. (2006). Standardization of Chemical Shifts of TMS and Solvent Signals in NMR Solvents. Magnetic Resonance in Chemistry, 44(6), 606–616.

  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press. (Foundational text on viscosity/tumbling effects in VT-NMR).
  • Cambridge Isotope Laboratories. (2024). Deuterated Solvent Physical Properties Table.

Validation & Comparative

Technical Comparison: Pentane-d12 vs. n-Pentane in Analytical and Metabolic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and structural elucidation, the choice between n-pentane (C₅H₁₂) and its fully deuterated isotopologue, pentane-d12 (C₅D₁₂), is rarely a matter of simple substitution. While they share a carbon skeleton, the isotopic substitution of protium (¹H) with deuterium (²H or D) fundamentally alters their physicochemical behavior and spectral signature.

This guide provides an objective technical analysis for researchers. The primary drivers for selecting pentane-d12 are NMR transparency (avoiding solvent signal overlap) and metabolic stability (leveraging the Kinetic Isotope Effect). However, users must account for the significant 16.7% increase in density and the subtle thermodynamic shifts caused by the "heavy" atom substitution.

Part 1: Physical Property Divergence

The most common error in transitioning from n-pentane to pentane-d12 is assuming identical volumetric behavior. While the boiling points are nearly indistinguishable, the mass difference is substantial.

Comparative Data Table
Propertyn-Pentane (C₅H₁₂)Pentane-d12 (C₅D₁₂)Δ / Impact
CAS Number 109-66-02031-90-5Distinct chemical registration
Molecular Weight 72.15 g/mol 84.22 g/mol +16.7% Mass Increase
Boiling Point 36.1 °C36.0 °CNegligible (Inverse Isotope Effect)
Density (25°C) 0.626 g/mL0.731 g/mLCritical: d12 is significantly heavier
Refractive Index (

)
1.35751.3580Minimal optical difference
Flash Point -49 °C-49 °C (approx)High Flammability Hazard (Both)
NMR Signal (¹H) Multiplets at 0.9, 1.3 ppmSilent (Residual peaks <0.01%)Primary Application Driver
Analysis of Physical Differences[4]
  • Density & Handling: The density jump from 0.626 to 0.731 g/mL is non-trivial. Automated liquid handlers programmed for n-pentane may aspirate incorrect masses of pentane-d12 if not recalibrated for the higher density.

  • Boiling Point Anomalies: Theoretically, heavier molecules boil at higher temperatures. However, deuterated hydrocarbons often exhibit an "Inverse Isotope Effect." The reduced polarizability of the C-D bond lowers the magnitude of London Dispersion Forces, effectively canceling out the mass-based increase in boiling point. This makes pentane-d12 just as volatile as its protium counterpart.

Part 2: The Kinetic Isotope Effect (Chemical Stability)

For drug development professionals, particularly in DMPK (Drug Metabolism and Pharmacokinetics), pentane-d12 serves as a model for understanding metabolic stability.

The Mechanism: Zero Point Energy (ZPE)

The Carbon-Deuterium (C-D) bond is chemically stronger than the Carbon-Protium (C-H) bond.[1][2][3][4] This is not due to the potential energy surface (which is identical for isotopes) but due to Zero Point Energy (ZPE) .

  • Deuterium is twice as heavy as Protium.

  • This mass increase lowers the vibrational frequency (

    
    ) of the bond.[1]
    
  • Lower frequency results in a lower ZPE ground state (

    
    ).
    
  • Result: The activation energy (

    
    ) required to reach the transition state is significantly higher for C-D cleavage.
    
Visualization: Activation Energy Difference

The following diagram illustrates why C-D bonds are harder to break (e.g., by Cytochrome P450 enzymes).

KIE_Mechanism cluster_legend Mechanism Reactant_H C-H Bond (Higher ZPE) Transition Transition State (Bond Cleavage) Reactant_H->Transition Lower Activation Energy Reactant_D C-D Bond (Lower ZPE) Reactant_D->Transition Higher Activation Energy (Slower Reaction) Product Product Transition->Product Description Because Deuterium sits deeper in the potential energy well (Lower ZPE), it requires more energy to reach the transition state.

Figure 1: Energy landscape comparing C-H and C-D bond cleavage.[2] The "deeper" well of the C-D bond results in a higher activation barrier.

Part 3: NMR Utility and Experimental Protocols

Pentane-d12 is primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy when the analyte has signals in the aliphatic region (0.8 – 1.5 ppm), where n-pentane signals would obscure the data.

Protocol A: NMR Solvent Setup & Locking

Objective: Establish a stable deuterium lock using Pentane-d12 to prevent field drift during acquisition.

Prerequisites:

  • Pentane-d12 (>99 atom % D).[5][6]

  • Clean, dry NMR tube (5mm).

  • Analyte (solubility verified).

Step-by-Step Methodology:

  • Preparation: Dissolve 5-10 mg of analyte in 0.6 mL of Pentane-d12.

    • Note: Due to high volatility, cap the tube immediately to prevent concentration changes or solvent loss.

  • Insertion: Insert sample into the magnet. Ensure the lift air is off before releasing.

  • Locking:

    • Open the lock display.

    • Search for the deuterium resonance frequency. For a 500 MHz spectrometer (¹H), the deuterium channel will be near 76.7 MHz.

    • Critical Step: Pentane-d12 has multiple chemically equivalent deuteriums (methyl and methylene groups). You may see multiple lock signals. Lock onto the methyl signal (approx. equivalent to 0.9 ppm) as it is the most intense.

  • Shimming:

    • Perform gradient shimming on the Z-axis.

    • Validation: The lock level should be stable and >70% intensity. If the lock level fluctuates, the solvent may be boiling due to probe heating; lower the temperature to 25°C.

  • Acquisition: Set the solvent parameter to Pentane (or User Defined if not in library) to reference the chemical shift scale correctly.

Protocol B: Determination of Kinetic Isotope Effect (KIE)

Objective: Calculate the Primary KIE (


) for a radical halogenation reaction to determine if C-H bond breaking is the rate-determining step.

Methodology:

  • Competitive Reaction Setup:

    • Prepare a reaction vessel with a 1:1 molar mixture of n-pentane and pentane-d12.

    • Add a limiting amount of radical initiator (e.g., bromine radical source).

  • Reaction: Allow the reaction to proceed to low conversion (<10%) to prevent concentration variances from skewing kinetics.

  • Analysis (GC-MS):

    • Inject the reaction mixture into a GC-MS.

    • Separate the products based on mass. The brominated n-pentane (C₅H₁₁Br) and brominated pentane-d12 (C₅D₁₁Br) will have distinct mass-to-charge (m/z) ratios.

  • Calculation:

    • Integrate the peak areas for the protio-product (

      
      ) and deuterio-product (
      
      
      
      ).
    • Calculate KIE using the equation:

      
      
      
    • Interpretation: A ratio > 2.0 indicates a primary kinetic isotope effect, confirming C-H bond cleavage is the rate-limiting step.

NMR Workflow Diagram

NMR_Workflow Start Sample Preparation (Analyte + Pentane-d12) Insert Insert into Magnet Start->Insert Lock Find Deuterium Signal (Target Methyl D at ~0.9 ppm) Insert->Lock Shim Gradient Shimming (Optimize Field Homogeneity) Lock->Shim Check Check Lock Stability (Is solvent boiling?) Shim->Check Acquire Acquire 1H Spectrum Check->Acquire Stable Temp Reduce Probe Temp to 25°C Check->Temp Unstable Temp->Shim

Figure 2: Operational workflow for utilizing Pentane-d12 in high-field NMR spectroscopy.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137286, Pentane-d12. Retrieved from [Link][7]

  • AIP Publishing. (2017). Kinetic isotope effects and how to describe them. Structural Dynamics. Retrieved from [Link]

  • RefractiveIndex.INFO. (n.d.). Refractive index of C5H12 (Pentane). Retrieved from [Link]

Sources

Comparing NMR spectra in Pentane-d12 versus other deuterated solvents

Technical Guide: Comparative NMR Spectroscopy in Pentane-d12 ( )

Executive Summary

In the elucidation of highly lipophilic natural products and unstable organometallic complexes, the choice of deuterated solvent is often reduced to a default selection of Chloroform-d (

Pentane-d12

1chemical inertnesslow dielectric constant

1

This guide objectively compares Pentane-d12 against standard alternatives (


Physicochemical Profile & Solvation Mechanics[1][2]

The primary driver for selecting Pentane-d12 is its inability to participate in Hydrogen bonding or dipole-dipole interactions.[1] This lack of interaction is crucial for observing the "intrinsic" chemical shifts of a molecule, unperturbed by solvent effects.[1]

Table 1: Physicochemical Comparison of Non-Polar NMR Solvents
PropertyPentane-d12Chloroform-d (

)
Benzene-d6 (

)
Dielectric Constant (

)
1.84 (Lowest)4.812.27
Boiling Point (

C)
36.1 (High Volatility)61.280.1
Protic Character Aprotic / InertWeakly Acidic (Donor)Aprotic /

-System
Residual Water Signal ~1.5 ppm (Sharp)~1.56 ppm~0.4 ppm
Solvent Effect Mechanism Van der Waals onlyH-Bond DonorAnisotropic Shielding

Expert Insight: The acidity of


1labile protonshighly reactive organometallic intermediates1

Spectral Characteristics & Interference Windows

Using Pentane-d12 requires a strategic approach to spectral windows.[1] Unlike

1
Spectral Interference Zone[1]
  • Residual Proton Signals:

    
     0.88 ppm (
    
    
    ) and
    
    
    1.27 ppm (
    
    
    ).[1]
  • Implication: This solvent is NOT recommended for analyzing alkanes or compounds where the primary structural information lies solely in the 0.8–1.4 ppm region, unless advanced solvent suppression (e.g., excitation sculpting) is employed.

Diagram 1: Solvent Selection Logic Pathway

SolventSelectionStartStart: Analyte CharacterizationPolarityCheckIs the Analyte Highly Lipophilic / Organometallic?Start->PolarityCheckStabilityCheckIs Analyte Acid-Sensitive?PolarityCheck->StabilityCheckYesUseCDCl3SELECT CHLOROFORM-D(Standard, Solubilizing)PolarityCheck->UseCDCl3No (Polar)AliphaticCheckCritical Signals in 0.8 - 1.4 ppm range?StabilityCheck->AliphaticCheckNoUsePentaneSELECT PENTANE-D12(Inert, Low Dielectric)StabilityCheck->UsePentaneYes (Avoids Acidity)AromaticCheckDoes Analyte contain Aromatic Systems?AliphaticCheck->AromaticCheckNoAliphaticCheck->UseCDCl3Yes (Avoids Overlap)AromaticCheck->UsePentaneNo (True Chemical Shift)UseC6D6SELECT BENZENE-D6(Anisotropic Resolution)AromaticCheck->UseC6D6Yes (Uses Stacking)

Caption: Decision tree for selecting Pentane-d12 based on analyte stability and spectral window requirements.

Comparative Case Studies

Case A: Organometallic Stability (e.g., Early Transition Metal Alkyls)
  • Scenario: Analysis of a Titanium-alkyl complex sensitive to protonolysis.

  • In

    
    :  Trace HCl or the acidic nature of the D-C-Cl bond can lead to slow decomposition, observed as broadening of peaks or appearance of free ligand signals over 1-2 hours.[1]
    
  • In Pentane-d12: The complex remains stable indefinitely due to the inert, aprotic environment.[1] The low dielectric constant stabilizes the neutral complex, preventing ligand dissociation.[1]

Case B: Conformational Analysis of Lipids
  • Scenario: Determining the folding of a long-chain lipid.

  • In

    
    :  The solvent's dipole moment (
    
    
    ) can induce a "denatured" linear conformation.[1]
  • In Pentane-d12: The solvent mimics the non-polar interior of a cell membrane.[1] The lipid adopts its native folded state, revealing through-space NOE (Nuclear Overhauser Effect) correlations that are absent in chlorinated solvents.[1]

Experimental Protocol: Handling Volatile Solvents

The boiling point of Pentane-d12 (36.1°C) presents a significant challenge: Sample evaporation and concentration changes during acquisition.

Validated Workflow for Pentane-d12
  • Pre-Cooling:

    • Cool the NMR tube and the solvent ampoule to ~0°C on ice before transfer. This reduces vapor pressure and prevents "bumping" during pipetting.[1]

  • Rapid Transfer:

    • Dissolve the analyte in a minimal volume of non-deuterated pentane first (if necessary for transfer), evaporate, then add chilled Pentane-d12.

  • Sealing (CRITICAL):

    • Standard plastic caps are insufficient for acquisitions >10 minutes.[1]

    • Method: Use a J-Young valve NMR tube or flame-seal the tube.[1] If using standard tubes for quick scans, wrap the cap tightly with Parafilm immediately after capping.[1]

  • Temperature Control:

    • Set the NMR probe temperature to 25°C or lower (e.g., 288 K) . Standard probe temperatures (often 298 K / 25°C) are too close to the boiling point, causing convection currents that ruin shimming and line shape.[1]

Diagram 2: Volatile Solvent Handling Workflow

HandlingProtocolStep11. Chill Equipment(Tube & Solvent to 0°C)Step22. Dissolve & Transfer(Work Quickly)Step1->Step2Step33. Seal Sample(J-Young Valve or Flame)Step2->Step3Step44. Set Probe Temp(Target < 293 K)Step3->Step4

Caption: Step-by-step protocol to prevent solvent evaporation and convection artifacts in Pentane-d12.

References

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and dielectric constants).

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1]

Isotopic Purity Analysis of Pentane-d12 for Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development & Analytical Chemistry

Executive Summary

In quantitative NMR (qNMR), the solvent is not merely a medium; it is a critical variable in the analytical equation. Pentane-d12 (


) is the solvent of choice for highly non-polar analytes, yet its volatility and complex isotopologue distribution present unique challenges.

This guide objectively compares High-Enrichment Pentane-d12 (


99.8% D)  against Standard-Grade Pentane-d12 (98-99% D) . We demonstrate that for sub-milligram API quantification, the "Standard" grade introduces statistical errors that exceed ICH guidelines for analytical validation. We also provide a self-validating protocol for determining isotopic purity in-house.
Part 1: The Core Comparison
The "Silent Error" in qNMR: Isotopic Enrichment vs. Molecular Purity

A common misconception in the industry is equating Isotopic Enrichment (the probability of Deuterium at a specific site) with Molecular Purity (the percentage of fully deuterated molecules).

For Pentane-d12, which contains 12 hydrogen positions, this distinction is mathematically brutal.

  • Formula:

    
    
    

Table 1: Theoretical Isotopologue Distribution Comparison of solvent grades based on binomial probability distribution.

MetricStandard Grade (99.0% D)High-Grade (99.8% D)Ultra-High Grade (99.95% D)
Probability of D per site 0.9900.9980.9995
Fully Deuterated (

)
88.64% 97.62% 99.40%
Mono-Protonated (

)
10.74%2.35%0.60%
Di-Protonated (

)
0.60%0.03%< 0.01%
Residual H-NMR Signal High InterferenceLow InterferenceTrace / Negligible

Impact on qNMR: Using Standard Grade (99%) Pentane-d12 means ~11% of your solvent molecules contain at least one proton. In a 600 MHz spectrum, this manifests as significant multiplets at 0.88 ppm and 1.27 ppm , potentially overlapping with the aliphatic signals of your analyte (e.g., steroids, lipids, polymer chains).

Performance Matrix: Pentane-d12 vs. Alternatives

While Hexane-d14 is a common alternative, Pentane-d12 is superior for low-boiling recovery but requires stricter handling.

Table 2: Solvent Performance Comparison

FeaturePentane-d12 (

99.8%)
Pentane-d12 (98%)Hexane-d14 (

99.5%)
Residual Peak Position

0.88, 1.27

0.88, 1.27

0.89, 1.28
Interference Risk LowCritical (High background)Medium
Boiling Point 36.1°C36.1°C69°C
Sample Recovery Excellent (Flash evaporation)ExcellentGood
Water Signal (

)
~0.4 ppm (varies)~0.4 ppm~0.4 ppm
Cost Efficiency Low (High Price)HighMedium
Part 2: Validated Experimental Protocols
Protocol A: The "Internal Standard" qH-NMR Method

This method quantifies the residual proton concentration (


) against a certified reference material.

Reagents:

  • Analyte: Pentane-d12 (Test Sample).

  • Internal Standard (IS): 1,4-Dinitrobenzene (or Dimethyl Sulfone for solubility), TraceCERT® grade.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Gravimetric Prep: Weigh exactly 10.0 mg of Internal Standard into a vial.

  • Solvation: Add exactly 1.00 mL (or weighed mass) of Pentane-d12. Cap immediately to prevent evaporation.

  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Essential for accurate qNMR integration).
    • Scans: 64.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (e.g., 1,4-Dinitrobenzene aromatic protons ~8.4 ppm). Set integral to correspond to the number of protons.

    • Integrate the residual Pentane peaks (0.88 and 1.27 ppm).[2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass.
Protocol B: GC-MS Isotopologue Profiling

For detecting specific isotopologues (d11 vs d10), GC-MS is required.

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5).

  • Method: Low split ratio (10:1), isothermal 30°C (requires cryo-cooling if possible due to volatility).

  • Analysis: Monitor M+ ions.

    
     MW = 84. 
    
    
    
    MW = 83.
  • Result: Calculate the ratio of peak intensities

    
    .
    
Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision tree for selecting and validating Pentane-d12 for drug development assays.

PentanePurityWorkflow Start Start: qNMR Assay Design AnalyteCheck Analyte Region Check: Does analyte have peaks at 0.8-1.4 ppm? Start->AnalyteCheck SelectGrade Select Solvent Grade AnalyteCheck->SelectGrade Yes (Critical Overlap) Standard Standard Grade (99% D) (High Residual Signal) AnalyteCheck->Standard No (Aromatic only) SelectGrade->Standard Routine Check HighPurity High Grade (99.8%+ D) (Low Residual Signal) SelectGrade->HighPurity High Sensitivity Reqd Validation In-House Validation (Protocol A: qH-NMR) Standard->Validation HighPurity->Validation Calc Calculate Interference Limit (S/N Ratio) Validation->Calc Decision Pass Criteria? Calc->Decision Proceed Proceed to Assay Decision->Proceed S/N > 100:1 Repurify Reject / Distill / Switch Solvent Decision->Repurify S/N < 100:1

Figure 1: Decision workflow for selecting and validating Pentane-d12 purity based on analyte spectral properties.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Cambridge Isotope Laboratories. (2022).[3] Deuterated Solvent Purity and Enrichment Guide. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Zhang, Y., et al. (2022).[1] Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Pharmaceutical Analysis. Link

  • Simplesolvents. (2022).[1][4][5] Benefits Of Heptane Vs. Hexane Vs. Pentane. Link

Sources

A Practical Guide to Cross-Referencing Chemical Shifts: A Case Study of Pentane in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Understated Influence of the NMR Solvent

The chemical shift of a nucleus is a sensitive probe of its local electronic environment. While the molecular structure of the analyte is the primary determinant of this environment, intermolecular interactions with the surrounding solvent molecules can induce subtle yet significant perturbations. These solvent effects arise from a combination of factors, including the solvent's magnetic anisotropy, dielectric constant, and its capacity for hydrogen bonding or other specific interactions.[1] For a non-polar molecule like pentane, van der Waals forces and the bulk magnetic susceptibility of the solvent are the predominant contributors to chemical shift variations. Understanding these effects is not merely an academic exercise; it is crucial for the accurate comparison of NMR data acquired in different laboratories or under varying experimental protocols.

Comparative Analysis of n-Pentane Chemical Shifts

The following table summarizes the reported ¹H chemical shifts for n-pentane in two common deuterated solvents. The symmetry of the n-pentane molecule results in three distinct proton environments: the terminal methyl (CH₃) groups (C1/C5), the adjacent methylene (CH₂) groups (C2/C4), and the central methylene group (C3).

SolventNucleusChemical Shift (δ, ppm)
Chloroform-d (CDCl₃)¹H (C1/C5 -CH₃)0.88
¹H (C2/C4/C3 -CH₂)1.26 - 1.30
Acetone-d₆¹H (C1/C5 -CH₃)0.88
¹H (C2/C4/C3 -CH₂)1.27

Data sourced from publicly available spectral databases for n-pentane as a trace impurity.[2]

Due to the non-polar nature of pentane, the observed chemical shifts show minimal variation between the two solvents. However, for more polar analytes, the differences can be much more pronounced. For instance, protons involved in hydrogen bonding can experience significant downfield shifts in hydrogen-bond-accepting solvents like DMSO-d₆ compared to a non-polar solvent like benzene-d₆.

Experimental Protocol for Accurate Chemical Shift Cross-Referencing

To ensure the reliability and reproducibility of NMR data across different solvents, a standardized experimental protocol is paramount. The following steps outline a best-practice approach for acquiring high-quality NMR spectra for the purpose of chemical shift comparison.

  • Sample Preparation:

    • Use high-purity, commercially available deuterated solvents.

    • Prepare samples at a consistent, relatively low concentration (e.g., 10-20 mM) to minimize solute-solute interactions.

    • Add a suitable internal standard, such as tetramethylsilane (TMS), for direct referencing of the chemical shift scale. TMS is chemically inert, soluble in most organic solvents, and its signal appears at 0 ppm, away from the signals of most organic molecules.[3]

  • NMR Data Acquisition:

    • Acquire spectra on a well-shimmed spectrometer to ensure high resolution and symmetrical line shapes.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for ¹³C NMR.

    • Ensure the spectral width is adequate to encompass all signals of interest, including the solvent and reference signals.

    • Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent.

  • Data Processing and Referencing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without excessively broadening the lines.

    • Perform a phase correction to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the signal of the internal standard (TMS) to 0.00 ppm. In the absence of an internal standard, the residual solvent peak can be used as a secondary reference, though this is less accurate.[4]

Visualizing the Workflow and Underlying Principles

To further clarify the process and the phenomena at play, the following diagrams illustrate the experimental workflow for cross-referencing chemical shifts and the key intermolecular forces that give rise to solvent effects.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Select Solvents prep2 Prepare Analyte Stock prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Create Samples prep3->prep4 acq1 Spectrometer Shimming prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 proc5 Compare Chemical Shifts proc4->proc5

Caption: Experimental workflow for cross-referencing NMR chemical shifts.

solvent_effects cluster_interactions Solvent-Solute Interactions cluster_shifts Resulting Chemical Shift Changes Analyte Analyte Molecule Anisotropy Magnetic Anisotropy (e.g., Benzene) Analyte->Anisotropy influences H_Bonding Hydrogen Bonding (e.g., DMSO, Methanol) Analyte->H_Bonding participates in Dielectric Bulk Dielectric Constant Analyte->Dielectric is affected by Van_der_Waals Van der Waals Forces Analyte->Van_der_Waals experiences Shift_Change Upfield or Downfield Shifts Anisotropy->Shift_Change H_Bonding->Shift_Change Dielectric->Shift_Change Van_der_Waals->Shift_Change

Caption: Key intermolecular interactions leading to solvent-induced chemical shifts.

The Role of Deuterated Pentane (Pentane-d12)

While this guide uses n-pentane as its primary example due to data availability, it is important to understand the role of its deuterated counterpart, Pentane-d12. In ¹H NMR, the primary purpose of using a deuterated solvent is to eliminate the large signals from the solvent's protons, which would otherwise overwhelm the signals from the analyte.[4] Pentane-d12, being a non-polar, aprotic solvent, is particularly useful for studying non-polar analytes that may have limited solubility in more common deuterated solvents.

Theoretically, the ¹³C chemical shifts of Pentane-d12 would be very similar to those of n-pentane. However, the replacement of protons with deuterium can lead to small upfield shifts in the ¹³C spectrum, an effect known as the deuterium isotope effect. Additionally, the carbon signals in Pentane-d12 would exhibit coupling to deuterium, resulting in multiplets instead of singlets in a proton-decoupled ¹³C spectrum. The multiplicity would follow the 2nI+1 rule, where n is the number of attached deuterium atoms and I is the spin quantum number of deuterium (I=1).

Conclusion

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • JoVE. (2024). Chemical Shift: Internal References and Solvent Effects. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]

Sources

Advanced Guide: Kinetic Isotope Effect Profiling with Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Pentane-d12 (


)  is not merely a solvent; it is a precision tool for mechanistic elucidation in physical organic chemistry and drug discovery. While often categorized alongside standard deuterated solvents like Chloroform-d or Benzene-d6, Pentane-d12 offers a unique physicochemical profile—specifically its cryogenic liquid range  (down to -129°C) and chemical inertness —that makes it indispensable for studying highly reactive intermediates and determining Rate-Determining Steps (RDS) in C-H activation pathways.

This guide moves beyond basic property listing to operationalize Pentane-d12 in Kinetic Isotope Effect (KIE) studies, providing a comparative analysis against alternatives and a validated protocol for intermolecular competition experiments.

Technical Comparison: Pentane-d12 vs. Alternatives

In KIE and NMR applications, the choice of isotopologue dictates experimental success. Below is a critical comparison of Pentane-d12 against its non-deuterated parent (Pentane-h12) and its closest deuterated aliphatic competitor, Cyclohexane-d12.

Table 1: Physicochemical & Spectral Performance Matrix
FeaturePentane-d12 Pentane-h12 (Control)Cyclohexane-d12 (Alternative)Scientific Implication
Formula



Mass shift (+12 Da) allows clear MS separation.
Freezing Point ~ -130°C-130°C+6.5°C Critical: Pentane-d12 is the only choice for low-temp NMR (< 0°C). Cyclohexane freezes.
Boiling Point 36°C36.1°C80.7°CPentane is easily removed (volatile), facilitating product isolation.
Density (25°C) 0.731 g/mL 0.626 g/mL0.893 g/mLSignificant density shift aids in phase separation/extraction protocols.
NMR Signal Silent (Aliphatic)Multi-proton interferenceSilent (Aliphatic)Both d12 solvents unmask the 0.5–2.5 ppm region.
Inertness HighHighHighBoth are non-coordinating, unlike THF-d8 or DMSO-d6.
Why Choose Pentane-d12?
  • The Cryogenic Advantage: For characterizing unstable organometallic intermediates (e.g., during C-H activation), experiments must often be run at -78°C. Cyclohexane-d12 freezes at +6°C , rendering it useless. Pentane-d12 remains liquid, allowing for in situ NMR monitoring of reaction kinetics at low temperatures.

  • Volatility: In drug development workflows where sample preservation is paramount, Pentane-d12's low boiling point allows for rapid evaporation without thermal degradation of the analyte.

Core Application: Mechanistic C-H Activation

The primary utility of Pentane-d12 in high-level research is measuring Kinetic Isotope Effects (KIE) to probe the mechanism of C-H bond cleavage.

The Mechanistic Logic

In a C-H activation reaction (e.g., by a Cytochrome P450 mimic or an Iridium catalyst), the bond cleavage is often the Rate-Determining Step (RDS).

  • Primary KIE: If C-H cleavage is the RDS, replacing H with D significantly slows the reaction (

    
    ) due to the lower Zero-Point Energy (ZPE) of the C-D bond.
    
  • Thermodynamic Basis: The C-D bond is stronger (lower ground state energy) than the C-H bond. To reach the Transition State (TS), more energy is required, resulting in a higher activation energy (

    
    ).
    
Visualization: Reaction Coordinate & ZPE

The following diagram illustrates why Pentane-d12 reacts slower than Pentane-h12 in an RDS C-H activation scenario.

KIE_Mechanism GS_H Ground State (C-H) Pentane-h12 TS Transition State [M---H/D---C]‡ GS_H->TS Lower ΔG‡ (Faster) GS_D Ground State (C-D) Pentane-d12 (Lower ZPE) GS_D->TS Higher ΔG‡ (Slower) Product Activated Product (M-C + H/D-X) TS->Product Irreversible Step

Figure 1: Reaction coordinate diagram showing the origin of Primary KIE. The C-D bond (Pentane-d12) sits deeper in the potential energy well (Lower ZPE), requiring more activation energy to reach the transition state compared to C-H.

Validated Protocol: Intermolecular Competition Experiment

Objective: Determine the KIE (


) for the oxidative addition of a metal complex to pentane.
Method:  Intermolecular Competition.[1]
Why this method?  Measuring absolute rates (

) in separate vessels is prone to errors (temperature fluctuations, concentration variances). A "one-pot" competition eliminates these variables, as both isotopologues react under identical conditions.
Materials
  • Substrate 1: Pentane-h12 (Reagent Grade).

  • Substrate 2: Pentane-d12 (>98 atom % D).[2]

  • Catalyst: Metal complex (e.g.,

    
     or similar).
    
  • Analysis: GC-MS or

    
    -NMR.
    
Step-by-Step Methodology
  • Preparation:

    • In a glovebox, prepare a reaction vessel containing the metal catalyst.

    • Add a 1:1 molar mixture of Pentane-h12 and Pentane-d12. (Note: Ensure the alkane mixture is in large excess relative to the metal to maintain pseudo-first-order conditions).

  • Reaction Initiation:

    • Trigger the reaction (e.g., by UV irradiation for photochemical activation or heating for thermal activation).

  • Low-Conversion Quench (CRITICAL):

    • Stop the reaction at low conversion (<10%) .

    • Reasoning: As the reaction proceeds, the faster-reacting isotopologue (h12) is depleted, artificially enriching the remaining pool with d12 and skewing the ratio. At low conversion, the substrate ratio remains effectively constant.

  • Analysis (GC-MS):

    • Inject the crude mixture into a GC-MS.

    • Pentane-h12 and Pentane-d12 may co-elute or separate slightly (inverse isotope effect on retention time).

    • Monitor the functionalized products.

      • Product H: Look for the molecular ion corresponding to functionalized Pentane-h11 (

        
        ).
        
      • Product D: Look for the molecular ion corresponding to functionalized Pentane-d11 (

        
        ).
        
  • Calculation:

    
    
    
    • Since we started with a 1:1 mix, the KIE is simply the ratio of the product peak areas (corrected for ionization efficiency, though usually assumed similar).

Experimental Workflow Diagram

Competition_Protocol cluster_0 Step 1: One-Pot Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Analysis Mix 1:1 Mixture Pentane-h12 + Pentane-d12 + Catalyst React Activation (Heat/Light) < 10% Conversion Mix->React Initiate GCMS GC-MS Analysis Detect Products React->GCMS Quench & Inject Data Peak Area Ratio [P-h11] vs [P-d11] GCMS->Data Quantify

Figure 2: Workflow for Intermolecular Competition KIE. This self-validating protocol ensures both substrates experience identical reaction conditions.

Drug Development Context: The "Deuterium Switch"

While Pentane-d12 is a reagent, the principles derived from its study are directly applied to Deuterated Drugs .

  • Metabolic Hotspots: Cytochrome P450 enzymes typically oxidize lipophilic alkyl chains (like the pentyl chain).

  • The Strategy: By identifying that C-H cleavage is the RDS using model compounds like Pentane-d12, medicinal chemists can strategically deuterate alkyl chains in drug candidates.

  • Outcome: This leads to "Heavy Drugs" (e.g., Deutetrabenazine) which have slower metabolic clearance, longer half-lives, and potentially reduced dosing frequency, without altering the drug's binding affinity.

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[3] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.).[2] Pentane-d12 Product Specification and Properties. Link

  • Timmins, G. S. (2017). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. Link

  • Newman, A. (2018). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. ACS Medicinal Chemistry Letters. Link

Sources

Strategic Selection of Deuterated Solvents: A Cost-Utility Analysis for High-Throughput NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and academic research, deuterated solvents are a significant recurring consumable cost. While Chloroform-d (


) remains the economic standard, the blind selection of solvents based solely on price per milliliter often leads to higher operational costs due to poor solubility, spectral reprocessing, and sample loss.

This guide provides a technical cost-effectiveness analysis of the most common deuterated solvents. It argues that true cost-effectiveness is defined by the "Price Per Valid Spectrum," not the purchase price of the bottle. We explore the trade-offs between isotopic purity, hygroscopic stability, and solubility power.

Part 1: The Economics of Isotopic Purity

Before comparing solvents, one must understand the cost drivers of isotopic enrichment. The market generally offers two tiers: "Routine" (99.8% D) and "High-Res" (99.96%+ D).

  • 99.8% D (The Workhorse): Sufficient for 95% of routine 300-500 MHz NMR work. The residual solvent peak is visible but manageable.

  • 99.99% D (The Premium): Costs 3x–10x more. Required only for:

    • Trace impurity analysis (<0.1%).

    • Samples where the solvent peak overlaps critically with the analyte.

    • High-field instruments (>600 MHz) where the dynamic range is limited by the solvent signal.

Strategic Recommendation: Standardize on 99.8% D for all synthetic intermediate checks. Reserve 99.99% stock strictly for final compound characterization (IND-enabling studies).

Part 2: Comparative Matrix – Performance vs. Hidden Costs

The following table synthesizes physical properties with economic risk factors. "Hidden Cost" refers to the likelihood of solvent spoilage (water uptake/decomposition) or sample loss.

SolventPrice TierSolubility PowerHygroscopicity (Spoilage Risk)Chemical StabilityHidden Costs
Chloroform-d (

)
Low ($)High (Non-polar)LowLow (Acidic decomp.)Acidity: Can degrade acid-sensitive samples (acetals, epoxides).
DMSO-d6 High (

$)
Very High (Universal)Extreme HighWater Uptake: Absorbs atmospheric

rapidly, creating a massive HDO peak that obscures signals (3.3 ppm).
Methanol-d4 (

)
Mid (

)
High (Polar)HighHighExchange: Exchangeable protons disappear; complicates structural elucidation.
Acetone-d6 Mid (

)
High (Polar/Non-polar)ModerateHighReactivity: Can react with amines/nucleophiles (Schiff bases) over time.
Dichloromethane-d2 High (

$)
HighLowModerateCost: significantly more expensive than

; use only if solubility fails in chloroform.
Deuterium Oxide (

)
Low ($)High (Salts/Bio)HighHighpH Sensitivity: Chemical shifts drift significantly with pH; often requires buffering.

Part 3: Decision Frameworks & Visualization

Solvent Selection Logic

This decision tree minimizes cost by prioritizing


 and only escalating to expensive solvents when solubility or chemical stability demands it.

SolventSelection Start Sample for NMR CheckSolubility Is it soluble in CDCl3? Start->CheckSolubility CheckAcidSens Is sample acid-sensitive? CheckSolubility->CheckAcidSens Yes CheckPolarity Is it Polar/H-bonding? CheckSolubility->CheckPolarity No UseCDCl3 USE CDCl3 (Lowest Cost) CheckAcidSens->UseCDCl3 No UseCDCl3_Base USE CDCl3 + K2CO3 or Silver Foil CheckAcidSens->UseCDCl3_Base Yes CheckProtons Need to see OH/NH protons? CheckPolarity->CheckProtons Yes UseAcetone USE Acetone-d6 (Mid Cost, Distinct Peaks) CheckPolarity->UseAcetone Intermediate Polarity UseDMSO USE DMSO-d6 (High Cost, Universal) CheckProtons->UseDMSO Yes (No Exchange) UseMeOD USE MeOD (Mid Cost, Exch. Protons) CheckProtons->UseMeOD No (Exchange OK)

Figure 1: Cost-optimized solvent selection workflow. Blue nodes represent decision points; Green represents low cost; Red represents high cost.

The "Hidden Cost" Cycle of DMSO-d6

DMSO-d6 is the most "dangerous" solvent financially. If handled improperly, a $100 bottle becomes useless within weeks due to water uptake.

DMSOCycle OpenBottle Open DMSO-d6 Bottle (Humid Lab Air) Hygroscopy Hygroscopic Uptake (Water enters solvent) OpenBottle->Hygroscopy HDO_Peak Massive HDO Peak (3.33 ppm) Hygroscopy->HDO_Peak Obscured Signal Overlap (Analytic peaks hidden) HDO_Peak->Obscured Rerun Rerun Sample (Double Cost) Obscured->Rerun

Figure 2: The mechanism of financial loss in hygroscopic solvents. Breaking this cycle requires the "Ampoule" or "Septum" protocols described below.

Part 4: Technical Deep Dive & Protocols

Chloroform-d: Managing Acidity

 decomposes photolytically to form phosgene and HCl. This acidity catalyzes the degradation of sensitive compounds (e.g., hydrolysis of acetals).
  • Mechanism:

    
    
    
  • Cost Impact: Loss of valuable synthesized sample.

  • Stabilization Protocol:

    • Store

      
       in the dark (brown glass or foil-wrapped).
      
    • Silver Foil Method: Add a small strip of silver foil to the stock bottle. Silver reacts with free

      
       ions, precipitating AgCl and neutralizing the solvent.
      
    • Basic Alumina: For highly sensitive samples, filter a small aliquot of

      
       through a pipette containing basic alumina immediately before use.
      
DMSO-d6: The Ampoule vs. Bottle Economics

Researchers often buy 100mL bottles of DMSO-d6 to "save money" compared to 0.75mL ampoules.

  • The Trap: Once opened, a 100mL bottle of DMSO-d6 in a humid lab will reach water saturation (approx. 3-5%

    
    ) within 30 days if uncapped frequently. The solvent is then useless for characterizing exchangeable protons.
    
  • The Calculation:

    • 100mL Bottle: ~$150 (Cost effective only if consumed in <2 weeks).

    • 0.75mL Ampoules (x10): ~$50 (Higher per mL, but 0% waste).

  • Protocol for Bottles (Septum Method): If you must use bottles, never remove the cap.

    • Replace the standard cap with a chemically resistant septum (PTFE-faced).

    • Store the bottle in a desiccator containing active desiccant (e.g., Drierite).

    • Withdraw solvent only via a nitrogen-flushed syringe through the septum.

    • Why this works: It creates a positive pressure barrier against atmospheric moisture.

D2O: The Exchange Issue

 is cheap but causes all 

and

signals to disappear (exchange with

).
  • Cost-Effective Alternative: If you need to see these protons but the compound is only water-soluble, use a 90:10

    
      mix with water suppression pulse sequences (e.g., WATERGATE or Presaturation). This saves the cost of expensive deuterated buffers while retaining proton visibility.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved October 26, 2025, from [Link]

Sources

Comparative Guide: Solubility and Physicochemical Distinctions of Pentane-h12 vs. Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the majority of macro-scale solvent applications, n-Pentane (C₅H₁₂) and its fully deuterated isotopologue, Pentane-d12 (C₅D₁₂) , are functionally interchangeable regarding their gross solvation capacity. However, in precision environments—specifically NMR spectroscopy , crystallization kinetics , and trace organic analysis —the subtle physicochemical differences driven by the Deuterium Isotope Effect become critical.

Pentane-d12 exhibits a significantly higher density (+16.7%) but a slightly lower molar polarizability compared to its protio-analog. This results in Pentane-d12 acting as a marginally "weaker" solvent for non-polar solutes due to reduced London Dispersion Forces. This guide details these mechanisms, provides comparative data, and outlines a self-validating protocol for determining solubility limits.

Theoretical Framework: The Isotope Effect on Solvation

To understand the solubility difference, one must look beyond the chemical formula to the quantum mechanical properties of the C-H vs. C-D bond.

The Zero-Point Energy Difference

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the higher mass of the deuterium nucleus, which lowers the zero-point vibrational energy.

  • Bond Length:

    
    
    
  • Molar Volume: Deuterated hydrocarbons typically possess a slightly smaller molar volume than their protio-counterparts (Inverse Isotope Effect).

Impact on London Dispersion Forces (LDF)

Pentane is a non-polar solvent; it dissolves solutes primarily through London Dispersion Forces (induced dipole-induced dipole interactions).[1] The strength of these forces depends on polarizability (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[2]
  • Deuterium electrons are more tightly bound (lower zero-point energy), making the C-D bond less polarizable than the C-H bond.

  • Result: Pentane-d12 exhibits slightly weaker intermolecular attractive forces than Pentane-h12. Consequently, Pentane-d12 often shows a slightly lower solubility parameter (

    
    ), making it a less effective solvent for high-molecular-weight hydrocarbons near their saturation limit.
    

IsotopeEffect cluster_0 Isotopic Substitution cluster_1 Physical Consequence cluster_2 Solvation Outcome H Pentane-h12 (C-H Bonds) ZPE Lower Zero-Point Energy H->ZPE Mass Diff D Pentane-d12 (C-D Bonds) D->ZPE Heavier Nucleus Polar Reduced Polarizability (α) ZPE->Polar LDF Weaker London Dispersion Forces Polar->LDF Solubility Lower Solubilizing Power (Trace Difference) LDF->Solubility

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect leading to reduced solubilizing power in Pentane-d12.

Comparative Physical Properties

The following data highlights the measurable differences. Note the significant density shift, which is critical for gravimetric workflows.

Propertyn-Pentane (h12)n-Pentane-d12% Difference / Note
Molecular Weight 72.15 g/mol 84.23 g/mol +16.7% (Mass dominance)
Boiling Point 36.1 °C~36.0 °CNegligible (LDF reduction balances mass increase)
Density (25°C) 0.626 g/mL0.731 g/mL+16.7% (Critical for gravimetry)
Refractive Index (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
1.3581.358 (approx)Theoretically lower for d12, but often within instrument error.
Dipole Moment ~0 D~0 DBoth are non-polar.
Solubility Parameter (

)
14.4 MPa

~14.2 MPa

d12 is slightly less lipophilic.
NMR Silent Region NoYes (Proton)d12 is used for lock signal & background suppression.[3]

Data Sources: Sigma-Aldrich [1], PubChem [2], CalPac Lab [3].

Experimental Protocol: Comparative Solubility Determination

Objective: To empirically verify the solubility difference of a target analyte (e.g., a non-polar API or standard wax) between Pentane-h12 and Pentane-d12 using a Saturation Limit method.

Prerequisites:

  • Analytes: Naphthalene or a long-chain alkane (e.g., Dotriacontane) are ideal probes for LDF differences.

  • Temperature Control: Peltier thermostatted bath at 20.0°C ± 0.1°C.

Workflow Methodology
  • Preparation: Weigh excess solid solute into two borosilicate vials.

  • Solvation: Add 2.0 mL of Pentane-h12 to Vial A and 2.0 mL of Pentane-d12 to Vial B.

  • Equilibration: Sonicate for 15 minutes, then stir at 20°C for 4 hours. Ensure solid remains visible (saturated solution).

  • Filtration: Syringe-filter (0.22 µm PTFE) the supernatant into pre-weighed vials.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent under N₂ stream and weigh the residue.

    • Method B (UV-Vis): Dilute aliquots in hexane and measure absorbance (if analyte is chromophoric).

Protocol Start Start: Solubility Comparison Prep Add Excess Solute to Vials (A: Pentane-h12 | B: Pentane-d12) Start->Prep Equil Equilibrate: 20°C, 4 Hours (Constant Stirring) Prep->Equil Check Is Solid Present? Equil->Check AddSolute Add More Solute Check->AddSolute No Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes AddSolute->Equil Analyze Quantify Concentration (Gravimetric or UV-Vis) Filter->Analyze Compare Calculate Solubility Ratio (S_d12 / S_h12) Analyze->Compare

Figure 2: Step-by-step workflow for determining saturation limits in isotopic solvents.

Expected Outcome

You will typically observe that


 .
For highly soluble compounds, the difference is negligible (<1%). However, for compounds near the edge of solubility (e.g., very long-chain waxes), the difference can be statistically significant, potentially affecting crystallization yields or NMR signal integration if the solute crashes out in the deuterated solvent.

Applications and Implications

NMR Spectroscopy (Primary Use)[6]
  • Lock Signal: Modern NMR spectrometers use the deuterium signal (frequency lock) to compensate for magnetic field drift.[4] Pentane-d12 provides this lock.

  • Shimming: The deuterium signal is also used for automated shimming (optimizing field homogeneity).

  • Solvent Suppression: Using Pentane-h12 would flood the spectrum with signals at ~0.9 ppm and ~1.3 ppm, obscuring analyte peaks. Pentane-d12 is "silent" in Proton NMR (

    
    H-NMR).
    
Crystallization Studies

Because Pentane-d12 is a slightly poorer solvent, it can induce nucleation faster than Pentane-h12 at the same temperature. Researchers growing X-ray quality crystals of hydrocarbons may find that switching to deuterated solvents alters the crystal habit or nucleation rate.

HPLC and Mechanistic Studies

While rare, Pentane-d12 can be used in normal-phase chromatography to study Secondary Isotope Effects on retention times. Deuterated analytes often elute slightly earlier than non-deuterated ones in reversed-phase systems, but in normal phase (using Pentane-d12 as mobile phase), the effect is governed by the solvent's polarizability interaction with the stationary phase.

References

  • PubChem. (2025).[5] Pentane (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • CP Lab Safety / CalPac. (n.d.). Pentane-D12 Properties. Retrieved February 2, 2026, from [Link]

Sources

Performance Guide: Pentane-d12 vs. Cyclohexane-d12 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the realm of non-polar deuterated solvents, Chloroform-d (


)  is the standard workhorse. However, when studying highly reactive organometallics, lipophilic natural products, or systems sensitive to acidity/chlorine, hydrocarbon solvents are required.

The choice between Pentane-d12 (


)  and Cyclohexane-d12 (

)
is rarely about cost alone; it is almost exclusively dictated by temperature requirements and spectral complexity .
  • Choose Pentane-d12 if: You are conducting low-temperature studies (below 0°C), analyzing unstable intermediates, or require minimum viscosity for diffusion (DOSY) measurements.

  • Choose Cyclohexane-d12 if: You are working at room temperature or higher (up to 75°C), require a simplified aliphatic baseline (single residual peak), or need a cost-effective non-polar alternative to benzene-d6.

Physicochemical & Spectral Profile

The following data aggregates performance metrics from standard spectroscopic tables and experimental observations.

Table 1: Comparative Technical Specifications
FeaturePentane-d12 (

)
Cyclohexane-d12 (

)
Impact on NMR
Freezing Point -129°C +6.5°C CRITICAL: Cyclohexane freezes in standard fridges and during low-T experiments.
Boiling Point 36.1°C80.7°CPentane requires pressure tubes or cooling for long acquisitions; Cyclohexane is stable at high T.

Residual Signal
Multiplets (0.88, 1.27 ppm)Singlet (1.38 ppm)Cyclohexane offers a cleaner baseline; Pentane obscures the aliphatic region.

Signal
~13.9, 22.2, 34.2 ppm26.43 ppm (quintet)Cyclohexane has less overlap in the carbon spectrum.
Viscosity (20°C) ~0.24 cP~0.98 cPPentane allows faster molecular tumbling (sharper lines) and better DOSY resolution.
Dielectric Constant 1.842.02Both are excellent for non-polar species; poor solubility for polar analytes.
Water Signal Distinct peaksDistinct peaksMoisture control is critical for both; use molecular sieves (3Å or 4Å).

Note on Chemical Shifts: Values referenced against TMS (


). Residual peak positions may shift slightly depending on concentration and temperature.[1][2][3][4]

Critical Performance Analysis

A. The Temperature Divide (The "Killer Feature")

This is the primary scientific differentiator.

Pentane-d12 (The Cryogenic Specialist): Pentane is the gold standard for Variable Temperature (VT) NMR of unstable species.

  • Mechanism:[1][2][5][6][7] Its melting point of -129°C allows characterization of transient organometallic intermediates (e.g., Grignard reagents, lithium alkyls) that decompose above -78°C.

  • Risk:[1][2][5][6][8] At room temperature (25°C), it is only 11°C away from boiling. Long experiments can lead to solvent evaporation, changing sample concentration, or creating pressure buildup in sealed tubes.

Cyclohexane-d12 (The Room-Temp Workhorse):

  • Mechanism:[1][2][5][6][7][8] It is stable and non-volatile relative to pentane.

  • Limitation: It freezes at 6.5°C. Do not use Cyclohexane-d12 for cooling studies. Even placing the sample in a standard laboratory refrigerator (4°C) will freeze the solvent. Upon thawing, the expansion of the solid-liquid transition often cracks standard NMR tubes , destroying the sample.

B. Spectral Interference & Baseline Clarity

Cyclohexane-d12 Advantage: At room temperature, cyclohexane undergoes rapid chair-chair interconversion. This averages the axial and equatorial protons into a single sharp resonance at 1.38 ppm .

  • Benefit: If your molecule has complex aliphatic protons (0.8–2.0 ppm), cyclohexane interferes at only one specific point.

Pentane-d12 Disadvantage: Pentane is a flexible chain. It displays methyl triplets (~0.9 ppm) and methylene multiplets (~1.3 ppm).

  • Consequence: It "masks" a significant portion of the aliphatic region, making integration of analyte alkyl peaks difficult without 2D suppression techniques.

Visualizing the Selection Logic

The following diagram illustrates the decision pathway for selecting the correct solvent based on experimental constraints.

SolventSelection Start Experimental Goal TempCheck Temperature Requirement? Start->TempCheck LowTemp Low Temp (< 10°C) TempCheck->LowTemp Cryogenic/Unstable Species HighTemp High Temp (> 30°C) TempCheck->HighTemp Kinetics/Heating Pentane SELECT PENTANE-D12 (Excellent for Cryo, DOSY) LowTemp->Pentane SpectralCheck Aliphatic Resolution Critical? HighTemp->SpectralCheck SpectralCheck->Pentane No (Viscosity priority) Cyclohexane SELECT CYCLOHEXANE-D12 (Clean Baseline, Stable) SpectralCheck->Cyclohexane Yes (Need clean window) Warning WARNING: Pressure Tube Required Pentane->Warning If T > 25°C

Figure 1: Decision matrix for selecting between Pentane-d12 and Cyclohexane-d12 based on thermal and spectral requirements.

Advanced Application: Diffusion NMR (DOSY)

For researchers utilizing Diffusion Ordered Spectroscopy (DOSY) to separate mixtures based on molecular size (hydrodynamic radius):

  • Pentane-d12 is superior.

    • Reasoning: Viscosity (

      
      ) is inversely proportional to the diffusion coefficient (
      
      
      
      ) via the Stokes-Einstein equation:
      
      
      .
    • Pentane's extremely low viscosity (~0.24 cP) results in faster diffusion rates for solutes. This provides a wider dynamic range for measuring

      
      , often resulting in better separation of species with similar sizes compared to the more viscous cyclohexane (~0.98 cP).
      

Experimental Protocols

To ensure data integrity and safety, follow these specific handling protocols.

Protocol A: Handling Pentane-d12 (Volatility Management)

Use when: Sample is valuable/volatile or acquisition time > 1 hour.

  • Tube Selection: Use a J-Young valve NMR tube or a screw-cap tube with a PTFE/Silicone septum. Standard push-caps are insufficient; pentane vapor will escape, changing concentration.

  • Preparation: Pre-cool the solvent and the pipette tips to 0°C to minimize dripping and evaporation during transfer.

  • Shimming: Pentane has low viscosity and is prone to convection currents if there is a temperature gradient in the probe.

    • Action: Allow the sample to equilibrate in the probe for at least 10 minutes. Turn off the spinner if convection artifacts (thermal noise) appear in the baseline.

  • Sealing: If using a flame-sealed tube for permanent storage, freeze the sample in liquid nitrogen (freeze-pump-thaw) before sealing to prevent ignition of vapors.

Protocol B: Handling Cyclohexane-d12 (Freeze Prevention)

Use when: Transporting samples or storing in cold environments.

  • Storage: Store the bulk solvent bottle at Room Temperature (20–25°C). Do not refrigerate.

  • Sample Transport: If shipping samples dissolved in cyclohexane-d12, ensure the package is insulated to stay above 10°C.

  • Thawing Protocol (If frozen):

    • If a sample in an NMR tube freezes, do not warm it rapidly with hands or warm water. The bottom melts first, but the top plug remains solid; the expanding liquid at the bottom will shatter the glass.

    • Correct Method: Lay the tube horizontally. Allow it to thaw slowly at ambient temperature, or gently warm the top of the frozen section first using a stream of air.

ThawingProtocol Frozen Sample Frozen (Solid Cyclohexane) Check Check Tube Integrity Frozen->Check Wrong Heat Bottom First (Pressure Build-up) Check->Wrong Right Ambient Thaw / Top Down Check->Right ResultBad TUBE SHATTERS Wrong->ResultBad ResultGood Sample Recovered Right->ResultGood

Figure 2: Safety protocol for thawing Cyclohexane-d12 samples to prevent tube fracture.

References

  • Fulmer, G. R., et al. (2010).[6][8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[8] [Link]

  • Hoffmann, R. W. (2004). Test on the Conformational Stability of Cyclohexane-d12. Angewandte Chemie International Edition.
  • Claridge, T. D. W. (2016).[8] High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[6][9] (Reference for DOSY and viscosity relationships).

Sources

Comparative analysis of Pentane-d12 from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Pentane-d12 from Different Suppliers

Executive Summary: The Analyst’s Verdict

In the realm of deuterated solvents, Pentane-d12 (


)  is a niche but critical tool, primarily utilized for low-temperature NMR studies (down to -129°C) and as a non-polar internal standard in metabolic flux analysis. Unlike ubiquitous solvents like Chloroform-d, Pentane-d12 is highly volatile and chemically inert, making its handling and purity profile unique.

The Bottom Line:

  • For Ultra-Sensitive Low-Temp NMR: Choose Deutero GmbH or Sigma-Aldrich (Merck) in ampules. Their rigorous "99% Chemical Purity" assay minimizes isomeric impurities (isopentane) that complicate spectra in the aliphatic region.

  • For Routine Metabolic Tracing/MS: Cambridge Isotope Laboratories (CIL) and CDN Isotopes offer the best cost-to-performance ratio. Their 98% chemical purity is sufficient for mass spectrometry where chromatographic separation precedes detection.

  • For Anhydrous Applications: Avoid bulk bottles. The high volatility of pentane leads to rapid headspace exchange. Always prioritize single-use ampules or septum-sealed vials from Zeochem or CIL .

Technical Specifications Matrix

The following data aggregates current specifications from Certificate of Analysis (CoA) documentation and catalog data.

FeatureSigma-Aldrich (Merck) Cambridge Isotope Labs (CIL) CDN Isotopes Deutero GmbH
Product Code 490482DLM-1213D-13062.0
Isotopic Enrichment 98 atom % D98 atom % D98 atom % D98 atom % D
Chemical Purity ≥ 99% (CP) 98%98%≥ 99% (CP)
Water Content Not explicitly stated (typically <50 ppm)Not explicitly statedNot explicitly statedMeasured by Coulometric KF
Boiling Point 36 °C36.1 °C36 °C36 °C
Packaging Options 5g Bottle (Screw Cap)1g, 5g, 10g (Ampules avail.)1g, 5gAmpules & Septum Bottles
Price Estimate (5g) High (~$990)ModerateModerateModerate
Primary Impurity Risk Residual H-PentaneIsopentane isomersIsopentane isomersTrace Water

Note on Chemical Purity: Sigma and Deutero specify "99% (CP)" (Chemical Purity). CIL and CDN often list "98%". In Pentane-d12 synthesis, the 1-2% difference is often deuterated isopentane or partially deuterated isotopologues . For strict structural elucidation, the 99% grade is non-negotiable.

Deep Dive: Critical Quality Attributes (CQAs)

A. Isotopic Enrichment vs. Chemical Purity

Researchers often conflate these two metrics.

  • Isotopic Enrichment (98% D): This means 2% of the hydrogen atoms are protons (

    
    ). In a molecule with 12 hydrogens, this results in a complex mixture of isotopologues (
    
    
    
    ,
    
    
    , etc.). In
    
    
    -NMR, this manifests as residual solvent peaks at 0.88 ppm and 1.27 ppm .
  • Chemical Purity (98% vs 99%): This refers to the presence of other molecules. In pentane synthesis, isomerization to isopentane (2-methylbutane) is a common side reaction.

    • Impact: Isopentane-d12 will produce multiplet signals slightly shifted from the n-pentane peaks, potentially obscuring analyte signals in the 0.8–1.4 ppm region.

B. The Volatility Factor

Pentane-d12 boils at 36°C.

  • The Risk: Every time a screw-cap bottle is opened, solvent evaporates. This concentrates non-volatile impurities (like plasticizers from the cap liner) and allows atmospheric moisture to condense into the cold solvent (evaporative cooling effect).

  • Recommendation: For any quantitative work, single-use ampules are mandatory .

Experimental Validation Protocol: The Self-Validating System

As a scientist, you should never trust a label blindly. Upon receiving a new batch of Pentane-d12, perform this Incoming QC Workflow . This protocol ensures the solvent meets the specific needs of your assay.

Protocol: Purity & Water Validation

Materials:

  • Pentane-d12 sample.[1][2][3][4][5][6][7]

  • Dry Benzene-d6 or Toluene-d8 (as an internal lock reference if running neat).

  • Karl Fischer Coulometer (for water).[8]

Step-by-Step Methodology:

  • Visual Inspection: Ensure the liquid is clear and colorless.[5] Any yellowing indicates photo-oxidation or contamination.

  • Water Quantification (Karl Fischer):

    • Why: NMR is insensitive to trace water in non-polar solvents due to rapid exchange and broadening.

    • Method: Inject 0.5 mL into a coulometric KF cell with a diaphragm.

    • Acceptance Criteria: < 50 ppm for standard use; < 10 ppm for organometallic catalysis.

  • H-NMR Purity Assay:

    • Setup: Prepare a sample of 600 µL Pentane-d12. Add 1 µL of TMS (Tetramethylsilane) as a reference (0.00 ppm).

    • Acquisition: Run a standard proton scan (ns=16, d1=5s).

    • Analysis:

      • Residual Peaks: Look for multiplets at 0.88 ppm (

        
        ) and 1.27 ppm  (
        
        
        
        ).
      • Isomer Check: Zoom into the baseline between 0.8–1.4 ppm. Any sharp multiplets not belonging to the residual solvent coupling pattern indicate isopentane or other hydrocarbons.

      • Water Peak: In pentane, water typically appears as a broad singlet around 1.5 – 2.0 ppm (highly temperature/concentration dependent).

Visualization: QC Workflow & Supplier Selection

The following diagrams visualize the logic flow for validating solvent quality and selecting the appropriate supplier.

Diagram 1: Incoming QC Validation Workflow

QC_Validation Start Receive Pentane-d12 Visual Visual Inspection (Clear/Colorless?) Start->Visual KF Coulometric Karl Fischer (Water Content) Visual->KF Pass Fail_Pure Reject Batch Visual->Fail_Pure Fail (Yellow/Cloudy) Decision_Water Water < 50 ppm? KF->Decision_Water NMR 1H-NMR Analysis (Neat + TMS) Decision_Purity Isomeric Impurities Detected? NMR->Decision_Purity Decision_Water->NMR Yes Fail_Dry Reject or Dry (Molecular Sieves) Decision_Water->Fail_Dry No Pass RELEASE for Use Decision_Purity->Pass No (Clean Spectrum) Decision_Purity->Fail_Pure Yes (Isomers found)

Caption: Logical workflow for validating incoming deuterated pentane batches before experimental use.

Diagram 2: Supplier Selection Decision Tree

Supplier_Selection App Primary Application Sens High Sensitivity NMR or Structural Elucidation? App->Sens Quant Quantitative MS or Metabolic Flux? Sens->Quant No HighPurity Prioritize Chemical Purity (>99%) Sens->HighPurity Yes Quant->HighPurity No (Trace Analysis) CostEff Prioritize Cost/Availability (98% Purity OK) Quant->CostEff Yes Rec_Sigma Sigma-Aldrich / Deutero (Ampules) HighPurity->Rec_Sigma Rec_CIL CIL / CDN Isotopes (Bottles/Vials) CostEff->Rec_CIL

Caption: Decision matrix for selecting a supplier based on experimental sensitivity requirements.

Handling & Storage Best Practices

To maintain the integrity of your Pentane-d12, follow these strict guidelines:

  • The "Cold Trap" Rule: Store Pentane-d12 at 2°C – 8°C . However, never open a cold bottle immediately after removing it from the fridge. Allow it to equilibrate to room temperature in a desiccator. Opening a cold bottle condenses atmospheric water into the solvent instantly.

  • Septum Integrity: If using septum bottles (e.g., from Deutero or CIL), use a small gauge needle (22G or higher) to withdraw solvent. Replace the septum after 5-10 punctures to prevent coring and evaporation.

  • Molecular Sieves: If water content is critical, add activated 3Å molecular sieves to the bottle. Warning: Sieves can catalyze H/D exchange over very long periods (years) or introduce dust if not properly washed and activated.

References

  • Sigma-Aldrich. Pentane-d12 Product Specification (Product No. 490482).[1][2] Merck KGaA.

  • Cambridge Isotope Laboratories. Pentane-d12 (DLM-1213) Technical Data.[9] CIL Inc.[10]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • CDN Isotopes. n-Pentane-d12 (D-13) Specifications. CDN Isotopes Inc.[7]

  • Deutero GmbH. Solvent Specifications and Packaging. Deutero GmbH.

Sources

Validating Deuterated Standards for Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Protocol Guide

Introduction: The "Silent" Variable in Quantitation

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the Internal Standard (IS) is the primary defense against the inherent variability of ionization sources. While Stable Isotope Labeled (SIL) standards are the gold standard for correcting matrix effects, recovery losses, and injection variability, not all SILs are created equal.

Deuterated (


H) standards are the most cost-effective and widely available option. However, they introduce specific physicochemical risks—namely the Deuterium Isotope Effect —that can compromise data integrity if not rigorously validated. Unlike 

C or

N analogs, which behave nearly identically to the analyte, deuterated compounds can exhibit retention time shifts and isotopic instability (back-exchange).

This guide provides a self-validating framework to qualify deuterated standards, ensuring they "track" the analyte accurately under regulated bioanalytical conditions (FDA/EMA M10).

Comparative Analysis: The Hierarchy of Internal Standards

Selecting the right IS is a balance between cost, availability, and analytical rigor. The following table objectively compares the three primary classes of internal standards.

Table 1: Comparative Performance of Internal Standard Classes

FeatureDeuterated Standards (

H)

C /

N Standards
Structural Analogs
Cost Low to ModerateHighLow
Availability High (Custom synthesis is standard)Low (Complex synthesis required)High
Mass Shift +1 to +8 Da (Variable)+1 to +6 Da (Fixed by backbone)N/A
Chromatographic Behavior Risk: Potential RT shift (elutes earlier)Ideal: Co-elutes perfectlyPoor: Different RT
Ionization Correction Good (if co-eluting)ExcellentVariable
Stability Risk: H/D exchange on labile sitesExcellent (Non-exchangeable)Good
Primary Use Case Routine quantitation, Discovery DMPKRegulated Clinical/Tox (GLP)Low-budget/Non-critical assays
The Technical Deep Dive: The Deuterium Isotope Effect

The C-D bond is shorter and stronger than the C-H bond, resulting in a slightly smaller molar volume and reduced lipophilicity. In Reversed-Phase Chromatography (RPLC), this causes deuterated isotopologues to interact less strongly with the C18 stationary phase, often eluting slightly earlier than the unlabeled analyte.

Why this matters: If the IS elutes earlier, it may exit the column during a different "matrix window" than the analyte.[1][2] If the analyte elutes in a region of ion suppression (e.g., co-eluting phospholipids) but the IS has already eluted in a clean region, the IS will not compensate for the signal loss, leading to quantitative bias.

Visualizing the Mechanism of Failure

The following diagram illustrates how the "Isotope Effect" leads to quantitation errors when matrix suppression zones are present.

IsotopeEffect cluster_chromatography Reversed-Phase Chromatography cluster_ionization ESI Source (Matrix Zone) Analyte Analyte (C-H) High Lipophilicity Suppression Matrix Interference (Phospholipids) Analyte->Suppression Co-elutes DeuteratedIS Deuterated IS (C-D) Lower Lipophilicity Signal MS Signal Response DeuteratedIS->Signal Elutes Early (Escapes Suppression) Result_D RESULT (Deuterated): IS Overestimates Recovery Analyte Underestimated DeuteratedIS->Result_D C13IS 13C IS Identical Lipophilicity C13IS->Suppression Co-elutes Result_13C RESULT (13C): IS Tracks Suppression Accurate Quantitation C13IS->Result_13C Suppression->Signal Reduces Analyte Signal (Ion Suppression)

Figure 1: Mechanism of quantitative bias caused by retention time shifts in deuterated standards.

Validation Protocol: The "Self-Validating" System

To ensure a deuterated standard is fit for purpose, you must execute a validation protocol that specifically interrogates isotopic purity, stability, and chromatographic tracking.

Phase 1: In-Solution Integrity (Purity & Stability)

Before the standard touches a column, verify its chemical nature.

Step 1: Isotopic Purity & Cross-Talk Check

  • Objective: Ensure the IS does not contribute signal to the analyte channel (M+0) and the analyte does not contribute to the IS channel (M+n).

  • Method:

    • IS Only Sample: Inject IS at the working concentration. Monitor Analyte transition.

      • Acceptance: Response < 20% of the Lower Limit of Quantitation (LLOQ) of the analyte.

    • Analyte Only (ULOQ): Inject Analyte at the Upper Limit of Quantitation. Monitor IS transition.

      • Acceptance: Response < 5% of the average IS response.

Step 2: Hydrogen/Deuterium (H/D) Back-Exchange

  • Risk: If deuterium is placed on exchangeable moieties (-OH, -NH, -COOH), it will swap with protium from the mobile phase (H2O), causing the IS mass to shift back to M+0.

  • Method: Incubate IS in the reconstitution solvent (e.g., 50:50 MeOH:H2O) for 24 hours at room temperature.

  • Acceptance: The peak area of the IS parent mass must not decrease by >5% compared to a freshly prepared stock.

Phase 2: Chromatographic Tracking (The "Mixing Study")

This is the critical step to validate if the IS compensates for matrix effects.

Step 3: Retention Time (RT) Shift Assessment

  • Method: Inject a mixture of Analyte and IS.[2] Zoom in on the chromatogram.[3]

  • Metric: Calculate

    
    .
    
  • Guidance: A shift of >0.05 min (or separation of peak apices) warrants a Matrix Factor investigation (Phase 3).

Step 4: Matrix Factor (MF) Comparison

  • Objective: Prove that the IS experiences the exact same suppression as the analyte.

  • Method (Post-Column Infusion or Post-Extraction Spike):

    • Prepare 6 lots of blank matrix and 1 pure solvent reference.

    • Spike Analyte and IS into extracted blanks (Post-Extraction Spike).

    • Calculate IS-Normalized Matrix Factor:

      
      
      
  • Acceptance: The CV of the IS-Normalized MF across 6 lots should be < 15%. If the IS fails to track (e.g., Analyte is suppressed 50% but IS is suppressed 0%), this CV will be high.

Representative Validation Data

The following tables illustrate passing vs. failing scenarios for a deuterated standard validation.

Table 2: Cross-Signal Contribution (Example Data)

Sample TypeAnalyte Channel (Area)IS Channel (Area)Result
Blank 00Pass
IS Only (Working Conc.) 150 (LLOQ = 1000)500,000Pass (0.15% contribution to analyte)
Analyte Only (ULOQ) 10,000,0002,500Pass (0.5% contribution to IS)

Table 3: Matrix Effect Tracking (Deuterium vs.


C) 
Scenario: High phospholipid matrix. Analyte elutes at 2.50 min. Deuterated IS elutes at 2.45 min (early).
Matrix LotAnalyte Suppression (%)Deuterated IS Suppression (%)

C IS Suppression (%)
D-IS Normalized MF

C Normalized MF
Lot 1-40%-10% (Eluted early)-40%0.661.00
Lot 2-35%-5%-35%0.681.00
Lot 3-42%-12%-42%0.651.00
Conclusion Fails Tracking Tracks Perfectly High Bias No Bias
Workflow Visualization

This diagram outlines the decision tree for validating a new deuterated standard.

ValidationWorkflow Start Start: Select Deuterated IS PurityCheck Step 1: Purity & Cross-Talk (IS Only & Analyte Only Injections) Start->PurityCheck Decision1 Cross-talk < 20% LLOQ? PurityCheck->Decision1 StabilityCheck Step 2: H/D Exchange Test (24h in Solvent) Decision1->StabilityCheck Yes Fail REJECT Switch to 13C/15N or Analog Decision1->Fail No Decision2 Signal Loss < 5%? StabilityCheck->Decision2 RTCheck Step 3: RT Shift Assessment (High Res Chromatography) Decision2->RTCheck Yes Decision2->Fail No (Labile Protons) Decision3 RT Shift < 0.05 min? RTCheck->Decision3 MatrixCheck Step 4: Matrix Factor (6 Lots) (IS-Normalized MF) Decision3->MatrixCheck Yes (Co-elution) Decision3->MatrixCheck No (Shift Detected) Decision4 MF CV < 15%? MatrixCheck->Decision4 Final VALIDATED Fit for Regulated Use Decision4->Final Yes Optimize Optimize Chromatography (Adjust Gradient/Column) Decision4->Optimize No Optimize->RTCheck

Figure 2: Step-by-step decision tree for validating deuterated internal standards.

References
  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • FDA (U.S. Food and Drug Administration). (2019).[4][5] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]

  • EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • ICH (International Council for Harmonisation). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Technical Guide: Kinetic Solvent Effects in Pentane-d12 vs. Protic Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reaction rate differences between Pentane-d12 (a non-polar, aprotic, deuterated hydrocarbon) and protic solvents (e.g., Methanol-d4, Water, Acetic Acid). It is designed for application scientists utilizing NMR spectroscopy for kinetic profiling.

Executive Summary & Application Scope

Pentane-d12 (


)  represents the "inert baseline" in kinetic studies. With a low dielectric constant (

) and zero hydrogen-bond donor/acceptor capability, it mimics gas-phase conditions or hydrophobic protein pockets.

In contrast, Protic Solvents actively participate in the reaction coordinate through hydrogen bonding (H-bonding) and high dielectric stabilization (


).

Key Decision Matrix for Researchers:

  • Use Pentane-d12 when: Studying intrinsic activation barriers, radical mechanisms (HAT), or fluxional organometallic processes where solvent coordination must be eliminated.

  • Use Protic Solvents when: Investigating solvolysis (SN1), stabilizing charged transition states, or studying Proton-Coupled Electron Transfer (PCET).

Mechanistic Principles of Solvent Interaction[1]

The Hughes-Ingold Rules & Dielectric Theory

Reaction rates are governed by the differential stabilization of the Ground State (GS) versus the Transition State (TS) .



  • In Pentane-d12 (

    
    ):  The term 
    
    
    
    is small. Dipolar TS structures are not stabilized. The reaction rate reflects the intrinsic electronic barrier.
  • In Protic Media (

    
     for MeOH):  The dielectric term is large. If the TS is more polar than the GS (e.g., SN1 ionization), the rate accelerates exponentially.
    
Specific Solvation (H-Bonding)

Protic solvents form structured "cages" around nucleophiles and leaving groups.

  • Nucleophile Caging: In protic solvents, small anions (

    
    , 
    
    
    
    ) are tightly solvated via H-bonds, lowering their ground state energy (
    
    
    ) and increasing the activation energy (
    
    
    ).
  • The "Naked" Effect in Pentane: In Pentane-d12, nucleophiles (if soluble) possess higher ground state energy, theoretically accelerating SN2 reactions. Note: Solubility of ionic salts in pentane is the limiting factor, often requiring phase-transfer catalysts or neutral nucleophiles (amines).

Comparative Case Studies: Reaction Classes

Case Study A: Radical Hydrogen Atom Transfer (HAT)

Reaction:



  • Pentane-d12 Performance:

    • Mechanism: Homolytic bond cleavage.

    • Solvent Effect: Minimal. Pentane-d12 does not stabilize the radical intermediates. It is the gold standard for measuring "intrinsic" bond dissociation enthalpy (BDE) effects.

    • Interference: Negligible. The C-D bonds in the solvent are stronger and kinetically slower to react (Kinetic Isotope Effect) than the proteo-substrate, ensuring the solvent does not participate.

  • Protic Solvent Performance:

    • Effect: Can accelerate HAT if the radical is polar or if PCET is involved. However, protic solvents can also H-bond to the abstracting radical, sterically hindering the approach.

Case Study B: Nucleophilic Substitution (SN2)

Reaction:



ParameterPentane-d12 (Non-polar Aprotic)Methanol-d4 (Polar Protic)
Nucleophile State "Naked" / Ion-paired (High Energy)H-Bonded / Caged (Low Energy)
Transition State Destabilized (Charge dispersion poor)Stabilized (Charge dispersion good)
Net Rate Effect Fast (if soluble) due to reactive NuSlow due to solvent cage barrier
Experimental Note Requires crown ethers or neutral Nu (amines)Standard conditions
Case Study C: Ionization (SN1)

Reaction:



  • Pentane-d12: The formation of discrete carbocations (

    
    ) is energetically prohibitive due to lack of solvation energy to offset the ionization penalty. Rate 
    
    
    
    0.
  • Protic Solvents: The high dielectric and specific solvation of the leaving group (

    
    ) drive the reaction. Rate is maximal. 
    

Visualizing the Mechanistic Divergence

The following diagram illustrates how the choice of solvent dictates the energetic landscape and preferred pathway.

SolventPathways Start Substrate (R-X) Pentane Solvent: Pentane-d12 (Non-polar / Inert) Start->Pentane Protic Solvent: Methanol-d4 (Polar / Protic) Start->Protic Radical Pathway: Radical / HAT (Homolytic Cleavage) Pentane->Radical Favored (No Interference) SN2_Pent Pathway: SN2 (Neutral) (Dipole-Dipole TS) Pentane->SN2_Pent Accelerated (If Soluble) Barrier_High Ionic Barrier: VERY HIGH (No Charge Stabilization) Pentane->Barrier_High Blocks SN1 SN1 Pathway: SN1 (Ionic) (Carbocation Stable) Protic->SN1 Accelerated (Solvation) SN2_Prot Pathway: SN2 (Anionic) (Nu: Caged/Slowed) Protic->SN2_Prot Retarded (H-Bond Caging)

Caption: Mechanistic divergence driven by solvent polarity and proticity. Pentane-d12 favors neutral/radical pathways, while protic solvents enable ionic ionization.

Experimental Protocol: Kinetic NMR in Pentane-d12

Performing kinetics in Pentane-d12 requires strict adherence to moisture-free techniques, as the solvent cannot sequester trace water, which may act as a catalytic impurity.

Phase 1: Preparation
  • Solvent Drying: Dry Pentane-d12 over activated 4Å molecular sieves for 24 hours. Validation: Check water peak in

    
     NMR (
    
    
    
    ppm, broad).
  • Substrate Solubility Check: Dissolve 10 mg substrate in 0.6 mL Pentane-d12. If cloudy, sonication or a co-solvent (e.g., 5% Benzene-d6) may be required, though this alters the dielectric baseline.

Phase 2: In-Situ Kinetic Run (Standard Operating Procedure)
  • Baseline Scan: Acquire a spectrum of the substrate in Pentane-d12 (

    
    ). Lock and shim on the 
    
    
    
    signal.
  • Reagent Addition:

    • Method A (Slow): Add reactant via syringe through a septum cap. Shake. Insert.

    • Method B (Fast/Inject): Use an NMR tube insert or specialized injection line for reactions with

      
       min.
      
  • Acquisition Array: Set up a pad (pre-acquisition delay) array.

    • Example: d1 = 10s, nt = 4, array = 0, 60, 120... 3600s.

  • Temperature Control: Set probe temperature to 298K (or desired T). Critical: Pentane is volatile (bp 36°C).[1] Do not exceed 30°C in unsealed tubes to prevent solvent loss and concentration errors. Use pressure-valved tubes (J. Young) for higher temps.

Phase 3: Data Processing
  • Integrate the decaying product peak relative to an internal standard (e.g., Hexamethyldisiloxane, HMDSO) or a non-reactive moiety on the substrate.

  • Plot

    
     vs. Time. Linearity indicates pseudo-first-order kinetics.
    

Data Comparison: Relative Rates ( )

The table below synthesizes general trends for reaction rates normalized to a standard non-polar solvent (Pentane/Hexane = 1).

Reaction TypeSubstrate

in Pentane-d12

in Protic (MeOH/H2O)
Mechanistic Driver
SN1 Solvolysis t-Butyl Chloride< 10⁻⁵ (Inert)10⁵ (Fast)TS Stabilization by dielectric/H-bonding.
SN2 Substitution MeI + Amine (Neutral)1.0 (Baseline)0.1 - 0.5 (Slower)Protic solvent stabilizes the GS amine (H-bond acceptor).
Radical Chlorination Alkane + Cl•1.0 (Baseline)~1 - 2 (Similar)Radical TS is non-polar; minimal solvent effect.
Diels-Alder Maleic Anh. + Diene1.0 (Baseline)~10 - 100 (Faster)Hydrophobic effect in water/protic media aggregates reactants.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Comprehensive text on solvatochromism and kinetic solvent effects).
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational source for Hughes-Ingold rules).[2]

  • Lalevée, J., et al. (2023). "Resurgence and advancement of photochemical hydrogen atom transfer processes." Royal Society of Chemistry.

  • Mayer, J. M. (2011). "Understanding Hydrogen Atom Transfer: from Bond Strengths to Marcus Theory." National Institutes of Health (PMC).

  • Sigma-Aldrich. (2024).[1] "Pentane-d12 Product Specification and NMR Properties." [1]

  • Master Organic Chemistry. (2021). "Solvent Effects on SN1 and SN2 Reactions."

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for Pentane-d12

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Pentane-d12 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety & Strategic Summary

Pentane-d12 (


)  presents a dual challenge in the laboratory: it is an extremely flammable cryogen-like hazard  and a high-value isotopic asset . As a Senior Application Scientist, I emphasize that safety protocols here serve two purposes: protecting the operator from immediate physical harm (fire/toxicity) and protecting the experiment from costly isotopic dilution (hygroscopicity).

The Critical Hazard: Pentane-d12 has a flash point of <-40°C and a boiling point of 36°C . It vaporizes instantly at room temperature, creating explosive mixtures with air. Furthermore, its extremely low electrical conductivity makes it a static electricity generator during transfer.[1] Static discharge is the mostly likely ignition source in a research setting.

Risk Assessment & Exposure Limits

Before selecting PPE, you must quantify the risk.[2] Pentane is a central nervous system (CNS) depressant and a severe aspiration hazard.

Regulatory Exposure Limits (Table 1)
AgencyLimit TypeValuePhysiological Implication
OSHA PEL (TWA)1,000 ppmLegal limit.[3] High concentrations cause dizziness/narcosis.
ACGIH TLV (TWA)1,000 ppmRecommended limit for 8-hour shift.[4]
NIOSH REL (TWA)120 ppmMuch stricter. Indicates significant CNS effects at lower levels.
IDLH Immediate Danger1,500 ppm10% of Lower Explosive Limit (LEL).[3][5] Evacuate immediately.

Personal Protective Equipment (PPE) Protocol

A. Dermal Protection (Gloves) - The Most Common Failure Point

Scientific Reality: Standard laboratory nitrile gloves provide poor protection against pentane. Due to pentane's low viscosity and non-polar nature, it permeates standard disposable nitrile (4 mil) in <4 minutes .

Protocol:

  • For NMR Sample Prep (Microliter volumes):

    • Primary: Disposable Nitrile (Double-gloved recommended).

    • Rule: "Splash Protection Only." If a drop hits the glove, change it immediately . Do not trust it for duration.

  • For Bulk Transfer / Synthesis (>10 mL):

    • Mandatory: Laminate film (e.g., Silver Shield / 4H) or PVA (Polyvinyl alcohol).

    • Note: PVA is water-soluble; do not use if water is present in the workflow.

B. Respiratory & Eye Protection[6][7][8]
  • Engineering Control (Primary): All handling of Pentane-d12 must occur inside a certified chemical fume hood. The vapor density is 2.5 (heavier than air), meaning vapors sink and pool.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[6] Safety glasses are insufficient due to the high volatility and spray risk during syringe transfer.

  • Body Protection: Flame-resistant (FR) lab coat (Nomex or equivalent) and 100% cotton clothing underneath. Synthetic fibers (polyester) can melt into skin during a flash fire.

C. Glove Selection Logic Diagram

Use this decision tree to select the correct hand protection based on your specific task.

GloveSelection Start Task Definition Volume Volume / Duration? Start->Volume Splash NMR Prep / Microliter (< 5 mins exposure) Volume->Splash Low Volume Immersion Synthesis / Bulk Transfer (> 5 mins or Spill Risk) Volume->Immersion High Volume Nitrile Standard Nitrile (4 mil) *SPLASH ONLY* Splash->Nitrile Laminate Laminate Film (Silver Shield) or PVA Gloves Immersion->Laminate Action1 PROTOCOL: Change immediately upon contact. Nitrile->Action1 Action2 PROTOCOL: Safe for immersion up to 4 hours. Laminate->Action2

Figure 1: Decision logic for glove selection based on exposure duration and volume. Note the critical distinction between splash protection and immersion safety.

Operational Workflow: Handling & Static Control

The "Invisible" Hazard: Static Electricity

Pentane-d12 has very low electrical conductivity. Pumping or pouring it generates a static charge that cannot dissipate, leading to a spark discharge.

Required Protocol for Transfer:

  • Bonding: Connect the supply container and the receiving vessel with a bonding wire before opening either.

  • Grounding: Ensure at least one vessel is connected to an earth ground.

  • Velocity Control: Pour or inject slowly. Turbulence increases static generation.

  • Inerting: Whenever possible, flush the receiving vessel with dry Nitrogen or Argon. This removes oxygen (preventing fire) and moisture (preserving isotopic purity).

Step-by-Step: NMR Sample Preparation
  • Setup: Place NMR tubes, caps, and Pentane-d12 ampoule/bottle in the fume hood. Ensure a "sharps" container is nearby.

  • PPE Check: Don splash goggles and double nitrile gloves.

  • Opening: If using an ampoule, score and snap away from the body. If using a septum bottle, use a clean, dry, gas-tight syringe.

    • Expert Tip: Do not pressurize the bottle with air.[7] Use a balloon of dry Nitrogen to equalize pressure if necessary to prevent moisture ingress.

  • Transfer: Withdraw the solvent. Keep the syringe needle tip submerged to avoid splashing.

  • Capping: Cap the NMR tube immediately. Pentane-d12 evaporates rapidly, changing sample concentration and wasting expensive material.

  • Waste: Dispose of the needle immediately. Do not recap.

Emergency Response Plan

Spills
  • Minor Spill (< 10 mL inside hood):

    • Keep hood sash down.

    • Allow vapors to evaporate (monitor flammability).

    • Wipe residue with absorbent pads; treat pads as hazardous waste.

  • Major Spill (> 100 mL or outside hood):

    • Evacuate the lab immediately.

    • Activate the fire alarm.[8]

    • Do not attempt to clean up. The LEL (1.5%) can be reached quickly in a small room.

Fire
  • Extinguishing Media: Dry chemical (Class B) or

    
    .
    
  • Do NOT use water jet: Pentane is lighter than water (Specific Gravity ~0.63). Water will float the burning pentane and spread the fire.

Emergency Workflow Diagram

EmergencyResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood Volume Volume? InHood->Volume ActionEvac EVACUATE LAB Call EHS/Fire Dept OutHood->ActionEvac High Vapor Risk Minor < 50 mL Volume->Minor Major > 50 mL Volume->Major ActionClean Absorb with Pads (Ventilate) Minor->ActionClean Major->ActionEvac

Figure 2: Triage workflow for Pentane-d12 spills. Note that any significant spill outside a fume hood requires immediate evacuation due to the low explosive limit.

Disposal & Logistics

Do not pour Pentane-d12 down the drain. It is illegal and dangerous (vapor accumulation in plumbing causes explosions).

  • Segregation: Collect in a designated "Halogenated Solvent" or "Non-Halogenated Solvent" waste container (check local EHS rules; Pentane is non-halogenated, but d12 isotopes are often treated as special waste).

  • Labeling: Label clearly as "Flammable Solvent Waste - Pentane-d12."

  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a good seal to prevent vapor release in the waste storage area.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pentane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: n-Pentane. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.